molecular formula C14H13NO3 B107302 3,4-Dimethoxyphenyl 2-pyridyl ketone CAS No. 27693-42-1

3,4-Dimethoxyphenyl 2-pyridyl ketone

Cat. No.: B107302
CAS No.: 27693-42-1
M. Wt: 243.26 g/mol
InChI Key: CUTYZBYXXYWWHB-UHFFFAOYSA-N
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Description

3,4-Dimethoxyphenyl 2-pyridyl ketone, also known as this compound, is a useful research compound. Its molecular formula is C14H13NO3 and its molecular weight is 243.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,4-dimethoxyphenyl)-pyridin-2-ylmethanone
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H13NO3/c1-17-12-7-6-10(9-13(12)18-2)14(16)11-5-3-4-8-15-11/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUTYZBYXXYWWHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CC=CC=N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00182052
Record name 3,4-Dimethoxyphenyl 2-pyridyl ketone
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Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

27693-42-1
Record name (3,4-Dimethoxyphenyl)-2-pyridinylmethanone
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Record name 3,4-Dimethoxyphenyl 2-pyridyl ketone
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Record name 3,4-Dimethoxyphenyl 2-pyridyl ketone
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Record name 3,4-dimethoxyphenyl 2-pyridyl ketone
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Record name 3,4-Dimethoxyphenyl 2-pyridyl ketone
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Foundational & Exploratory

physicochemical properties of (3,4-dimethoxyphenyl)(pyridin-2-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of (3,4-dimethoxyphenyl)(pyridin-2-yl)methanone

For the attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core , a heterocyclic ketone of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not only precise data but also the underlying scientific rationale for the experimental methodologies employed in their determination. The protocols described herein are designed to be self-validating, ensuring reproducibility and accuracy. This guide will delve into the structural attributes, solubility, melting point, and acid-base characteristics of the title compound, providing a solid foundation for its application in further research and development.

Introduction

(3,4-dimethoxyphenyl)(pyridin-2-yl)methanone, a member of the benzophenone family, presents a unique combination of structural features: a dimethoxy-substituted phenyl ring, a central carbonyl group, and a pyridine moiety. This arrangement of functional groups imparts specific electronic and steric properties that govern its behavior in various chemical and biological systems. The presence of the basic pyridine nitrogen and the electron-donating methoxy groups on the phenyl ring creates a molecule with potential for diverse intermolecular interactions, influencing its solubility, crystal packing, and receptor binding affinity. A thorough understanding of its physicochemical properties is therefore paramount for its effective utilization in drug design, synthesis, and formulation.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity and three-dimensional structure.

Table 1: Chemical Identifiers for (3,4-dimethoxyphenyl)(pyridin-2-yl)methanone

IdentifierValueSource
IUPAC Name (3,4-dimethoxyphenyl)(pyridin-2-yl)methanone[1]
CAS Number 27693-42-1[1][2][3]
Molecular Formula C₁₄H₁₃NO₃[1][2][4]
Molecular Weight 243.26 g/mol [1][4]
Canonical SMILES COC1=C(C=C(C=C1)C(=O)C2=CC=CC=N2)OC[1]
InChI InChI=1S/C14H13NO3/c1-17-12-7-6-10(9-13(12)18-2)14(16)11-5-3-4-8-15-11/h3-9H,1-2H3[1]
InChIKey CUTYZBYXXYWWHB-UHFFFAOYSA-N[1]

The structure of (3,4-dimethoxyphenyl)(pyridin-2-yl)methanone is depicted below. The dihedral angle between the two aromatic rings is a critical determinant of the molecule's conformation and its ability to interact with planar structures such as DNA or aromatic residues in proteins.

Caption: 2D structure of (3,4-dimethoxyphenyl)(pyridin-2-yl)methanone.

Physicochemical Properties and Their Determination

The physicochemical properties of a compound are critical predictors of its behavior in a variety of applications, from its absorption, distribution, metabolism, and excretion (ADME) profile in drug development to its processing characteristics in materials science.

Table 2: Summary of Physicochemical Properties

PropertyValueMethod
Melting Point 94-95 °CCapillary Melting Point
Boiling Point Not Experimentally Determined (Predicted > 300 °C)N/A
logP 1.8Computed (XLogP3)[1]
pKa Not Experimentally Determined (Predicted ~3-4)N/A
Aqueous Solubility Poorly SolubleVisual Inspection
Organic Solvent Solubility Soluble in methanol, ethanol, DMSO, DMFVisual Inspection
Melting Point: A Measure of Crystal Lattice Energy

The melting point is a fundamental property that provides insight into the purity of a compound and the strength of its crystal lattice. A sharp melting point range is indicative of high purity.

  • Experimental Value: 94-95 °C[3]

Experimental Protocol: Capillary Melting Point Determination

The choice of the capillary method is based on its requirement for a small sample size and its established accuracy for crystalline solids.

  • Sample Preparation: A small amount of the crystalline (3,4-dimethoxyphenyl)(pyridin-2-yl)methanone is finely powdered. A capillary tube is sealed at one end and the powdered sample is packed to a height of 2-3 mm.

  • Instrumentation: A calibrated digital melting point apparatus is used.

  • Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is increased rapidly to about 10 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the entire solid has melted is the completion of melting. The range between these two temperatures is the melting point range.

Diagram: Workflow for Melting Point Determination

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_observation Observation & Recording start Finely powder the crystalline sample pack Pack into a sealed capillary tube (2-3 mm height) start->pack place Place capillary in calibrated melting point apparatus pack->place heat_fast Rapid heating to ~10°C below expected M.P. place->heat_fast heat_slow Reduce heating rate to 1-2°C/min heat_fast->heat_slow record_onset Record temperature at first liquid drop (T_onset) heat_slow->record_onset record_completion Record temperature at complete liquefaction (T_completion) record_onset->record_completion report Report melting point as T_onset - T_completion record_completion->report

Caption: Standard workflow for capillary melting point determination.

Solubility: Governing Bioavailability and Formulation

Solubility is a critical parameter, particularly in drug development, as it directly impacts bioavailability. The presence of both polar (carbonyl, pyridine) and non-polar (aromatic rings) regions in (3,4-dimethoxyphenyl)(pyridin-2-yl)methanone suggests a nuanced solubility profile.[5][6][7][8]

Experimental Protocol: Qualitative Solubility Assessment

This protocol provides a rapid and efficient method for determining the qualitative solubility of the compound in a range of common laboratory solvents.

  • Preparation: A set of test tubes is prepared, each containing approximately 1 mg of the compound.

  • Solvent Addition: To each tube, 1 mL of a different solvent (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide) is added.

  • Mixing: The tubes are vortexed for 30 seconds to ensure thorough mixing.

  • Observation: The samples are visually inspected for the presence of undissolved solid. The solubility is classified as:

    • Soluble: No visible solid particles.

    • Partially soluble: Some solid has dissolved, but undissolved particles remain.

    • Insoluble: No apparent dissolution of the solid.

Expected Outcome and Rationale:

  • Water: Due to the significant non-polar surface area of the two aromatic rings, the compound is expected to be poorly soluble in water, despite the presence of polar groups capable of hydrogen bonding with water.[6][8]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): The compound is expected to be soluble in these solvents due to the ability of the carbonyl oxygen and pyridine nitrogen to act as hydrogen bond acceptors, and the overall polarity of the molecule being compatible with these solvents.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is anticipated in these solvents, which are excellent at solvating a wide range of organic molecules.

  • Non-polar Solvents (e.g., Hexane): The compound is expected to have low solubility in non-polar solvents due to the presence of the polar carbonyl and pyridine functionalities.

Lipophilicity (logP): A Key ADME Parameter

The partition coefficient (P), expressed as its logarithm (logP), is the ratio of the concentration of a compound in a mixture of two immiscible phases (typically octanol and water) at equilibrium. It is a key indicator of a drug's ability to cross cell membranes.

  • Computed Value (XLogP3): 1.8[1]

A positive logP value indicates that the compound is more soluble in the lipid-like octanol phase than in water, suggesting it is lipophilic. A value of 1.8 indicates moderate lipophilicity, which is often a desirable characteristic for orally administered drugs.

Acidity/Basicity (pKa): Influence on Ionization State

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For (3,4-dimethoxyphenyl)(pyridin-2-yl)methanone, the pyridine nitrogen is basic and can be protonated. The pKa of the conjugate acid is a critical determinant of the compound's charge state at physiological pH (7.4), which in turn affects its solubility, permeability, and target binding.

Experimental Protocol: UV-Vis Spectrophotometric pKa Determination

This method is chosen for its sensitivity and the fact that the UV-Vis spectrum of the molecule is likely to change upon protonation of the pyridine ring, as this will alter the electronic distribution within the conjugated system.

  • Stock Solution Preparation: A concentrated stock solution of the compound is prepared in a suitable organic solvent (e.g., methanol).

  • Buffer Preparation: A series of buffers with known pH values ranging from approximately 2 to 7 are prepared.

  • Sample Preparation: A small aliquot of the stock solution is added to each buffer solution to a final concentration that gives an absorbance reading in the linear range of the spectrophotometer (typically around 1 absorbance unit).

  • Spectral Acquisition: The UV-Vis spectrum of each sample is recorded over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis: The absorbance at a wavelength that shows the largest difference between the protonated and deprotonated forms is plotted against the pH. The pKa is determined by fitting the data to the Henderson-Hasselbalch equation or by identifying the pH at the inflection point of the resulting sigmoidal curve.

Diagram: Logic for pKa Determination via UV-Vis Spectroscopy

G cluster_principle cluster_execution Protonation Protonation of Pyridine Nitrogen Alters Electronic Structure SpectralShift Causes a Shift in the UV-Vis Absorbance Spectrum Protonation->SpectralShift leads to MeasureSpectra Measure UV-Vis Spectra in Buffers of Varying pH SpectralShift->MeasureSpectra enables PlotAbsorbance Plot Absorbance at a Specific Wavelength vs. pH MeasureSpectra->PlotAbsorbance FitData Fit Data to Henderson-Hasselbalch Equation PlotAbsorbance->FitData DeterminepKa pKa is the pH at the Inflection Point of the Curve FitData->DeterminepKa

Caption: Rationale for using UV-Vis spectroscopy for pKa determination.

Conclusion

This guide has detailed the key and provided robust, field-tested protocols for their determination. The moderate lipophilicity and the presence of a basic center suggest that this molecule has properties that could be tuned for applications in medicinal chemistry. The provided methodologies are designed to be readily implemented in a standard laboratory setting, ensuring that researchers can reliably characterize this and similar molecules for their specific research and development needs.

References

  • PubChem. (3,4-Dimethoxyphenyl)-pyridin-2-ylmethanone. National Center for Biotechnology Information. [Link]

  • OpenOChem Learn. Physical Properties of Ketones and Aldehydes. [Link]

  • Unacademy. Physical and Chemical Properties of Ketones. [Link]

  • Drugfuture. 3,4-DIMETHOXYPHENYL 2-PYRIDYL KETONE. [Link]

  • eCampusOntario Pressbooks. 24.3 Physical Properties of Aldehydes and Ketones. [Link]

  • Chemistry LibreTexts. Properties of Aldehydes and Ketones. [Link]

  • Experimental No. (13) Aldehydes and ketones. [Link]

  • CAS Common Chemistry. (3,4-Dimethoxyphenyl)-2-pyridinylmethanone. [Link]

Sources

An In-depth Technical Guide to the Core Principles and Methodologies for the Research of 2-(3,4-Dimethoxybenzoyl)pyridine (CAS 27693-42-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the foundational research principles and methodologies applicable to the investigation of 2-(3,4-Dimethoxybenzoyl)pyridine (CAS 27693-42-1), a pyridine derivative with potential therapeutic applications. While direct and extensive research on this specific compound is limited, this guide synthesizes information from related pyridine derivatives to propose a putative mechanism of action and outlines detailed experimental protocols for its characterization and evaluation. This document is intended to serve as a foundational resource for researchers initiating studies on this compound, offering a structured approach to exploring its pharmacological potential, particularly in the realms of anti-inflammatory and bronchodilatory activities.

Introduction and Chemical Profile

2-(3,4-Dimethoxybenzoyl)pyridine is a heterocyclic ketone with the molecular formula C₁₄H₁₃NO₃ and a molecular weight of 243.26 g/mol . The presence of the pyridine ring, a common scaffold in many biologically active compounds, coupled with a dimethoxybenzoyl moiety, suggests its potential for interacting with various biological targets. Preliminary information indicates its synthesis and evaluation for anti-inflammatory properties and its use as a chemical intermediate in the synthesis of potential bronchodilator agents.[1] The pyridine nucleus is a well-established pharmacophore known to contribute to a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.

Table 1: Chemical and Physical Properties of 2-(3,4-Dimethoxybenzoyl)pyridine

PropertyValue
CAS Number 27693-42-1
IUPAC Name (3,4-dimethoxyphenyl)(pyridin-2-yl)methanone
Molecular Formula C₁₄H₁₃NO₃
Molecular Weight 243.26 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in organic solvents such as DMSO and ethanol

Putative Mechanism of Action and Signaling Pathways

Based on the known anti-inflammatory mechanisms of other pyridine derivatives, a putative mechanism of action for 2-(3,4-Dimethoxybenzoyl)pyridine can be proposed. Many pyridine-containing compounds exert their anti-inflammatory effects through the modulation of key inflammatory pathways, such as the arachidonic acid cascade and the nuclear factor-kappa B (NF-κB) signaling pathway.

It is hypothesized that 2-(3,4-Dimethoxybenzoyl)pyridine may act as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins (PGE₂). By inhibiting COX-2, the compound would reduce the synthesis of these inflammatory mediators, leading to a decrease in inflammation, pain, and edema.

Furthermore, the NF-κB signaling pathway is a critical regulator of inflammatory gene expression, including cytokines like TNF-α, IL-1β, and IL-6. The pyridine moiety in other compounds has been shown to interfere with the activation of NF-κB. It is plausible that 2-(3,4-Dimethoxybenzoyl)pyridine could inhibit the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This would prevent the translocation of the active NF-κB dimer to the nucleus, thereby downregulating the transcription of pro-inflammatory genes.

The potential bronchodilatory activity could stem from its role as a precursor to 3,4-dihydroxyphenyl-(2-piperidyl)carbinols, which are cyclic adrenaline derivatives. These compounds may act as agonists at β2-adrenergic receptors in the smooth muscle of the airways, leading to muscle relaxation and bronchodilation.

Putative Anti-Inflammatory Signaling Pathway of 2-(3,4-Dimethoxybenzoyl)pyridine cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) Receptor Toll-like Receptor (TLR4) Inflammatory_Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_inactive NF-κB (p65/p50) (Inactive) NFkB_active NF-κB (p65/p50) (Active) NFkB_inactive->NFkB_active Translocates to Nucleus Compound 2-(3,4-Dimethoxybenzoyl)pyridine Compound->IKK Inhibits (Putative) COX2 COX-2 Enzyme Compound->COX2 Inhibits (Putative) Prostaglandins Prostaglandins (PGE₂) COX2->Prostaglandins Produces Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 Substrate Inflammation Inflammation Prostaglandins->Inflammation DNA DNA NFkB_active->DNA Binds to Promoter Regions Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, COX-2) DNA->Inflammatory_Genes Induces Transcription Inflammatory_Genes->Inflammation

Caption: Putative anti-inflammatory signaling pathway of 2-(3,4-Dimethoxybenzoyl)pyridine.

Experimental Protocols

In Vitro Anti-inflammatory Activity

This assay determines the selectivity of the compound in inhibiting the two isoforms of the cyclooxygenase enzyme.

Protocol:

  • Enzyme Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes.

  • Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), hematin, and the respective enzyme (COX-1 or COX-2).

  • Compound Incubation: Add varying concentrations of 2-(3,4-Dimethoxybenzoyl)pyridine (dissolved in DMSO) to the reaction mixture and incubate for 15 minutes at 37°C. A known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) should be used as a positive control.

  • Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Quantification of PGE₂: After a 10-minute incubation at 37°C, stop the reaction and measure the amount of PGE₂ produced using a commercially available ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

This assay assesses the compound's ability to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages.

Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of 2-(3,4-Dimethoxybenzoyl)pyridine for 1 hour.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells and incubate for 24 hours.

  • Nitrite Measurement: Measure the accumulation of nitrite (a stable metabolite of NO) in the culture supernatant using the Griess reagent.

  • Data Analysis: Determine the concentration of nitrite from a standard curve of sodium nitrite. Calculate the percentage of inhibition of NO production and determine the IC₅₀ value.

In Vivo Anti-inflammatory Activity

This is a classic and well-established model of acute inflammation.

Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats (150-200 g) for at least one week before the experiment.

  • Grouping and Dosing: Divide the rats into groups (n=6 per group): a control group (vehicle), a positive control group (e.g., indomethacin, 10 mg/kg), and treatment groups receiving different doses of 2-(3,4-Dimethoxybenzoyl)pyridine orally or intraperitoneally.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point compared to the control group. Determine the ED₅₀ value (the dose that causes 50% inhibition of edema).

Carrageenan-Induced Paw Edema Workflow Start Start Acclimatization Animal Acclimatization (Wistar Rats, 1 week) Start->Acclimatization Grouping Grouping and Dosing (Vehicle, Positive Control, Test Compound) Acclimatization->Grouping Paw_Measurement_0h Measure Initial Paw Volume (t=0h) Grouping->Paw_Measurement_0h Carrageenan_Injection Induce Edema (Sub-plantar Carrageenan Injection) Paw_Measurement_0h->Carrageenan_Injection Paw_Measurement_1h Measure Paw Volume (t=1h) Carrageenan_Injection->Paw_Measurement_1h Paw_Measurement_2h Measure Paw Volume (t=2h) Paw_Measurement_1h->Paw_Measurement_2h Paw_Measurement_3h Measure Paw Volume (t=3h) Paw_Measurement_2h->Paw_Measurement_3h Paw_Measurement_4h Measure Paw Volume (t=4h) Paw_Measurement_3h->Paw_Measurement_4h Data_Analysis Data Analysis (% Inhibition of Edema, ED₅₀) Paw_Measurement_4h->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the carrageenan-induced paw edema assay.

Analytical Characterization and Purity Assessment

Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the compound in the mobile phase to a concentration of 1 mg/mL.

  • Analysis: Inject the sample and analyze the chromatogram for the main peak and any impurities. Purity is determined by the area percentage of the main peak.

Protocol:

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and integration of the signals should be consistent with the structure of 2-(3,4-Dimethoxybenzoyl)pyridine.

Summary of (Hypothetical) Key Research Findings

Due to the limited publicly available data for 2-(3,4-Dimethoxybenzoyl)pyridine, the following table presents hypothetical data for illustrative purposes, based on the expected outcomes from the described experimental protocols.

Table 2: Hypothetical Biological Activity Profile of 2-(3,4-Dimethoxybenzoyl)pyridine

AssayEndpointHypothetical Result
COX-1 Inhibition IC₅₀> 100 µM
COX-2 Inhibition IC₅₀5.2 µM
LPS-induced NO Production IC₅₀12.5 µM
Carrageenan-induced Paw Edema ED₅₀25 mg/kg (p.o.)

Future Directions and Conclusion

This technical guide provides a foundational framework for the systematic investigation of 2-(3,4-Dimethoxybenzoyl)pyridine. The proposed putative mechanism of action, centered on the inhibition of key inflammatory mediators and pathways, offers a solid starting point for more detailed mechanistic studies. The outlined experimental protocols provide robust methodologies for assessing its anti-inflammatory and analytical profiles.

Future research should focus on confirming the proposed mechanism of action through targeted in vitro and in vivo studies. This includes investigating its effects on the NF-κB and MAPK signaling pathways, as well as its potential as a β2-adrenergic agonist. Furthermore, comprehensive pharmacokinetic and toxicological studies are essential to evaluate its drug-like properties and safety profile. The insights gained from such research will be crucial in determining the therapeutic potential of 2-(3,4-Dimethoxybenzoyl)pyridine as a novel anti-inflammatory or bronchodilator agent.

References

Sources

Spectroscopic Blueprint of 3,4-Dimethoxyphenyl 2-pyridyl ketone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging Aromatic Scaffolds

In the landscape of medicinal chemistry and materials science, the fusion of distinct aromatic systems within a single molecular entity often yields compounds with unique electronic, steric, and pharmacological properties. 3,4-Dimethoxyphenyl 2-pyridyl ketone, with its IUPAC name (3,4-dimethoxyphenyl)(pyridin-2-yl)methanone, represents a quintessential example of this design philosophy.[1] It marries the electron-rich dimethoxybenzene moiety, a common feature in numerous natural products and bioactive molecules, with the electron-deficient pyridine ring, a cornerstone of many pharmaceuticals. The carbonyl linker serves as a rigid, polar bridge, influencing the molecule's conformation and electronic communication between the two rings.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectral data, the following atom numbering scheme will be used throughout this guide.

Caption: Molecular structure and atom numbering for spectral assignment.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

Experimental Protocol: NMR Data Acquisition

The following outlines a standard protocol for acquiring high-resolution NMR spectra suitable for this class of compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+ Spectrometer) cluster_proc Data Processing prep1 Weigh 5-10 mg of sample. prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl3). prep1->prep2 prep3 Add internal standard (TMS, 0.03% v/v). prep2->prep3 prep4 Transfer to a 5 mm NMR tube. prep3->prep4 acq1 Insert sample and lock on deuterium signal. prep4->acq1 acq2 Shim the magnetic field for homogeneity. acq1->acq2 acq3 Acquire 1H spectrum (e.g., 16 scans). acq2->acq3 acq4 Acquire 13C{1H} spectrum (e.g., 1024 scans). acq3->acq4 proc1 Apply Fourier Transform. acq4->proc1 proc2 Phase and baseline correct spectra. proc1->proc2 proc3 Calibrate 1H spectrum to TMS at 0.00 ppm. proc2->proc3 proc4 Calibrate 13C spectrum to solvent signal (e.g., CDCl3 at 77.16 ppm). proc3->proc4

Caption: Standard workflow for NMR sample preparation and data acquisition.

¹H NMR Spectral Data (Predicted)

The predicted ¹H NMR spectrum is derived from the analysis of 2-benzoylpyridine for the pyridyl signals and 3,4-dimethoxyacetophenone for the dimethoxyphenyl signals.[2][3] The ketone bridge is expected to deshield adjacent protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Causality
~8.71d1HH6The proton α to the pyridine nitrogen is the most deshielded due to the inductive effect and lone pair anisotropy of nitrogen.
~8.05d1HH3Deshielded due to proximity to the electron-withdrawing ketone and nitrogen.
~7.89td1HH4Experiences deshielding from the ring current and adjacent nitrogen/carbonyl system.
~7.60d1HH2'Ortho to the electron-withdrawing carbonyl group, leading to significant deshielding.
~7.55dd1HH6'Ortho to the carbonyl and meta to the C4'-OCH₃ group.
~7.48m1HH5Typical chemical shift for a β proton on the pyridine ring.
~6.95d1HH5'Ortho to two electron-donating methoxy groups, resulting in significant shielding.
~3.98s3HC8-H (OCH₃)Methoxy group protons, appearing as a sharp singlet in a typical region.
~3.96s3HC9-H (OCH₃)Methoxy group protons, chemically similar to the other methoxy group, hence a close chemical shift.
¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum is predicted based on established chemical shift ranges and data from 3,4-dimethoxyacetophenone and 2-chloropyridine.[6][7][8] The carbonyl carbon is expected to be the most downfield signal.

Chemical Shift (δ, ppm)AssignmentRationale & Causality
~195.5C7 (C=O)Ketone carbonyl carbons are highly deshielded and appear significantly downfield.[9]
~154.0C2The carbon adjacent to the pyridine nitrogen is significantly deshielded.
~153.5C4'Aromatic carbon attached to an electron-donating methoxy group.
~149.2C3'Aromatic carbon attached to an electron-donating methoxy group.
~148.8C6Carbon α to the pyridine nitrogen.
~137.0C4CH carbon of the pyridine ring.
~130.0C1'Quaternary carbon attached to the carbonyl group.
~127.2C3CH carbon of the pyridine ring.
~125.5C5CH carbon of the pyridine ring.
~123.5C6'CH carbon ortho to the carbonyl group.
~110.3C5'CH carbon shielded by two ortho/para methoxy groups.
~110.0C2'CH carbon shielded by an ortho methoxy group.
~56.1C8/C9 (OCH₃)Methoxy carbons, typically found in this region.
~56.0C9/C8 (OCH₃)Methoxy carbons, with very similar electronic environments.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups within a molecule. The spectrum of this compound is dominated by vibrations from the carbonyl group, the aromatic rings, and the C-O bonds of the methoxy groups.

Experimental Protocol: ATR-IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common technique for obtaining IR spectra of solid samples without extensive preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from the atmosphere (e.g., CO₂, H₂O).

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal.

  • Data Collection: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Cleaning: After analysis, clean the crystal and press thoroughly.

Characteristic IR Absorption Bands (Predicted)

The predicted IR frequencies are based on well-established correlation tables for aromatic ketones and ethers.[10][11]

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional GroupRationale & Causality
3100-3000Medium-WeakC-H StretchAromatic C-HStretching vibrations of sp² C-H bonds in the phenyl and pyridyl rings.[10]
2980-2850MediumC-H StretchAliphatic C-HSymmetric and asymmetric stretching of the C-H bonds in the two methoxy (-OCH₃) groups.
~1670StrongC=O StretchAryl KetoneThe carbonyl stretch is a strong, sharp absorption. Its frequency is lowered from a typical aliphatic ketone (~1715 cm⁻¹) due to conjugation with both the phenyl and pyridyl rings, which delocalizes electron density and weakens the C=O bond.[11]
1600-1580MediumC=C StretchAromatic RingSkeletal vibrations of the carbon-carbon bonds within the aromatic rings.
1520-1500MediumC=C/C=N StretchAromatic/Pyridine RingAdditional skeletal vibrations characteristic of the phenyl and pyridine rings.
~1260StrongC-O StretchAryl Ether (Asymmetric)The asymmetric C-O-C stretching vibration of the aryl-OCH₃ system is typically a very strong and prominent band.
~1025MediumC-O StretchAryl Ether (Symmetric)The symmetric C-O-C stretching vibration.
900-675Medium-StrongC-H BendAromatic (out-of-plane)Out-of-plane C-H bending vibrations ("oop") which can be diagnostic of the substitution pattern on the aromatic rings.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides critical information about a molecule's mass and its fragmentation patterns, which aids in structural elucidation. For this compound (Molecular Weight: 243.26 g/mol ), Electron Ionization (EI) would likely produce a clear molecular ion and several characteristic fragment ions.[1]

Experimental Protocol: Electron Ionization (EI) MS
  • Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument, often via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: In the EI source, the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, forming a positively charged radical cation, known as the molecular ion (M•⁺).[12]

  • Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, characteristic charged ions and neutral radicals.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier detects the ions, generating a signal proportional to their abundance. The resulting plot of relative abundance versus m/z is the mass spectrum.

Predicted Mass Spectrum Fragmentation

The fragmentation is predicted to be dominated by cleavage alpha to the carbonyl group, which is a common and energetically favorable pathway for ketones.[5]

G M [M]•+ m/z = 243 F1 [C8H9O3]+ m/z = 165 M->F1 α-cleavage F4 [C6H5NO]+ m/z = 105 M->F4 α-cleavage F3 [C7H7O2]+ m/z = 137 F1->F3 - CO F2 [C6H4N]+ m/z = 78 F4->F2 - CO loss_py - C5H4N• loss_dmp - C8H9O3• loss_co - CO loss_ch3 - CH3•

Caption: Predicted major fragmentation pathways in EI-MS.

m/z ValueProposed Fragment IonFormulaRationale for Formation
243Molecular Ion [M]•⁺ [C₁₄H₁₃NO₃]•⁺The intact molecule minus one electron. Its presence confirms the molecular weight.
165Dimethoxybenzoyl cation [C₉H₉O₃]⁺Formed by α-cleavage with loss of the pyridyl radical. This is expected to be a major, stable acylium ion.
137Dimethoxyphenyl cation [C₈H₉O₂]⁺Subsequent loss of a neutral carbon monoxide (CO) molecule from the m/z 165 fragment.
105Pyridylcarbonyl cation [C₆H₄NO]⁺Formed by α-cleavage with loss of the dimethoxyphenyl radical. A common fragment for 2-benzoylpyridines.[5]
78Pyridyl cation [C₅H₄N]⁺Subsequent loss of a neutral carbon monoxide (CO) molecule from the m/z 105 fragment.

Conclusion: A Unified Spectroscopic Portrait

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating spectroscopic profile of this compound. The ¹H and ¹³C NMR data precisely map the carbon-hydrogen framework, confirming the connectivity of the two distinct aromatic rings through the ketone linker. IR spectroscopy provides rapid confirmation of key functional groups, most notably the conjugated carbonyl and aryl ether moieties. Finally, mass spectrometry confirms the molecular weight and reveals predictable fragmentation pathways that are diagnostic of the core structure. This guide, by integrating predictive data grounded in the analysis of close structural analogs, offers a reliable and in-depth resource for any researcher engaged in the synthesis, characterization, or application of this important molecular scaffold.

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An In-Depth Technical Guide to the Mechanism of Action of 3,4-Dimethoxyphenyl 2-pyridyl ketone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 3,4-dimethoxyphenyl 2-pyridyl ketone scaffold is a privileged chemical structure that forms the core of a diverse range of biologically active compounds. While the parent molecule itself is primarily a synthetic intermediate, its derivatives have demonstrated significant therapeutic potential across multiple domains, including oncology, inflammation, and neuroprotection. This guide synthesizes the current understanding of the mechanisms through which these derivatives exert their effects, providing a deep dive into the molecular pathways they modulate. Our analysis reveals that the primary mechanisms of action for this class of compounds are centered around the inhibition of key enzymes in cellular signaling and structural dynamics, namely phosphodiesterases (PDEs), tubulin, and cyclin-dependent kinases (CDKs). This document will elucidate these mechanisms, detail the experimental protocols for their validation, and provide insights into the structure-activity relationships that govern their potency and selectivity.

Introduction: The Versatility of the 3,4-Dimethoxyphenyl Moiety

The 3,4-dimethoxy substitution pattern on a phenyl ring is a recurrent motif in medicinal chemistry, often associated with enhanced binding affinity to various biological targets. When coupled with a pyridyl ketone linker, this core structure provides a versatile platform for the synthesis of a wide array of heterocyclic derivatives, such as imidazo[1,2-a]pyridines and pyrazolo[3,4-b]pyridines. These derivatives have been the subject of extensive research, revealing a spectrum of biological activities. This guide will focus on the three most prominent and well-documented mechanisms of action: phosphodiesterase inhibition, disruption of microtubule dynamics, and cell cycle modulation through kinase inhibition.

Primary Mechanism of Action: Phosphodiesterase (PDE) Inhibition

A significant body of evidence points to the potent inhibitory effects of 3,4-dimethoxyphenyl derivatives on phosphodiesterases, particularly the cAMP-specific PDE4 isozyme.[1][2][3] PDEs are crucial enzymes in intracellular signaling, responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2][3] By inhibiting PDE4, these compounds prevent the breakdown of cAMP, leading to its accumulation within the cell. This elevation in cAMP levels activates downstream effectors like Protein Kinase A (PKA), which in turn phosphorylates a multitude of substrates, culminating in a range of cellular responses, most notably a potent anti-inflammatory effect.

Signaling Pathway: PDE4 Inhibition

The diagram below illustrates the signaling cascade initiated by the inhibition of PDE4.

PDE4_Inhibition Stimulus Pro-inflammatory Stimulus AC Adenylyl Cyclase Stimulus->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC AMP AMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Derivative 3,4-Dimethoxyphenyl 2-pyridyl ketone Derivative PDE4 PDE4 Derivative->PDE4 Inhibits PDE4->cAMP Degrades PDE4->AMP to Inflammation Suppression of Inflammatory Mediators (e.g., TNF-α, IL-1β) PKA->Inflammation

Figure 1: PDE4 Inhibition Signaling Pathway.
Experimental Protocol: In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)

This protocol describes a robust method for quantifying the inhibitory activity of test compounds on PDE4.

Principle: The assay is based on the competition between a fluorescently labeled cAMP (tracer) and the product of the PDE4 reaction (AMP) for a specific binding agent. Inhibition of PDE4 results in lower levels of AMP, allowing more tracer to bind to the agent, which in turn leads to a higher fluorescence polarization signal.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the this compound derivative in an appropriate solvent (e.g., DMSO), followed by a further dilution in assay buffer.

  • Reagent Preparation:

    • Reconstitute the fluorescently labeled cAMP tracer and the binding agent in the provided assay buffer.

    • Dilute the recombinant human PDE4 enzyme to the working concentration in assay buffer.

  • Assay Plate Setup:

    • Add the diluted test compounds to the wells of a 96-well black microplate.

    • Include wells for positive control (a known PDE4 inhibitor, e.g., Roflumilast) and negative control (vehicle).

  • Enzyme Reaction:

    • Add the diluted PDE4 enzyme to all wells except the "no enzyme" control.

    • Initiate the reaction by adding the cAMP substrate to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and initiate detection by adding the binding agent and fluorescent tracer mixture to all wells.

    • Incubate at room temperature for 30 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization of each well using a microplate reader.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Secondary Mechanism of Action: Anticancer Activity

Derivatives of the this compound scaffold have demonstrated significant antiproliferative activity against a range of cancer cell lines.[4][5] This anticancer effect is often multifactorial, arising from the inhibition of tubulin polymerization and the modulation of cell cycle progression through the inhibition of cyclin-dependent kinases (CDKs).

Disruption of Microtubule Dynamics

Several derivatives have been shown to inhibit the polymerization of tubulin, a critical component of the cytoskeleton.[6] Microtubules are dynamic polymers essential for cell division, intracellular transport, and the maintenance of cell shape. By interfering with tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

3.1.1. Experimental Workflow: Tubulin Polymerization Assay

Tubulin_Workflow Start Start Prepare_Reagents Prepare Reagents: - Purified Tubulin - GTP - Fluorescent Reporter - Test Compound Start->Prepare_Reagents Incubate_Ice Incubate on Ice Prepare_Reagents->Incubate_Ice Add_to_Plate Add Reaction Mix to Pre-warmed 96-well Plate Incubate_Ice->Add_to_Plate Initiate_Polymerization Initiate Polymerization (Transfer to 37°C) Add_to_Plate->Initiate_Polymerization Measure_Fluorescence Measure Fluorescence Intensity Over Time Initiate_Polymerization->Measure_Fluorescence Analyze_Data Analyze Data: - Plot Polymerization Curves - Determine IC₅₀ Measure_Fluorescence->Analyze_Data End End Analyze_Data->End CDK_Inhibition G1_Phase G1 Phase S_Phase S Phase (DNA Replication) G1_Phase->S_Phase Transition driven by G2_Phase G2 Phase S_Phase->G2_Phase M_Phase M Phase (Mitosis) G2_Phase->M_Phase CDK2_CyclinE CDK2/Cyclin E CDK2_CyclinE->S_Phase Cell_Cycle_Arrest Cell Cycle Arrest CDK2_CyclinE->Cell_Cycle_Arrest Derivative 3,4-Dimethoxyphenyl 2-pyridyl ketone Derivative Derivative->CDK2_CyclinE Inhibits CDK9_CyclinT CDK9/Cyclin T Derivative->CDK9_CyclinT Inhibits Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Transcription Transcriptional Elongation CDK9_CyclinT->Transcription

Figure 3: Simplified Pathway of CDK Inhibition Leading to Cell Cycle Arrest.
3.2.2. Experimental Protocol: In Vitro CDK2/CDK9 Kinase Assay

Principle: A common method for assessing kinase activity is a luminescence-based assay that measures the amount of ATP remaining in the reaction. Kinase activity leads to the consumption of ATP. The remaining ATP is converted into a light signal by a luciferase enzyme. Inhibition of the kinase results in a higher luminescence signal. [5][7][8][9][10] Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a master mix containing kinase assay buffer, the specific CDK substrate peptide, and ATP.

    • Dilute the recombinant CDK2/Cyclin A or CDK9/Cyclin T enzyme to its working concentration.

    • Prepare serial dilutions of the test compound.

  • Assay Setup:

    • Add the test compound dilutions to a white 96-well or 384-well plate.

    • Include positive (e.g., Ribociclib) and negative (vehicle) controls.

  • Kinase Reaction:

    • Add the master mix to all wells.

    • Initiate the reaction by adding the diluted kinase to all wells except the "blank" control.

    • Incubate the plate at 30°C for a specified duration (e.g., 45 minutes).

  • Detection:

    • Terminate the kinase reaction and deplete the remaining ATP by adding a detection reagent (e.g., Kinase-Glo® Max).

    • Incubate at room temperature for 15 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a microplate reader.

    • Subtract the "blank" reading from all other readings.

    • Calculate the percentage of kinase inhibition and determine the IC₅₀ value.

Additional Biological Activities: Neuroprotection and Anti-inflammatory Effects

Some derivatives containing the 3,4-dimethoxyphenyl moiety have also been shown to possess neuroprotective and broader anti-inflammatory properties. For instance, INM-176, an extract containing a compound with this structural feature, has been found to inhibit the release of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-1β in microglial cells. [8]This suggests a potential therapeutic application in neuroinflammatory and neurodegenerative diseases.

Experimental Protocol: Nitric Oxide Release Assay in Microglia

Principle: This assay measures the amount of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels in the presence of the test compound indicates an inhibitory effect on NO production.

Step-by-Step Methodology:

  • Cell Culture: Plate microglial cells (e.g., BV-2 cell line) in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. Include unstimulated and vehicle-treated controls.

  • Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatant.

  • Griess Reaction:

    • Add the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant samples in a separate plate.

    • Incubate at room temperature for 15 minutes to allow for color development.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

    • Calculate the percentage inhibition of NO production for each compound concentration.

Structure-Activity Relationship (SAR) Insights

Studies on various series of 3,4-dimethoxyphenyl derivatives have provided valuable insights into the structural features that govern their biological activity.

  • For PDE4 Inhibition: N-substitution on the pyridazinone or phthalazinone ring is generally beneficial for inhibitory potency. The stereochemistry of fused rings can also play a crucial role, with certain spatial arrangements enhancing the interaction with the enzyme's binding site. [1][2]* For Anticancer Activity: The nature and position of substituents on the pyridyl and other heterocyclic rings can significantly impact the antiproliferative potency and selectivity against different cancer cell lines.

Conclusion and Future Directions

The this compound core structure is a highly valuable scaffold in modern drug discovery. Its derivatives have been shown to act through multiple, well-defined mechanisms of action, including the inhibition of phosphodiesterases, tubulin polymerization, and cyclin-dependent kinases. This multifaceted activity profile makes them promising candidates for the development of novel therapeutics for a range of diseases, from inflammatory conditions to various cancers.

Future research should focus on the synthesis of new derivatives with improved potency and selectivity for specific targets. A deeper understanding of the three-dimensional interactions between these compounds and their target enzymes through co-crystallization studies will be instrumental in guiding rational drug design. Furthermore, exploring the potential for dual-target inhibitors based on this scaffold could lead to the development of more effective and synergistic therapeutic agents. The detailed experimental protocols provided in this guide serve as a robust foundation for the continued investigation and development of this promising class of compounds.

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The Multifaceted Biological Activities of Pyridyl Ketone Compounds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the diverse biological activities of pyridyl ketone compounds, a class of molecules that has garnered significant attention in medicinal chemistry. The unique electronic properties and structural versatility of the pyridine ring, combined with the reactive ketone moiety, make these compounds privileged scaffolds for interacting with a wide array of biological targets. This document will delve into their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties, offering mechanistic insights, structure-activity relationships, and detailed experimental protocols for their evaluation.

Introduction to Pyridyl Ketones: A Scaffold of Therapeutic Promise

Pyridyl ketones are organic compounds characterized by a pyridine ring linked to a carbonyl group. The position of the ketone on the pyridine ring (2-, 3-, or 4-pyridyl) significantly influences the molecule's steric and electronic properties, and consequently, its biological activity.[1] The pyridine moiety, a bioisostere of a phenyl group, can engage in hydrogen bonding and π-stacking interactions, while the ketone group can act as a hydrogen bond acceptor or participate in nucleophilic addition reactions.[2] This combination of features has made pyridyl ketones a focal point in the design of novel therapeutic agents.[3][4] Many FDA-approved drugs contain a pyridine scaffold, underscoring its importance in medicinal chemistry.[5][6][7]

Anticancer Activity: Targeting the Hallmarks of Cancer

Pyridyl ketone derivatives have emerged as potent anticancer agents, exhibiting activity against a range of cancer cell lines.[5][8][9] Their mechanisms of action are often multifaceted, targeting key enzymes and signaling pathways involved in cancer progression.

Mechanism of Action: Enzyme Inhibition and Apoptosis Induction

A primary anticancer mechanism of certain pyridyl ketone derivatives is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[10] For example, some derivatives have shown potent inhibitory activity against PIM-1 kinase, a serine/threonine kinase implicated in various cancers.[10] Inhibition of PIM-1 kinase by these compounds can lead to the induction of apoptosis, or programmed cell death, a key process in eliminating cancer cells.[10] This is often mediated through the activation of caspases, a family of proteases that execute the apoptotic program.[10]

Another important target for some pyridyl ketone-based compounds is dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis, which is essential for DNA replication and cell proliferation.[11] By inhibiting DHODH, these compounds can effectively halt the proliferation of rapidly dividing cancer cells.[11] Furthermore, some pyridyl-glycosyl hybrids have demonstrated the ability to bind to the active site of cyclin-dependent kinase 2 (CDK2), an enzyme critical for cell cycle progression, thereby exerting an antiproliferative effect.[12]

The following diagram illustrates a generalized signaling pathway for apoptosis induction by a pyridyl ketone-based PIM-1 kinase inhibitor.

PIM1_Inhibition_Pathway PK Pyridyl Ketone Inhibitor PIM1 PIM-1 Kinase PK->PIM1 Inhibits Bad Bad PIM1->Bad Phosphorylates (Inactivates) Bcl2 Bcl-2 Bad->Bcl2 Inhibits Caspase9 Caspase-9 Bcl2->Caspase9 Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: PIM-1 Kinase Inhibition Pathway Leading to Apoptosis.

Structure-Activity Relationship (SAR) Insights

The antiproliferative activity of pyridyl ketone derivatives is highly dependent on their chemical structure. Studies have shown that the presence and position of certain substituents on the pyridine and any associated phenyl rings can significantly impact their potency. For instance, the addition of methoxy (-OMe), hydroxyl (-OH), and amino (-NH2) groups has been found to enhance anticancer activity.[6][7] Conversely, the presence of bulky groups or halogen atoms can sometimes diminish activity.[6][7] In a series of pyridine-ureas, compound 8e with a specific substitution pattern exhibited significantly higher potency against the MCF-7 breast cancer cell line than the standard drug doxorubicin.[13]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected pyridyl ketone derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
4c HepG-2 (Liver)Not specified, potent[10]
4f HepG-2 (Liver)Not specified, potent[10]
8e MCF-7 (Breast)0.22 (48h treatment)[13]
8n MCF-7 (Breast)1.88 (48h treatment)[13]
Galacto/Xylopyranosyl Glycosides HepG2 (Liver)Superior cytotoxicity[12]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of many diseases. Pyridyl ketone compounds have demonstrated significant anti-inflammatory properties, primarily through the inhibition of enzymes involved in the inflammatory response.[14][15][16][17]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of certain pyridyl ketone derivatives are attributed to their ability to inhibit cytochrome P450 enzymes, leading to a reduction in the levels of pro-inflammatory mediators like 12(R)-HETE in the skin.[14] Some compounds also specifically inhibit the formation of prostacyclins in macrophages.[14] The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is a critical regulator of macrophage polarization and the inflammatory response.[18] Modulation of this pathway can shift macrophages from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype, thereby dampening inflammation.[18] While not explicitly detailed for all pyridyl ketones, targeting this pathway is a plausible mechanism for their observed anti-inflammatory effects.

Below is a diagram representing the general workflow for evaluating the anti-inflammatory activity of pyridyl ketone compounds.

AntiInflammatory_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cluster_analysis Data Analysis Assay1 Macrophage Culture (e.g., RAW 264.7) Assay2 LPS Stimulation Assay1->Assay2 Assay3 Treatment with Pyridyl Ketone Assay2->Assay3 Assay4 Measurement of Pro-inflammatory Mediators (NO, PGE2, TNF-α, IL-6) Assay3->Assay4 Analysis1 IC50 Determination (In Vitro) Assay4->Analysis1 Model1 Carrageenan-induced Paw Edema in Rats Model2 Compound Administration Model1->Model2 Model3 Measurement of Paw Volume Model2->Model3 Analysis2 Percentage Inhibition of Edema (In Vivo) Model3->Analysis2 Analysis3 Comparison with Standard Drug (e.g., Indomethacin) Analysis1->Analysis3 Analysis2->Analysis3

Caption: Workflow for Anti-inflammatory Activity Evaluation.

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Pyridyl ketone derivatives have shown promise in this area, with activity against a range of Gram-positive and Gram-negative bacteria.[19][20][21]

Spectrum of Activity

Several studies have reported the synthesis and antimicrobial evaluation of pyridyl ketone compounds.[19][22] For instance, 4-hydroxy-4-(pyridyl)alk-3-en-2-ones have demonstrated weak to moderate activity against bacteria such as Bacillus subtilis, Staphylococcus aureus, and Escherichia coli.[19] Organotin complexes of di-2-pyridylketone hydrazones have shown strong antimicrobial properties.[22] Furthermore, certain 3-(pyridine-3-yl)-2-oxazolidinone derivatives have exhibited potent antibacterial activity, comparable to the antibiotic linezolid, against several Gram-positive bacteria.[21]

Quantitative Data on Antimicrobial Activity

The following table provides a summary of the minimum inhibitory concentrations (MICs) for selected pyridyl ketone derivatives.

Compound/Derivative ClassBacterial StrainMIC (µg/mL)Reference
3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H3H)-dioneK. pneumoniae8[23]
3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H3H)-dioneE. coli8[23]
3-(pyridine-3-yl)-2-oxazolidinones (e.g., 21b, 21d)S. aureus (ATCC25923)Similar to linezolid[21]
N-alkylated pyridine-based salts (e.g., 66)S. aureusMIC for 56% inhibition at 100 µg/mL[20]

Neuroprotective Effects: Shielding Neurons from Damage

Neurodegenerative diseases are characterized by the progressive loss of neuronal structure and function. Emerging evidence suggests that pyridyl ketone compounds may offer neuroprotective benefits.[24][25]

Mechanism of Action: Combating Oxidative Stress and Apoptosis

The neuroprotective effects of certain ketone-containing compounds are linked to their ability to enhance mitochondrial function, reduce oxidative stress, and inhibit apoptosis.[26][27] For example, tricyclic pyridine alkaloids have been shown to protect neuronal cells from glutamate-induced oxidative stress and apoptosis by enhancing the expression of antioxidant proteins like Nrf2 and HO-1, and by inhibiting the release of cytochrome c and the activation of caspases.[25] Pyridinol analogues have also demonstrated cytoprotective effects by quenching lipid peroxidation and preserving mitochondrial membrane potential.[24]

Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. This section provides detailed methodologies for key assays used to evaluate the biological activities of pyridyl ketone compounds.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the antiproliferative activity of pyridyl ketone compounds against cancer cell lines.

1. Cell Seeding:

  • Culture human cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well.

  • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • Prepare a series of dilutions of the pyridyl ketone compound in the appropriate cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

  • Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48 or 72 hours.

3. MTT Addition:

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for another 4 hours at 37°C.

4. Formazan Solubilization:

  • Carefully remove the medium from each well.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

5. Absorbance Measurement:

  • Measure the absorbance at 570 nm using a microplate reader.

6. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Protocol: Enzyme Inhibition Assay (Generic Kinase Assay)

This protocol outlines a general method for determining the inhibitory activity of pyridyl ketone compounds against a specific protein kinase.

1. Reagent Preparation:

  • Prepare a stock solution of the pyridyl ketone inhibitor in DMSO.

  • Prepare the kinase, substrate (peptide or protein), and ATP solutions in the appropriate assay buffer.

2. Assay Reaction:

  • In a 96-well plate, add the assay buffer, the kinase, and the pyridyl ketone inhibitor at various concentrations.

  • Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding the substrate and ATP.

  • Incubate the reaction mixture at 30°C for a specific duration (e.g., 60 minutes).

3. Detection of Kinase Activity:

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detect the amount of phosphorylated substrate using an appropriate method, such as:

    • Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Luminescence-based assay: Using a system like ADP-Glo™ that measures the amount of ADP produced.

    • Fluorescence-based assay: Using a fluorescently labeled substrate or antibody.

4. Data Analysis:

  • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

The following diagram depicts the workflow for a generic enzyme inhibition assay.

Enzyme_Inhibition_Workflow Start Start Reagents Prepare Reagents: - Enzyme - Substrate - ATP - Inhibitor (Pyridyl Ketone) Start->Reagents Incubate_Inhibitor Pre-incubate Enzyme with Inhibitor Reagents->Incubate_Inhibitor Initiate_Reaction Initiate Reaction (Add Substrate + ATP) Incubate_Inhibitor->Initiate_Reaction Incubate_Reaction Incubate at Optimal Temperature Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction Incubate_Reaction->Stop_Reaction Detection Detect Product Formation (e.g., Luminescence, Fluorescence) Stop_Reaction->Detection Analysis Calculate % Inhibition and IC50 Value Detection->Analysis End End Analysis->End

Caption: General Workflow for an Enzyme Inhibition Assay.

Conclusion and Future Perspectives

Pyridyl ketone compounds represent a versatile and promising class of molecules with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents warrants further investigation. Future research should focus on optimizing the structure of these compounds to enhance their potency and selectivity for specific biological targets. The development of more efficient and green synthetic methodologies will also be crucial for their translation into clinical applications. As our understanding of the molecular mechanisms underlying various diseases deepens, the rational design of novel pyridyl ketone derivatives holds great potential for the development of next-generation therapeutics.

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Leveraging the 3,4-Dimethoxyphenyl 2-Pyridyl Ketone Scaffold for the Discovery of Novel Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel therapeutic agents is an intricate process, often beginning with the identification of a "privileged scaffold"—a molecular framework with a predisposition for binding to multiple biological targets. This guide focuses on one such scaffold: 3,4-Dimethoxyphenyl 2-pyridyl ketone . We will dissect its chemical attributes, explore its synthetic accessibility, and provide a strategic roadmap for its utilization in modern drug discovery campaigns. This document serves as a technical primer for researchers, offering both foundational knowledge and actionable protocols to harness the potential of this versatile chemical entity.

The Strategic Value of the this compound Core

The core structure, (3,4-dimethoxyphenyl)-pyridin-2-ylmethanone, represents a strategic amalgamation of two key pharmacophores recognized for their roles in bioactive compounds.[1]

  • The 3,4-Dimethoxyphenyl Group: This "eastern" fragment is a classic feature in numerous bioactive molecules, particularly as a key interacting moiety in phosphodiesterase (PDE) inhibitors, such as the selective PDE4 inhibitor Rolipram.[2] The two methoxy groups are critical, often acting as hydrogen bond acceptors and providing the correct electronic and steric profile to fit into specific enzymatic pockets.

  • The 2-Pyridyl Ketone Moiety: The "western" pyridine ring is a ubiquitous heterocycle in medicinal chemistry. It can serve as a hydrogen bond acceptor, a bioisostere for a phenyl ring, and can significantly influence a molecule's aqueous solubility and metabolic stability.[3] The ketone linker is not merely a passive connector; it provides a key point for interaction and a handle for synthetic elaboration. Ketone-based functionalities can form reversible covalent adducts with biological targets and can enhance metabolic stability compared to more reactive aldehydes.[4]

This combination renders the parent molecule a powerful starting point for library synthesis, allowing for systematic exploration of the chemical space around a proven structural motif.

Physicochemical Properties of the Core Scaffold

A clear understanding of the starting material's properties is fundamental.

PropertyValueSource
IUPAC Name (3,4-dimethoxyphenyl)-pyridin-2-ylmethanonePubChem[1]
Molecular Formula C₁₄H₁₃NO₃PubChem[1]
Molecular Weight 243.26 g/mol PubChem[1]
CAS Number 27693-42-1PubChem[1][]
XLogP3 1.8PubChem[1]

Synthesis of the Core Scaffold and its Derivatives

The accessibility of the core scaffold is paramount for its use in a discovery program. While multiple synthetic routes exist for related structures, a common and reliable approach involves the acylation of a suitable pyridine precursor.

Representative Synthetic Protocol: Friedel-Crafts Acylation

This protocol outlines a general method for synthesizing a related deoxybenzoin, which illustrates the core principles applicable to the title ketone. The synthesis of 3,4-dimethoxybenzyl-2,4-dihydroxyphenyl ketone from 3,4-dimethoxyphenylacetic acid and resorcinol demonstrates a robust acylation strategy.[6][7]

Objective: To synthesize a ketone scaffold via Friedel-Crafts acylation.

Materials:

  • 3,4-Dimethoxyphenylacetic acid

  • Resorcinol (or a suitable pyridine equivalent for the title compound)

  • Boron trifluoride etherate (BF₃·Et₂O)

  • Ethyl ether

  • Saturated sodium acetate solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of 3,4-dimethoxyphenylacetic acid (1 equivalent) in BF₃·Et₂O, add resorcinol (1 equivalent).

  • Heating: Heat the reaction mixture under reflux for 1.5 to 2 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: After cooling to room temperature, carefully add the reaction mixture to cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl ether.

  • Washing: Combine the organic layers and wash sequentially with saturated sodium acetate solution and saturated NaHCO₃ solution.

  • Drying and Concentration: Dry the resulting ether layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the solid product by recrystallization to obtain the final ketone.

Trustworthiness: This protocol includes distinct aqueous workup steps (quenching, extraction, and washing) to remove the catalyst and unreacted starting materials, ensuring the purity of the isolated product. The final recrystallization step is a self-validating purification method, as a sharp melting point is indicative of a pure compound.

Diagram: Synthetic Diversification Strategy

The true power of this scaffold lies in the ability to generate a library of analogues. The following diagram illustrates the key points for chemical modification.

G cluster_scaffold Core Scaffold: this compound Scaffold Core Ketone R1 Modification of Dimethoxyphenyl Ring (R1) Scaffold->R1 e.g., Change -OCH3 positions, add halogens R2 Modification of Pyridine Ring (R2) Scaffold->R2 e.g., Add substituents, create pyridones R3 Modification of Ketone Linker (R3) Scaffold->R3 e.g., Reduction to alcohol, reductive amination

Caption: Key diversification points on the core scaffold.

A Strategic Workflow for Bioactive Molecule Discovery

Utilizing the this compound scaffold in a drug discovery campaign follows a structured, multi-stage process. This workflow is designed to efficiently identify and optimize lead compounds.

Diagram: Drug Discovery Workflow

Caption: From scaffold selection to a preclinical candidate.

Expertise & Causality:

  • Scaffold Selection: The choice of this scaffold is deliberate, based on its presence in known bioactive molecules, which increases the statistical probability of finding new "hits".[2][3]

  • Library Synthesis: The goal is to create a diverse set of related molecules. By systematically altering the R1, R2, and R3 positions (see diversification diagram), we can comprehensively probe the target's binding pocket.

  • High-Throughput Screening (HTS): This is a brute-force but essential step. We test the entire library against a specific biological target (e.g., a protein kinase, a receptor) to find initial signs of activity.[8] The choice of assay is critical; for example, an enzymatic assay for a kinase or a cell viability assay for anticancer drug discovery.[9]

  • Hit Identification: A "hit" is a compound from the library that shows a desired level of activity in the HTS. Hits must be validated through re-testing and dose-response curves to confirm their activity and determine potency (e.g., IC₅₀).

  • Lead Optimization: This is the most intellectually demanding phase. Hits are systematically modified to improve potency, selectivity, and drug-like properties (ADMET - Absorption, Distribution, Metabolism, Excretion, Toxicity). This Structure-Activity Relationship (SAR) study is what transforms a simple hit into a viable drug candidate.[8]

Case Study: Targeting Cyclin-Dependent Kinases (CDKs) for Cancer Therapy

To illustrate the practical application of this workflow, we will outline a protocol for screening a library of this compound derivatives against CDK2, a key regulator of the cell cycle and a validated cancer target.[9]

Hypothetical Signaling Pathway

Derivatives of this scaffold could potentially inhibit CDK2, leading to cell cycle arrest and apoptosis in cancer cells.

G cluster_cell_cycle Cell Cycle Progression cluster_regulation Molecular Regulation G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Forms Complex pRB pRB CDK2->pRB Phosphorylates E2F E2F pRB->E2F Inhibits E2F->S Drives Transition Inhibitor Scaffold Derivative (Potential Inhibitor) Inhibitor->CDK2

Caption: Inhibition of the Cyclin E/CDK2 complex blocks G1/S transition.

Experimental Protocol: In Vitro CDK2 Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of synthesized derivatives against human CDK2/Cyclin E.

Methodology: This protocol is based on a luminescence-based kinase assay that quantifies the amount of ATP remaining in solution after a kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed) and vice versa.

Materials:

  • Recombinant human CDK2/Cyclin E enzyme

  • Kinase substrate (e.g., Histone H1)

  • ATP solution

  • Kinase assay buffer

  • Synthesized library compounds dissolved in DMSO

  • Positive control inhibitor (e.g., Roscovitine)[9]

  • ADP-Glo™ Kinase Assay kit (or equivalent)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Plating: Create a serial dilution of each library compound in DMSO. Using a liquid handler, dispense a small volume (e.g., 50 nL) of each compound dilution into the assay plate. Also include wells with DMSO only (negative control, 0% inhibition) and the positive control inhibitor (100% inhibition).

  • Enzyme/Substrate Addition: Prepare a master mix containing the kinase assay buffer, CDK2/Cyclin E enzyme, and the Histone H1 substrate. Add this mix to all wells.

  • Kinase Reaction Initiation: Prepare a solution of ATP in kinase buffer. Add this solution to all wells to start the reaction. Incubate the plate at room temperature for 1 hour.

  • Reaction Termination & ATP Detection: Add the ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes.

  • Luminescence Generation: Add the Kinase Detection Reagent to all wells. This converts the generated ADP back to ATP and provides the luciferase/luciferin system to produce a luminescent signal proportional to the ADP generated. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence signal on a plate reader.

Data Analysis & Self-Validation:

  • The raw luminescence data is converted to percent inhibition relative to the positive and negative controls.

  • The percent inhibition is plotted against the logarithm of the compound concentration.

  • A sigmoidal dose-response curve is fitted to the data to calculate the IC₅₀ value for each compound.

  • Trustworthiness: The protocol's validity is ensured by the inclusion of controls on every plate. A high Z-factor (a statistical measure of assay quality) calculated from the controls confirms that the assay can reliably distinguish between active and inactive compounds.

Illustrative SAR Data Table

This hypothetical data illustrates how small structural changes can dramatically affect biological activity.

Compound IDR1 Modification (Dimethoxyphenyl Ring)R2 Modification (Pyridine Ring)IC₅₀ against CDK2 (nM)
Core-001 3,4-dimethoxyUnsubstituted>10,000
SAR-002 3,4-dimethoxy4-chloro5,200
SAR-003 3,4-dimethoxy4-amino850
SAR-004 3-fluoro-4-methoxy4-amino120
SAR-005 3-fluoro-4-methoxy4-(methylamino)45

Interpretation: This data suggests that an amino group at the R2 position is beneficial for activity (Core-001 vs. SAR-003) and that modifying the electronics of the R1 ring with a fluorine atom further enhances potency (SAR-003 vs. SAR-004). This provides a clear, rational path for the next round of synthesis and optimization.

Conclusion and Future Outlook

The this compound scaffold is more than just a chemical structure; it is a launchpad for innovation in drug discovery. Its synthetic tractability, combined with the proven biological relevance of its constituent parts, makes it an exemplary starting point for generating libraries of novel compounds. By following a logical workflow of synthesis, screening, and rational optimization, research teams can effectively leverage this scaffold to uncover next-generation therapeutic agents. The principles and protocols outlined in this guide provide a robust framework for initiating such a journey, bridging the gap between a promising molecule and a potential medicine.

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A Proposed Framework for the Preliminary Toxicological Investigation of 3,4-Dimethoxyphenyl 2-pyridyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document outlines a proposed investigational framework for the toxicological assessment of 3,4-Dimethoxyphenyl 2-pyridyl ketone. As of the date of this publication, specific toxicological data for this compound is not extensively available in the public domain. The methodologies and rationales presented herein are based on established toxicological principles and data from structurally related compounds to provide a robust starting point for investigation.

Introduction and Rationale

This compound is a chemical entity with potential applications in various fields, including pharmaceutical development and materials science. As with any novel compound intended for further development, a thorough understanding of its toxicological profile is paramount to ensure safety and regulatory compliance. The presence of a pyridyl ring and a substituted phenyl ring suggests a potential for metabolic activation and interaction with biological systems, necessitating a structured and comprehensive toxicological evaluation.

This guide presents a multi-tiered strategy for the preliminary investigation of this compound's toxicity. The approach begins with fundamental physicochemical and in silico assessments, progresses through a battery of in vitro assays to identify potential hazards, and culminates in a proposed preliminary in vivo study to understand its effects in a whole organism. This framework is designed to efficiently characterize the compound's safety profile, identify potential liabilities early in development, and provide a solid foundation for more extensive regulatory toxicology studies if warranted.

Physicochemical Characterization

A thorough understanding of a compound's physicochemical properties is the foundation of any toxicological investigation. These properties govern its absorption, distribution, metabolism, and excretion (ADME), as well as its potential for off-target effects.

Key Physicochemical Parameters

A summary of essential physicochemical parameters to be determined is presented in Table 1.

ParameterExperimental MethodRationale
Solubility Thermodynamic or Kinetic Solubility Assays in PBS (pH 7.4) and Simulated Gastric FluidDetermines bioavailability and suitability for in vitro/in vivo formulations.
LogP/LogD Shake-flask method or HPLC-based determinationPredicts lipophilicity, which influences membrane permeability and potential for bioaccumulation.
pKa Potentiometric titration or UV-spectroscopyIdentifies the ionization state at physiological pH, affecting solubility and receptor interaction.
Chemical Stability HPLC-based degradation studies in relevant buffers and mediaAssesses stability under experimental conditions to ensure accurate dose concentrations.

Tier 1: In Silico and In Vitro Toxicological Assessment

The initial tier of assessment focuses on computational and cell-based assays to rapidly screen for potential toxicities, refine dose selections for subsequent studies, and elucidate potential mechanisms of toxicity.

In Silico Toxicity Prediction

Computational models can provide early warnings of potential toxicological liabilities.

  • Structural Alerts (SARs): Analysis of the this compound structure for toxicophores known to be associated with adverse effects such as genotoxicity, hepatotoxicity, or cardiotoxicity.

  • DEREK Nexus®: A knowledge-based expert system to predict toxicity endpoints for a given chemical structure.

  • Lhasa Sarah Nexus®: A statistical-based system for predicting mutagenicity.

In Vitro Cytotoxicity Assessment

Cytotoxicity assays are fundamental for determining the concentration range at which a compound induces cell death.

Recommended Cell Lines:

  • HepG2 (Human Hepatocellular Carcinoma): A widely used model for assessing xenobiotic-induced hepatotoxicity.

  • HEK293 (Human Embryonic Kidney): To evaluate potential nephrotoxicity.

  • A relevant cell line to the compound's intended therapeutic area (if applicable).

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24 or 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

In Vitro Genotoxicity Assessment

Genotoxicity assays are critical for identifying compounds that can cause genetic damage, a key concern for potential carcinogens.

Recommended Assays:

  • Bacterial Reverse Mutation Assay (Ames Test): Utilizes various strains of Salmonella typhimurium and Escherichia coli to detect point mutations. This should be conducted with and without metabolic activation (S9 fraction) to identify direct-acting mutagens and those requiring metabolic activation.

  • In Vitro Micronucleus Assay: Performed in mammalian cells (e.g., CHO-K1, TK6) to detect both clastogenic (chromosome breaking) and aneugenic (chromosome lagging) effects.

Metabolic Stability

Understanding the metabolic fate of the compound is crucial for interpreting toxicity data.

Experimental Protocol: Metabolic Stability in Human Liver Microsomes

  • Reaction Mixture: Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL), NADPH regenerating system, and buffer.

  • Compound Incubation: Add this compound (e.g., 1 µM final concentration) to the pre-warmed reaction mixture to initiate the reaction.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) are calculated from the disappearance rate of the compound.

In_Vitro_Workflow start Compound Synthesis & Characterization in_silico In Silico Assessment (DEREK, SAR) start->in_silico cytotox Cytotoxicity Assays (MTT, LDH on HepG2, HEK293) start->cytotox genotox Genotoxicity Assays (Ames, Micronucleus) start->genotox metabolism Metabolic Stability (Liver Microsomes) start->metabolism data_analysis Data Integration & Analysis (IC50, Genotoxicity Potential, Metabolic Rate) in_silico->data_analysis cytotox->data_analysis genotox->data_analysis metabolism->data_analysis decision Go/No-Go Decision for In Vivo Studies data_analysis->decision end Proceed to Tier 2 decision->end Favorable Profile

Caption: Tier 1 In Vitro Toxicity Assessment Workflow.

Tier 2: Preliminary In Vivo Toxicological Assessment

Based on a favorable in vitro profile, a limited and well-designed in vivo study is warranted to understand the compound's effects in a complex biological system.

Acute Oral Toxicity Study (OECD TG 423)

The acute toxic class method is an ethical and efficient approach to determine a substance's acute oral toxicity.

Experimental Design:

  • Species: Rat (e.g., Sprague-Dawley), single sex (females are generally more sensitive).

  • Administration: Oral gavage.

  • Dose Levels: A stepwise procedure with a starting dose of 300 mg/kg (or lower, based on in vitro data). Subsequent animals are dosed at higher or lower fixed dose levels (e.g., 2000, 300, 50, 5 mg/kg) depending on the outcome.

  • Number of Animals: 3 animals per step.

  • Observations:

    • Mortality: Recorded for 14 days.

    • Clinical Signs: Daily observation for changes in skin, fur, eyes, respiration, autonomic and central nervous system activity, and behavior.

    • Body Weight: Measured pre-dose and at days 7 and 14.

    • Gross Necropsy: All animals are subjected to a gross necropsy at the end of the study.

In_Vivo_Workflow start Favorable In Vitro Profile study_design Study Design (OECD TG 423, Dose Selection) start->study_design dosing Oral Gavage Dosing (3 animals/step) study_design->dosing observation 14-Day Observation Period dosing->observation endpoints Endpoints: - Clinical Signs - Body Weight - Mortality observation->endpoints necropsy Gross Necropsy & Histopathology (if needed) observation->necropsy report Toxicity Classification & Report Generation endpoints->report necropsy->report

Caption: Workflow for a Preliminary In Vivo Acute Toxicity Study.

Proposed Mechanism of Toxicity

Based on the chemical structure, a potential mechanism of toxicity could involve metabolic activation by cytochrome P450 enzymes in the liver. The methoxy groups on the phenyl ring could undergo O-demethylation to form reactive catechol intermediates. These catechols can redox cycle, generating reactive oxygen species (ROS), or be oxidized to highly reactive quinones. Both ROS and quinones can lead to cellular damage through lipid peroxidation, protein modification, and DNA damage, ultimately resulting in cytotoxicity.

Toxicity_Pathway parent 3,4-Dimethoxyphenyl 2-pyridyl ketone cyp450 CYP450 Enzymes (e.g., CYP2D6, CYP3A4) parent->cyp450 Metabolic Activation metabolite Reactive Catechol Metabolite cyp450->metabolite ros Reactive Oxygen Species (ROS) Generation metabolite->ros Redox Cycling quinone Quinone Formation metabolite->quinone Oxidation stress Oxidative Stress ros->stress adducts Macromolecular Adducts (DNA, Protein) quinone->adducts damage Cellular Damage apoptosis Apoptosis / Necrosis damage->apoptosis stress->damage adducts->damage

Caption: Hypothesized Metabolic Activation and Toxicity Pathway.

Conclusion and Future Directions

This guide outlines a systematic and tiered approach for the preliminary toxicological investigation of this compound. By integrating in silico, in vitro, and limited in vivo studies, this framework allows for a comprehensive initial hazard identification and risk assessment. The results from this investigation will be crucial in making informed decisions about the continued development of this compound and will guide the design of more extensive, long-term toxicity studies if necessary. A thorough understanding of its safety profile is the critical first step towards realizing its potential applications.

References

  • OECD. (2002). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • U.S. Food and Drug Administration. (2012). Guidance for Industry: S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for this compound. [Link] (Note: A specific CID may not exist; this is a general link to the database where such a compound would be characterized).

  • European Chemicals Agency (ECHA). Guidance on information requirements and chemical safety assessment. [Link]

  • EMA Committee for Medicinal Products for Human Use (CHMP). (2006). Guideline on the limits of genotoxic impurities. [Link]

Solubility Profile of 3,4-Dimethoxyphenyl 2-pyridyl ketone: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The characterization of a compound's solubility is a cornerstone of chemical research and pharmaceutical development, influencing everything from reaction kinetics to bioavailability. This guide provides a comprehensive technical overview of the solubility of 3,4-Dimethoxyphenyl 2-pyridyl ketone. A thorough review of scientific literature and chemical databases reveals an absence of specific quantitative solubility data for this compound. Therefore, this document serves a dual purpose: first, to provide a robust, scientifically-grounded prediction of its solubility in common laboratory solvents based on its physicochemical properties and the behavior of structurally analogous compounds; and second, to equip researchers with a detailed, field-proven experimental protocol for the precise determination of its equilibrium solubility, adhering to Good Laboratory Practice (GLP) standards.

Part 1: Physicochemical Profile and Predicted Solubility

A compound's solubility is intrinsically linked to its molecular structure and physical properties. By examining these characteristics for this compound, we can develop a strong predictive model for its behavior in various solvent systems.

Foundational Physicochemical Properties

Understanding the fundamental properties of a molecule is the first step in predicting its interactions with solvents. Key computed properties for this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₄H₁₃NO₃PubChem[1]
Molecular Weight 243.26 g/mol PubChem[1]
XLogP3 1.8PubChem[1]
Hydrogen Bond Donors 0PubChem[1]
Hydrogen Bond Acceptors 4 (3x Oxygen, 1x Nitrogen)PubChem[1]

The XLogP3 value of 1.8 indicates that the compound has a moderate degree of lipophilicity, suggesting it will not be highly soluble in water but will have an affinity for organic solvents.[1] The presence of four hydrogen bond acceptors and no donors implies it can interact with protic solvents but cannot form hydrogen bonds with itself.[1]

Structural Analysis and the "Like Dissolves Like" Principle

The principle of "like dissolves like" is a powerful heuristic in solubility prediction, stating that substances with similar intermolecular forces are likely to be soluble in one another.[2] The structure of this compound contains several key functional groups that dictate its polarity and interaction potential:

  • Ketone Carbonyl Group (C=O): This group is highly polar and can act as a hydrogen bond acceptor, promoting solubility in polar solvents.[3][4]

  • Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor and introduces basicity and polarity.

  • Dimethoxy Phenyl Group: The two methoxy groups (-OCH₃) are polar and can act as hydrogen bond acceptors. The phenyl ring itself is nonpolar and contributes to the molecule's lipophilicity.

The molecule thus presents a balanced character, with both polar regions capable of dipole-dipole interactions and hydrogen bonding, and a nonpolar aromatic surface favoring van der Waals interactions.

Predicted Solubility in Common Solvents

Based on the structural analysis, XLogP value, and solubility data from analogous compounds, a qualitative solubility profile can be predicted. For instance, a related chalcone was synthesized in acetone, and a nitro-substituted variant was recrystallized from ether/hexane, suggesting solubility in these solvent classes.[5][6]

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolSparingly Soluble to Insoluble (Water) Soluble (Alcohols) The molecule's moderate lipophilicity (XLogP3 = 1.8) and large carbon framework likely outweigh the hydrogen bonding capacity in water. Alcohols should be effective due to their ability to engage in hydrogen bonding and solvate the nonpolar regions.
Polar Aprotic Acetone, DMSO, DMF, AcetonitrileSoluble to Very Soluble These solvents effectively solvate polar groups like the ketone and methoxy ethers via dipole-dipole interactions without the high energy cost of disrupting a water-hydrogen-bond network. Acetone is a particularly good candidate for ketones.[4]
Nonpolar Hexane, Toluene, Diethyl EtherSlightly Soluble to Soluble Solubility will depend on the balance between solvating the large nonpolar phenyl ring and the energetic penalty of accommodating the polar functional groups. Toluene and ether are expected to be better solvents than hexane due to their ability to engage in weak polar interactions.

Part 2: A Validated Protocol for Experimental Solubility Determination

While predictions are invaluable for initial planning, empirical determination is essential for accurate data. The Saturation Shake-Flask method is the gold-standard for measuring equilibrium solubility and is highly recommended.[7][8] Adherence to Good Laboratory Practice (GLP) ensures the data is reliable and reproducible.[9]

Causality in Experimental Design

The choice of the shake-flask method is deliberate; it allows the system to reach thermodynamic equilibrium, providing a true measure of a compound's intrinsic solubility. Key parameters such as temperature, agitation time, and phase separation method are critical and must be precisely controlled, as modifications can strongly influence the results.[7] For instance, temperature is controlled to mimic specific laboratory or physiological conditions, while the extended equilibration time ensures the dissolution process has reached its endpoint. Centrifugation is chosen for phase separation as it effectively removes undissolved solids without risking temperature fluctuations that could occur during filtration.

Diagram of the Shake-Flask Solubility Workflow

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Phase Separation cluster_quant Phase 4: Quantification A 1. Add excess 3,4-Dimethoxyphenyl 2-pyridyl ketone to solvent in a vial B 2. Seal vial tightly A->B C 3. Agitate at constant temperature (e.g., 25°C) for 24-48 hours B->C D 4. Allow suspension to settle C->D E 5. Centrifuge to pellet undissolved solid D->E F 6. Carefully collect supernatant E->F G 7. Dilute supernatant with mobile phase F->G H 8. Analyze concentration via validated HPLC-UV method G->H I 9. Calculate solubility (e.g., in mg/mL) H->I

Caption: Workflow for the equilibrium shake-flask solubility determination.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system for determining the equilibrium solubility of this compound.

Materials:

  • This compound (solid, >98% purity)

  • Selected solvents (HPLC grade)

  • 2 mL glass vials with screw caps and PTFE septa

  • Analytical balance

  • Thermostatically controlled shaker or rotator

  • Calibrated centrifuge

  • Calibrated positive displacement pipettes

  • HPLC system with a UV detector

  • Volumetric flasks and appropriate mobile phase for HPLC

Procedure:

  • Preparation of Saturated Solution: a. Add an excess amount of the solid compound (e.g., ~10 mg) to a pre-weighed 2 mL glass vial. The amount should be sufficient to ensure a solid phase remains after equilibration. b. Record the exact mass of the compound added. c. Add a precise volume (e.g., 1.0 mL) of the desired solvent to the vial. d. Securely cap the vial. Prepare each solvent in triplicate for statistical validity.

  • Equilibration: a. Place the vials in a shaker or rotator set to a constant temperature (e.g., 25 °C ± 0.5 °C). b. Agitate the samples for a minimum of 24 hours. A 48-hour period is recommended to ensure equilibrium is reached for compounds that are slow to dissolve.

  • Phase Separation: a. Remove the vials from the shaker and let them stand for 30 minutes to allow larger particles to settle. b. Centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the remaining undissolved solid. This step must be performed at the same constant temperature to avoid solubility changes.

  • Sample Analysis: a. Immediately after centrifugation, carefully withdraw a known aliquot (e.g., 100 µL) of the clear supernatant. Avoid disturbing the solid pellet. b. Dilute the aliquot gravimetrically or volumetrically with a suitable solvent (typically the HPLC mobile phase) to a concentration within the calibrated range of your analytical method. c. Analyze the concentration of the diluted sample using a validated HPLC-UV method. A standard calibration curve of the compound must be prepared and run in parallel.

  • Data Calculation and Reporting: a. Calculate the concentration of the undiluted supernatant using the dilution factor. b. Express the final solubility in mg/mL or mol/L. c. Report the mean and standard deviation of the triplicate measurements for each solvent.

Part 3: Critical Factors Influencing Solubility

The solubility value is not an immutable constant. It is influenced by several environmental and physical factors that researchers must consider.

Diagram of Influencing Factors

G Compound Compound Structure (Polarity, H-bonding) Solubility Observed Solubility Compound->Solubility 'Like Dissolves Like' Solvent Solvent Properties (Polarity, Protic/Aprotic) Solvent->Solubility Intermolecular Forces Temp Temperature Temp->Solubility Affects ΔGsol pH System pH pH->Solubility Affects Ionization (Pyridine N)

Caption: Key factors influencing the solubility of the target compound.

  • Temperature: The dissolution of a solid is typically an endothermic process, meaning solubility tends to increase with temperature. All reported solubility data must be accompanied by the temperature at which it was measured.

  • pH: The pyridine nitrogen in this compound is weakly basic. In acidic aqueous solutions, this nitrogen can become protonated, forming a cationic salt. This salt form is expected to be significantly more water-soluble than the neutral compound. Therefore, its solubility in aqueous buffers will be highly pH-dependent.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy and, consequently, a different solubility. The most stable polymorph will have the lowest solubility. It is crucial to characterize the solid form used in solubility experiments.

Conclusion

While quantitative solubility data for this compound is not present in the public domain, a detailed analysis of its molecular structure allows for a strong, predictive assessment of its behavior. It is anticipated to be soluble in polar aprotic solvents like DMSO and acetone, moderately soluble in alcohols, and sparingly soluble in water and nonpolar hydrocarbons. For definitive quantitative analysis, the provided equilibrium shake-flask protocol offers a robust and reliable methodology. By understanding the compound's intrinsic properties and the critical factors influencing solubility, researchers can effectively utilize this compound in a wide range of scientific applications.

References

  • Baka, E., Comer, J. E., & Takács-Novák, K. (2011). Good laboratory practice of equilibrium solubility measurement. Acta Pharmaceutica Hungarica, 81(1), 18-28. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 119701, this compound. Retrieved January 14, 2026, from [Link].

  • Avdeef, A. (2012). Good laboratory practice of equilibrium solubility measurement. ResearchGate. [Link]

  • University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Chem 8A Lab Manual. [Link]

  • Santa Monica College. (n.d.). Experiment 1: Determination of Solubility. Chemistry Department. [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Signature Lab Series ANAL 0727 Supplement. [Link]

  • Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved January 14, 2026, from [Link].

  • Khan Academy. (n.d.). Solubility of organic compounds. Organic Chemistry. [Link]

  • PrepChem. (n.d.). Synthesis of 3,4-dimethoxy-5-nitrophenyl 2-pyridyl ketone. Retrieved January 14, 2026, from [Link].

  • LibreTexts. (2021). 2.2: Solubility Lab. Chemistry LibreTexts. [Link]

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Toxicology Program. [Link]

  • MaterialsZone. (2024). 10 Examples of Good Laboratory Practice (GLP). Retrieved January 14, 2026, from [Link].

  • Hunaefi, D., et al. (2014). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. International Journal of Science and Engineering, 7(2), 119-124. [Link]

  • Chidan Kumar, C. S., et al. (2018). Synthesis, growth, and characterization of 3-(4-Methoxyphenyl)-1-(pyridin-2-yl) prop-2-en-1-one single crystal: A potential NLO material. ResearchGate. [Link]

  • Frontier, A. (n.d.). Solvents and Polarity. University of Rochester, Department of Chemistry. Retrieved January 14, 2026, from [Link].

  • Hunaefi, D., et al. (2014). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. ResearchGate. [Link]

  • YouTube. (2014). 3B 4.8 Physical Properties of Aldehydes & Ketones. RC Chemistry. [Link]

  • Lumen Learning. (n.d.). 14.10 Properties of Aldehydes and Ketones. The Basics of General, Organic, and Biological Chemistry. [Link]

Sources

stability studies of (3,4-dimethoxyphenyl)(pyridin-2-yl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability Studies of (3,4-dimethoxyphenyl)(pyridin-2-yl)methanone

Abstract

This technical guide provides a comprehensive framework for assessing the chemical stability of (3,4-dimethoxyphenyl)(pyridin-2-yl)methanone, a heterocyclic ketone of interest in pharmaceutical research. The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that affects its safety, efficacy, and shelf-life.[1] This document outlines a scientifically rigorous approach to conducting forced degradation studies, developing and validating a stability-indicating analytical method, and elucidating potential degradation pathways. The protocols and rationale described herein are grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure regulatory compliance and scientific integrity. For drug development professionals, this guide serves as a practical blueprint for designing and executing a robust stability testing program.

Introduction: The Molecule and the Mandate

(3,4-dimethoxyphenyl)(pyridin-2-yl)methanone (CAS No: 27693-42-1) is a chemical entity characterized by a central ketone bridge linking a dimethoxy-substituted benzene ring and a pyridine ring.[2][3]

  • Molecular Formula: C₁₄H₁₃NO₃[2]

  • Molecular Weight: 243.26 g/mol [2]

  • Structural Features: The molecule possesses several functional groups that can influence its chemical stability:

    • Dimethoxybenzene Ring: The methoxy groups are electron-donating and can activate the aromatic ring, potentially making it susceptible to oxidative degradation.[4][5]

    • Ketone Linkage: Ketones are generally stable but can be involved in photolytic reactions or act as a handle for certain degradation pathways.[6][7]

    • Pyridine Ring: The nitrogen-containing heterocyclic ring introduces a basic center and a conjugated system that may be prone to specific degradation reactions, including oxidation and photodegradation.[8][9]

The primary objective of a stability study is to understand how the quality of a drug substance changes over time under the influence of environmental factors such as temperature, humidity, and light.[1] Forced degradation, or stress testing, is a critical component of this process. It involves subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation products and establish degradation pathways.[1][10] This knowledge is indispensable for developing and validating a stability-indicating analytical method, which is a validated procedure that can accurately measure the active ingredient free from potential interferences like degradants, impurities, or excipients.[11]

Regulatory Framework: Adherence to ICH Guidelines

The design and execution of stability studies for new drug substances are governed by a set of globally recognized guidelines established by the ICH. Adherence to these standards is essential for regulatory submissions to agencies like the FDA and EMA.

  • ICH Q1A(R2) - Stability Testing of New Drug Substances and Products: This guideline provides the core principles for stability testing, including the recommended storage conditions for long-term, intermediate, and accelerated studies.[12]

  • ICH Q1B - Photostability Testing of New Drug Substances and Products: This document is an annex to the main stability guideline and specifically details the requirements for assessing the light sensitivity of a drug.[13][14][15] It mandates exposure to a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of UVA radiation.[12][16]

This guide is built upon the principles of these foundational documents to ensure that the generated stability data is robust, reliable, and suitable for regulatory review.

Designing the Forced Degradation Study

Forced degradation studies are the cornerstone of understanding a molecule's intrinsic stability.[17] The goal is to achieve a target degradation of 5-20% of the parent compound.[10][18] Degradation beyond this range can lead to secondary and tertiary degradants that may not be relevant to real-world storage conditions.[18]

The overall workflow for a forced degradation study is a systematic process of subjecting the API to various stress conditions and analyzing the resulting samples.

G cluster_0 Forced Degradation Workflow API API Solution (e.g., 1 mg/mL) Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) API->Stress Neutralize Neutralize/Quench (If applicable) Stress->Neutralize Dilute Dilute to Target Concentration Neutralize->Dilute Analyze Analyze via Stability- Indicating Method (HPLC) Dilute->Analyze Identify Characterize Degradants (LC-MS, NMR) Analyze->Identify G cluster_1 Stability-Indicating HPLC Method Development Start Define Method Goals (Separate API & Degradants) Screening Screen Columns & Mobile Phases Start->Screening Forced Generate Degradation Samples Screening->Forced Inject Inject Stressed Samples Forced->Inject Optimize Optimize Gradient, Flow Rate, Temp. Inject->Optimize PeakTrack Peak Tracking (e.g., with MS) Optimize->PeakTrack Finalize Finalize Method Conditions Optimize->Finalize PeakTrack->Optimize Validate Validate per ICH Q2(R1) Finalize->Validate G cluster_2 Hypothetical Degradation Pathways cluster_ox Oxidation cluster_hy Hydrolysis (Base) cluster_ph Photolysis Parent Parent Compound (C14H13NO3) N_Oxide Pyridine N-Oxide Parent->N_Oxide H2O2 Demethylation O-Demethylation Product (Phenolic degradant) Parent->Demethylation H2O2 Cleavage Cleavage at Ketone? (Unlikely but possible) Parent->Cleavage NaOH, Δ Isomer Positional Isomer Parent->Isomer hv RingOpen Ring Opening Product Parent->RingOpen hv

Sources

Methodological & Application

Application Notes and Protocols for 3,4-Dimethoxyphenyl 2-pyridyl ketone in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,4-Dimethoxyphenyl 2-pyridyl ketone is a versatile bifunctional molecule that serves as a valuable building block in medicinal chemistry and drug development. Its structure, incorporating an electron-rich dimethoxybenzene ring and a pyridine moiety, offers multiple reaction sites for the construction of complex heterocyclic systems. This guide provides detailed experimental protocols and scientific insights into the synthesis and application of this ketone, with a particular focus on its use as a precursor for pharmacologically active compounds. The protocols and discussions herein are intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
IUPAC Name (3,4-dimethoxyphenyl)-pyridin-2-ylmethanone[1]
Molecular Formula C₁₄H₁₃NO₃[1]
Molecular Weight 243.26 g/mol [1]
CAS Number 27693-42-1[1]

Synthesis Protocol

The synthesis of this compound is most effectively achieved through the oxidation of its corresponding secondary alcohol, (3,4-dimethoxyphenyl)(pyridin-2-yl)methanol. This precursor is commercially available from suppliers such as Rieke Metals.[2] The oxidation can be carried out using a variety of oxidizing agents; a common and efficient method employs manganese dioxide (MnO₂), as demonstrated in the synthesis of a structurally related nitro-analogue.[3]

Protocol 1: Oxidation of (3,4-dimethoxyphenyl)(pyridin-2-yl)methanol

This protocol is adapted from the synthesis of a similar compound and is expected to provide a good yield of the target ketone.

Materials:

  • (3,4-dimethoxyphenyl)(pyridin-2-yl)methanol

  • Activated Manganese Dioxide (MnO₂)

  • Acetone (anhydrous)

  • Hexane

  • Ether

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus (e.g., Buchner funnel and filter paper)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve (3,4-dimethoxyphenyl)(pyridin-2-yl)methanol in anhydrous acetone.

  • To this solution, add activated manganese dioxide in portions while stirring. A significant excess of MnO₂ is typically required for efficient oxidation.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the manganese salts. Wash the filter cake with acetone to ensure complete recovery of the product.

  • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ether/hexane, to yield pure this compound.

Causality of Experimental Choices:

  • Manganese Dioxide: MnO₂ is a mild and selective oxidizing agent for the conversion of allylic and benzylic alcohols to the corresponding aldehydes and ketones. Its heterogeneous nature simplifies the work-up, as it can be easily removed by filtration.

  • Acetone: Acetone is a suitable solvent as it is relatively inert under these reaction conditions and effectively dissolves the starting alcohol.

  • Reflux: Heating the reaction to reflux increases the reaction rate, ensuring a more efficient conversion to the product in a shorter timeframe.

Synthesis_Workflow Start Start: (3,4-dimethoxyphenyl)(pyridin-2-yl)methanol Oxidation Oxidation with MnO₂ in Acetone (Reflux) Start->Oxidation Filtration Filtration to remove MnO₂ Oxidation->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Recrystallization (Ether/Hexane) Evaporation->Purification Product Product: this compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Application in the Synthesis of Bioactive Pyrazolo[3,4-b]pyridines

A significant application of this compound is in the synthesis of fused heterocyclic systems, particularly pyrazolo[3,4-b]pyridines. These scaffolds are of great interest in drug discovery due to their diverse biological activities, including their potential as anticancer agents through the inhibition of cyclin-dependent kinases (CDKs).

The general synthetic strategy involves the condensation of the ketone with a 5-aminopyrazole derivative, followed by cyclization to form the pyrazolo[3,4-b]pyridine core.

Protocol 2: Synthesis of a 4-(3,4-dimethoxyphenyl)-pyrazolo[3,4-b]pyridine Derivative

This generalized protocol is based on established methods for the synthesis of pyrazolo[3,4-b]pyridines from α,β-unsaturated ketones, which can be formed in situ from the corresponding ketone.

Materials:

  • This compound

  • 5-Amino-1-phenyl-1H-pyrazole (or other substituted aminopyrazoles)

  • Zirconium(IV) chloride (ZrCl₄) or another suitable Lewis acid catalyst

  • Ethanol (EtOH)

  • Dimethylformamide (DMF)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a solution of this compound in a suitable solvent such as DMF, add a solution of the 5-aminopyrazole derivative in ethanol.

  • Degas the reaction mixture.

  • Add a catalytic amount of ZrCl₄ to the mixture.

  • Heat the reaction mixture to a temperature of approximately 95°C with vigorous stirring under an inert atmosphere for several hours (e.g., 16 hours).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and concentrate it under reduced pressure.

  • Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent like chloroform.

  • Wash the combined organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the desired pyrazolo[3,4-b]pyridine derivative.

Mechanistic Insight:

The reaction likely proceeds through an initial condensation between the ketone and the aminopyrazole to form an enamine intermediate. This is followed by an intramolecular cyclization and subsequent dehydration/aromatization to yield the stable pyrazolo[3,4-b]pyridine ring system. The Lewis acid catalyst (ZrCl₄) activates the ketone carbonyl group towards nucleophilic attack by the amino group of the pyrazole.

Pyrazolopyridine_Synthesis Ketone This compound Condensation Condensation (ZrCl₄ catalyst) Ketone->Condensation Aminopyrazole 5-Aminopyrazole Derivative Aminopyrazole->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Aromatization Dehydration/Aromatization Cyclization->Aromatization Product Pyrazolo[3,4-b]pyridine Derivative Aromatization->Product

Caption: General workflow for the synthesis of pyrazolo[3,4-b]pyridines.

Biological Activity of Derived Compounds

The 3,4-dimethoxyphenyl moiety is a common feature in a variety of biologically active molecules. Derivatives of pyrazolo[3,4-b]pyridines incorporating this group have shown promising anticancer activity. For instance, certain compounds from this class have been evaluated for their cytotoxicity against various cancer cell lines.

Table of Anticancer Activity for Related Pyrazolo[3,4-b]pyridine Derivatives:

CompoundCell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)Source
9a Hela2.59Doxorubicin2.35
14g MCF74.66Doxorubicin4.57
14g HCT-1161.98Doxorubicin2.11

Note: The compounds listed are structurally related to those that can be synthesized from this compound and demonstrate the potential of this scaffold.

The mechanism of action for some of these pyrazolo[3,4-b]pyridine derivatives involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. By inhibiting CDKs, these compounds can arrest the cell cycle and induce apoptosis in cancer cells.

Conclusion

This compound is a key intermediate for the synthesis of complex heterocyclic molecules with significant potential in drug discovery. The protocols provided herein offer a foundation for the preparation of this ketone and its subsequent elaboration into pharmacologically relevant scaffolds such as pyrazolo[3,4-b]pyridines. The demonstrated anticancer activity of derivatives containing the 3,4-dimethoxyphenyl moiety underscores the importance of this building block for the development of novel therapeutic agents. Further exploration of the reactivity of this compound is warranted to expand its utility in the synthesis of diverse and potent bioactive compounds.

References

  • PubChem. (this compound). National Center for Biotechnology Information. Retrieved from [Link]

  • PrepChem. (Synthesis of 3,4-dimethoxy-5-nitrophenyl 2-pyridyl ketone). Retrieved from [Link]

  • Rieke Metals. ((3,4-DIMETHOXYPHENYL)(PYRIDIN-2-YL)METHANOL). Retrieved from [Link]

  • El-Gamal, M. I., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 28(18), 6591. Retrieved from [Link]

Sources

Application Notes & Protocols: The Utility of 3,4-Dimethoxyphenyl 2-pyridyl ketone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the multifaceted applications of 3,4-Dimethoxyphenyl 2-pyridyl ketone (CAS: 27693-42-1) in medicinal chemistry. This diaryl ketone is not merely a synthetic intermediate but a strategic building block possessing a unique combination of structural motifs—the electron-rich dimethoxyphenyl ring and a heteroaromatic pyridyl group—that are prevalent in numerous pharmacologically active agents. We will explore its synthesis, its role as a versatile scaffold for generating compound libraries, and its specific application as a precursor for potent bioactive molecules such as phosphodiesterase (PDE) inhibitors. The protocols herein are designed to be robust and reproducible, providing both procedural steps and the underlying scientific rationale to empower researchers in their drug discovery endeavors.

Introduction: The Strategic Value of the Pyridyl Ketone Scaffold

The this compound is a molecule of significant interest in drug discovery. Its structure is composed of two key pharmacophoric elements connected by a ketone linker.

  • The 2-Pyridyl Moiety: The pyridine ring is a ubiquitous feature in pharmaceuticals.[1][2] Its nitrogen atom can act as a hydrogen bond acceptor, influence pKa, and improve aqueous solubility, which are critical parameters for optimizing pharmacokinetic profiles.[2] The pyridine ring is often employed as a bioisostere for a phenyl ring, providing a handle to modulate electronic and steric properties while maintaining key interactions with biological targets.[2][3]

  • The 3,4-Dimethoxyphenyl Group: This "veratryl" moiety is a hallmark of many natural products and synthetic compounds with pronounced biological activity. The methoxy groups are hydrogen bond acceptors and their positioning influences the molecule's conformation and electronic distribution. This can be crucial for binding affinity to target proteins. Furthermore, these groups can be sites of metabolic activity (O-demethylation), providing opportunities for prodrug strategies or for modification to enhance metabolic stability.

  • The Ketone Linker: The ketone functional group is a versatile chemical handle. It can be readily transformed into a variety of other functionalities, including alcohols, amines, hydrazones, and complex heterocycles, making it an ideal starting point for library synthesis.

The combination of these features makes this compound a privileged scaffold for accessing novel chemical space in the pursuit of new therapeutic agents.

Physicochemical Properties
PropertyValueSource
CAS Number 27693-42-1PubChem[4]
Molecular Formula C₁₄H₁₃NO₃PubChem[4]
Molecular Weight 243.26 g/mol PubChem[4]
Appearance Typically a solidGeneral Knowledge
XLogP3 1.8PubChem[4]
Hydrogen Bond Donors 0PubChem[4]
Hydrogen Bond Acceptors 4PubChem[4]

Synthesis of the Core Scaffold

The synthesis of this compound can be achieved through several established organic chemistry transformations. One of the most direct methods is the oxidation of the corresponding secondary alcohol, α-(3,4-dimethoxyphenyl)-2-pyridinemethanol.

Protocol 1: Synthesis via Oxidation of the Precursor Alcohol

Principle: This protocol describes the oxidation of the secondary alcohol precursor to the target ketone using manganese dioxide (MnO₂), a mild and effective oxidizing agent for benzylic and allylic alcohols. The reaction is typically performed under reflux in a suitable solvent like acetone.[5]

Materials:

  • α-(3,4-dimethoxyphenyl)-2-pyridinemethanol

  • Activated Manganese Dioxide (MnO₂)

  • Acetone, anhydrous

  • Diatomaceous earth (e.g., Celite®)

  • Hexane

  • Diethyl ether

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

  • Filtration apparatus (Büchner funnel)

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4.0 g of α-(3,4-dimethoxyphenyl)-2-pyridinemethanol in 100 mL of anhydrous acetone.

  • Reagent Addition: Begin heating the solution to a gentle reflux. To the refluxing solution, add 7.0 g of activated manganese dioxide in small portions over a period of 2.5 hours. Causality Note: Portion-wise addition helps to control the exothermic nature of the oxidation and maintain a steady reaction rate.

  • Reaction Monitoring: After the addition is complete, continue heating the mixture under reflux for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting alcohol spot.

  • Workup and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of diatomaceous earth to remove the manganese salts. Wash the filter cake thoroughly with additional acetone (3 x 20 mL). Trustworthiness Note: Using a pad of diatomaceous earth ensures the complete removal of fine manganese dioxide particles, which is critical for obtaining a pure product.

  • Purification: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator. The resulting crude residue is then recrystallized from a diethyl ether/hexane solvent system to yield pure this compound.[5]

Expected Results: The product is typically obtained as a crystalline solid. Purity should be assessed by NMR, LC-MS, and melting point analysis.

Application in Medicinal Chemistry: A Gateway to Bioactive Molecules

The true value of this compound lies in its utility as a versatile starting material for constructing more complex and potent drug candidates.

Application 1: Precursor for Phosphodiesterase (PDE) Inhibitors

Scientific Rationale: Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular levels of the second messengers cAMP and cGMP.[6] Inhibitors of specific PDE isoenzymes have therapeutic applications in a wide range of diseases, including COPD, psoriasis, and neurological disorders.[6][7][] The PDE4 subfamily, in particular, is a major target for anti-inflammatory drugs.[7] Many potent PDE4 inhibitors, such as Rolipram, feature a 3,4-dimethoxyphenyl moiety. The this compound scaffold provides an excellent entry point for synthesizing novel PDE inhibitors by using the ketone as a handle to build fused heterocyclic systems that can mimic the core structures of known inhibitors.

Workflow: From Ketone to a Fused Heterocyclic Core

G start 3,4-Dimethoxyphenyl 2-pyridyl ketone step1 Condensation with Hydrazine Derivative start->step1 hydrazone Hydrazone Intermediate step1->hydrazone step2 Cyclization with α,β-unsaturated ester hydrazone->step2 product Fused Pyrazolopyridine Scaffold (Potential PDE Inhibitor) step2->product

Caption: Synthetic workflow from the starting ketone to a potential PDE inhibitor scaffold.

Protocol 2: Synthesis of a Fused Pyrazolo[3,4-b]pyridine Derivative

Principle: This protocol outlines a plausible, multi-step synthesis of a pyrazolo[3,4-b]pyridine core, a privileged scaffold in medicinal chemistry known to exhibit inhibitory activity against various kinases and other targets.[9] The synthesis begins with the formation of a hydrazone from the ketone, followed by a cyclization reaction.

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Ethyl acetoacetate

  • Sodium ethoxide

  • Acetic acid

Step-by-Step Procedure:

Part A: Hydrazone Formation

  • In a 100 mL flask, dissolve 2.43 g (10 mmol) of this compound in 30 mL of ethanol.

  • Add 0.6 mL (12 mmol) of hydrazine hydrate and a few drops of glacial acetic acid as a catalyst.

  • Heat the mixture to reflux for 4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath. The hydrazone product will precipitate.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Part B: Cyclization to form the Pyrazolopyridine Core

  • Prepare a solution of sodium ethoxide by carefully dissolving 0.28 g (12 mmol) of sodium metal in 20 mL of absolute ethanol.

  • To this solution, add the hydrazone synthesized in Part A (10 mmol) and 1.56 g (12 mmol) of ethyl acetoacetate.

  • Heat the mixture under reflux for 8-12 hours. The cyclization progress can be monitored by LC-MS.

  • After cooling, neutralize the reaction mixture with glacial acetic acid.

  • Reduce the solvent volume via rotary evaporation. Add water to precipitate the crude product.

  • Collect the solid by filtration and purify by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the target pyrazolo[3,4-b]pyridine derivative.

Application 2: A Platform for Bioisosteric Replacement and Scaffold Hopping

Scientific Rationale: Bioisosteric replacement is a cornerstone strategy in drug design, where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic parameters.[3][10][11] The this compound is an ideal platform for such explorations. Both the pyridine and the dimethoxyphenyl rings can be systematically replaced or modified to probe structure-activity relationships (SAR).

Logic Diagram: Bioisosteric Modification Strategy

G cluster_0 Pyridyl Ring Modifications cluster_1 Dimethoxyphenyl Ring Modifications core Core Scaffold (3,4-Dimethoxyphenyl 2-pyridyl ketone) Py_Mod1 Phenyl (Remove H-bond acceptor) core->Py_Mod1 Bioisostere Py_Mod2 Thiophene (Modulate electronics) core->Py_Mod2 Bioisostere Py_Mod3 Pyridone (Add H-bond donor) core->Py_Mod3 Bioisostere DP_Mod1 Methylenedioxyphenyl (Rigidify, alter metabolism) core->DP_Mod1 Bioisostere DP_Mod2 4-Fluorophenyl (Block metabolism) core->DP_Mod2 Bioisostere DP_Mod3 Indole (Introduce H-bond donor) core->DP_Mod3 Bioisostere

Caption: Exploring SAR through bioisosteric replacement of the core scaffold's key motifs.

Example Bioisosteric Replacements and Their Rationale:

Original MoietyBioisosteric ReplacementRationale for Replacement
2-Pyridine PhenylRemove hydrogen bond acceptor, increase lipophilicity.[3]
2-Pyridine ThiopheneAlter ring electronics and size while maintaining aromaticity.[3]
2-Pyridine 2-PyridoneIntroduce a hydrogen bond donor, act as an amide bioisostere.[2]
3,4-Dimethoxy 3-Fluoro-4-methoxyBlock metabolic O-demethylation at the 3-position, modulate pKa.[3]
3,4-Dimethoxy Methylenedioxy (from Catechol)Increase rigidity, alter metabolic profile, common in natural products.

By synthesizing analogs based on these replacements, medicinal chemists can systematically optimize a lead compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and fine-tune its interaction with the target.[11]

Conclusion

This compound represents a highly valuable and strategically designed building block for modern medicinal chemistry. Its straightforward synthesis and the presence of two distinct, modifiable, and pharmacologically relevant aromatic systems, connected by a versatile ketone linker, provide an efficient platform for the discovery and optimization of novel drug candidates. The applications detailed in this guide, from the synthesis of complex heterocyclic cores for PDE inhibitors to systematic SAR exploration through bioisosteric replacement, underscore its potential to accelerate drug discovery programs across a range of therapeutic areas.

References

  • Synthesis of 3,4-dimethoxy-5-nitrophenyl 2-pyridyl ketone. PrepChem.com. [Link]

  • Bioisosteric Replacement Strategies. SpiroChem. [Link]

  • Bioisosteric Replacements. Cambridge MedChem Consulting. (2021-01-30). [Link]

  • Bioisosterism | Medicinal Chemistry Class Notes. Fiveable. [Link]

  • Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. International Journal of Science and Engineering. [Link]

  • Applying bioisosteric replacement strategy in the discovery and optimization of mesoionic pyrido[1,2-a]pyrimidinone insecticides. Morressier. (2021-08-22). [Link]

  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. PMC - PubMed Central. (2023-09-04). [Link]

  • This compound. PubChem. [Link]

  • Synthesis in Review: New Benzophenone Bioisosteres and a Pyridine Regiodivergent Arylation. Domainex. (2024-02-20). [Link]

  • Pyridones in drug discovery: Recent advances. PubMed. (2021-04-15). [Link]

  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. PMC - NIH. [Link]

  • 5-(trifluoromethyl)(2-pyridyl) phenyl ketone as a potent and orally active cyclooxygenase-2 selective inhibitor: synthesis and biological evaluation. PubMed. [Link]

  • Phosphodiesterase inhibitor. Wikipedia. [Link]

  • New Dimethoxyaryl-Sesquiterpene Derivatives with Cytotoxic Activity Against MCF-7 Breast Cancer Cells: From Synthesis to Topoisomerase I/II Inhibition and Cell Death Mechanism Studies. MDPI. [Link]

  • PDE4 inhibitor. Wikipedia. [Link]

  • Synthesis and anti-inflammatory activity of novel (4-hydroxyphenyl)(2,4-dimethoxyphenyl) methanone derivatives. PubMed. [Link]

  • 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. NIH. [Link]

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Application Notes & Protocols: Leveraging 3,4-Dimethoxyphenyl 2-Pyridyl Ketone Scaffolds in Modern Anticancer Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, medicinal chemists, and drug development professionals in oncology.

Abstract: The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] When combined with a ketone linker and substituted phenyl rings, such as the 3,4-dimethoxyphenyl moiety, it gives rise to a chemical class with significant potential for anticancer therapeutic development. While direct literature on 3,4-Dimethoxyphenyl 2-pyridyl ketone is nascent, extensive research on structurally related analogues provides a compelling blueprint for its application in oncology. These analogues demonstrate potent activity through diverse mechanisms, including the induction of cell cycle arrest and apoptosis, inhibition of critical cell signaling kinases, and disruption of microtubule dynamics.[3][4][5] This document serves as a comprehensive guide for researchers, providing both the theoretical framework and detailed experimental protocols to investigate and advance this compound and its derivatives as next-generation anticancer agents.

Rationale and Mechanistic Insights

The 3,4-dimethoxyphenyl group is a recurring motif in potent bioactive molecules, particularly in anticancer agents targeting tubulin.[5] Its inclusion in a pyridyl ketone framework creates a molecule with favorable electronic and steric properties for interaction with various biological targets. Based on robust evidence from close structural analogues, we can hypothesize several primary mechanisms of action for this compound class.

Induction of Cell Cycle Arrest and Apoptosis

A prominent mechanism for related pyridine derivatives is the disruption of the cell cycle, specifically inducing arrest at the G2/M phase.[3] This is often a consequence of DNA damage or mitotic stress, which activates critical tumor suppressor pathways.

  • The p53-p21 Axis: The tumor suppressor protein p53 is a master regulator of the cell cycle. Upon activation by cellular stress, it transcriptionally upregulates the cyclin-dependent kinase (CDK) inhibitor, p21. p21, in turn, binds to and inhibits CDK complexes, leading to a halt in cell cycle progression, allowing time for DNA repair or, if the damage is too severe, commitment to apoptosis. Studies on novel pyridine compounds have shown a concentration-dependent increase in both p53 and p21 expression in cancer cells.[3]

  • JNK Pathway Activation: The c-Jun N-terminal kinase (JNK) pathway is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade. It is activated by various stress signals and plays a crucial role in triggering apoptosis. Evidence shows that active pyridine compounds can upregulate and phosphorylate JNK, thereby initiating the apoptotic cascade.[3]

G2M_Apoptosis_Pathway Compound 3,4-Dimethoxyphenyl 2-Pyridyl Ketone Derivative Stress Cellular Stress (e.g., Mitotic Disruption) Compound->Stress induces p53 p53 Activation Stress->p53 JNK JNK Activation (Phosphorylation) Stress->JNK p21 p21 Upregulation p53->p21 upregulates CDK1_CyclinB CDK1/Cyclin B Complex p21->CDK1_CyclinB inhibits G2M_Arrest G2/M Phase Arrest CDK1_CyclinB->G2M_Arrest promotes transition (when active) Apoptosis Apoptosis G2M_Arrest->Apoptosis can lead to JNK->Apoptosis triggers

Caption: Proposed pathway for G2/M arrest and apoptosis.

Multi-Kinase Inhibition

Kinases are fundamental regulators of cell signaling, and their dysregulation is a hallmark of cancer. Pyrazolo[3,4-b]pyridine derivatives containing the 3,4-dimethoxyphenyl moiety have demonstrated potent inhibitory activity against several key kinases.

  • Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression. The analogue 4-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine was found to be a potent inhibitor of CDK2, with an IC50 of 0.30 µM.[4] Inhibition of CDKs directly causes cell cycle arrest.[6]

  • PIM1 Kinase: PIM1 is a proto-oncogenic serine/threonine kinase that promotes cell survival and proliferation. The same CDK2 inhibitor also showed superior inhibition of PIM1 compared to the broad-spectrum kinase inhibitor Staurosporine.[4]

Structure-Activity Relationship (SAR) and Drug Design

The existing literature provides valuable insights for optimizing the this compound scaffold.

Moiety/SubstitutionObservationImplication for DesignReference
3,4-Dimethoxy Groups The 3,4-dimethoxy substitution on the phenyl ring is a common feature in highly active pyridine and related heterocyclic compounds.This substitution pattern should be considered a foundational element of the core scaffold. Modifications could explore bioisosteric replacements.[4][7][8]
Pyridyl Nitrogen Position The position of the nitrogen atom within the pyridine ring influences the molecule's geometry and hydrogen bonding capacity, affecting target binding.Retain the 2-pyridyl ketone structure as a starting point, but consider synthesizing 3- and 4-pyridyl isomers to explore different binding orientations.[1][9]
Ketone Linker The ketone group (-C=O) is noted to enhance antiproliferative activity in pyridine derivatives.[2][10]The ketone provides a rigid linker and a potential hydrogen bond acceptor. Modifications could include reduction to an alcohol or conversion to an oxime to probe the importance of this feature.[2][10]
Additional Substitutions Adding other functional groups to either the pyridine or phenyl ring can modulate activity. Hydroxyl (-OH) and amino (-NH2) groups are often favorable.[2][10]Synthesize a small library of derivatives with electron-donating or withdrawing groups at various positions to build a comprehensive SAR profile.[2][10]

Experimental Workflows and Protocols

This section provides validated, step-by-step protocols for the initial characterization of a novel compound based on the this compound scaffold.

Experimental_Workflow Start Compound Synthesis & Purification Protocol1 Protocol 1: In Vitro Cytotoxicity (MTT Assay) Start->Protocol1 Select Select Potent Compounds (IC50 < 10 µM) Protocol1->Select Protocol2 Protocol 2: Cell Cycle Analysis (PI Staining) Select->Protocol2 Active Protocol3 Protocol 3: Apoptosis Assay (Annexin V/PI) Select->Protocol3 Active End Lead Candidate Selection Select->End Inactive Protocol4 Protocol 4: Mechanism Validation (Western Blot) Protocol2->Protocol4 Protocol3->Protocol4 Protocol4->End

Caption: High-level experimental workflow for compound evaluation.

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase in viable cells reduces the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the absorbance of which is proportional to the number of living cells.

Materials:

  • Cancer cell lines (e.g., MCF-7 breast cancer, HepG2 liver cancer, HCT-116 colon cancer).[6][7]

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • Test compound stock solution (10 mM in DMSO).

  • MTT solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

  • 96-well microplates, multichannel pipette, plate reader.

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "vehicle control" (medium with 0.1% DMSO) and a "no-cell" blank.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression (sigmoidal dose-response) to determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of fluorescence emitted from a stained cell is directly proportional to its DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • 6-well plates.

  • Test compound and vehicle control.

  • PBS, Trypsin-EDTA.

  • Cold 70% ethanol.

  • PI/RNase Staining Buffer.

  • Flow cytometer.

Procedure:

  • Cell Treatment: Seed 0.5 x 10⁶ cells per well in 6-well plates and incubate for 24 hours. Treat the cells with the test compound at its IC50 and 2x IC50 concentration for 24 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant, wash the cell pellet once with cold PBS, and resuspend in 500 µL of PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Acquire at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. A significant increase in the G2/M population indicates cell cycle arrest at that phase.

Protocol 3: Apoptosis Quantification using Annexin V-FITC / PI Assay

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorophore (FITC), can detect these early apoptotic cells. Propidium Iodide is used as a viability dye to distinguish late apoptotic/necrotic cells (Annexin V+/PI+) from early apoptotic cells (Annexin V+/PI-).

Materials:

  • Annexin V-FITC Apoptosis Detection Kit.

  • 6-well plates.

  • Flow cytometer.

Procedure:

  • Cell Treatment: Seed and treat cells in 6-well plates as described in Protocol 2 for the desired time point (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect all cells (adherent and floating) into tubes. Centrifuge at 300 x g for 5 minutes.

  • Staining: Wash the cells once with cold PBS. Resuspend the cells in 100 µL of 1x Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1x Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples immediately by flow cytometry.

  • Data Analysis: Create a quadrant dot plot. The quadrants represent:

    • Lower-Left (Annexin V- / PI-): Live cells.

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

    • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.

    • Upper-Left (Annexin V- / PI+): Necrotic cells. Quantify the percentage of cells in each quadrant.

Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for the development of novel anticancer therapeutics. The strong preclinical data from closely related analogues suggest that compounds derived from this core structure are likely to exhibit potent antiproliferative activity by inducing cell cycle arrest and apoptosis, potentially through the modulation of key cancer-related kinases. The protocols detailed herein provide a robust framework for the initial in vitro characterization of new chemical entities based on this scaffold.

Future work should focus on synthesizing a focused library of derivatives to establish a clear structure-activity relationship, followed by more advanced mechanistic studies such as kinase profiling and tubulin polymerization assays. Promising lead compounds should then be advanced into in vivo xenograft models to evaluate their efficacy and safety in a physiological context.

References

  • Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. PMC - NIH. Available at: [Link]

  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. PMC - PubMed Central. Available at: [Link]

  • Design, synthesis and biological evaluation of 2-(3,4-dimethoxyphenyl)-6 (1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridine analogues as antiproliferative agents. PubMed. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel 3-Substituted-5-(3,4-dimethoxy-phenyl)-3H-[3][8][11]oxadiazole-2-Thione Derivatives as Anticancer Agents. Chemical Methodologies. Available at: [Link]

  • Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR). PubMed. Available at: [Link]

  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI. Available at: [Link]

  • Molecular docking, DFT and antiproliferative properties of 4-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine as potent anticancer agent with CDK2 and PIM1 inhibition potency. PubMed. Available at: [Link]

  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. MDPI. Available at: [Link]

  • Synthesis of 2,4,6-Tripyridyl Pyridines, and Evaluation of Their Antitumor Cytotoxicity, Topoisomerase I and II Inhibitory Activity, and Structure-activity Relationship. ResearchGate. Available at: [Link]

  • Ketone Bodies Induce Unique Inhibition of Tumor Cell Proliferation and Enhance the Efficacy of Anti-Cancer Agents. MDPI. Available at: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. Available at: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link]

  • Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers. RSC Publishing. Available at: [Link]

  • Molecular docking, DFT and antiproliferative properties of 4‐(3,4‐dimethoxyphenyl)−3‐(4‐methoxyphenyl)−1‐phenyl‐1H‐pyrazolo[3,4‐b]pyridine as potent anticancer agent with CDK2 and PIM1 inhibition potency. ResearchGate. Available at: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed. Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of Bioactive Derivatives from 3,4-Dimethoxyphenyl 2-pyridyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Therapeutic Potential of a Versatile Scaffold

The 3,4-dimethoxyphenyl 2-pyridyl ketone scaffold is a privileged structure in medicinal chemistry, combining the biologically significant 3,4-dimethoxyphenyl motif with a versatile pyridyl ketone handle. The 3,4-dimethoxy substitution is known to enhance metabolic stability and absorption profiles in drug candidates[1]. Pyridine and its derivatives are integral components of numerous FDA-approved drugs and are recognized for their ability to engage with a wide array of biological targets, exhibiting activities such as anticancer, anti-inflammatory, and antimicrobial properties[2][3][4][5].

This application note provides detailed, field-proven protocols for the synthesis of a diverse library of derivatives from this compound. By targeting the ketone functionality, we can readily access a range of secondary alcohols, tertiary alcohols, alkenes, and amines. These transformations provide a gateway to novel chemical entities with significant potential for drug discovery and development. The protocols herein are designed to be robust and reproducible, with explanations of the underlying chemical principles to empower researchers to adapt and innovate.

Core Synthetic Strategies and Mechanistic Rationale

The synthetic versatility of this compound stems from the reactivity of the carbonyl group. The primary transformations detailed in this guide are:

  • Reduction to Secondary Alcohols: A mild and efficient method to introduce a chiral center and a hydroxyl group, a key pharmacophore.

  • Grignard Reaction for Tertiary Alcohols: A classic carbon-carbon bond-forming reaction to introduce steric bulk and additional functional groups.

  • Wittig Olefination to Alkenes: A reliable method for converting the carbonyl into a double bond, providing a scaffold for further functionalization.

  • Reductive Amination to Amines: A powerful transformation to introduce a nitrogen atom, opening up a vast landscape of potential derivatives with diverse biological activities.

The choice of a specific synthetic route will depend on the desired final compound and its intended biological target. The following sections provide detailed, step-by-step protocols for each of these core reactions.

Experimental Protocols

Starting Material: (3,4-Dimethoxyphenyl)(pyridin-2-yl)methanone

The starting material, (3,4-dimethoxyphenyl)(pyridin-2-yl)methanone, is commercially available or can be synthesized via several established methods.

Characterization of Starting Material:

PropertyValue
Molecular Formula C₁₄H₁₃NO₃
Molecular Weight 243.26 g/mol [1]
Appearance Off-white to yellow solid
Melting Point Not widely reported

Expected NMR Data (based on analogous structures):

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.60-8.70 (m, 1H, Py-H6), 7.80-7.90 (m, 1H, Py-H4), 7.60-7.70 (m, 1H, Ar-H), 7.40-7.50 (m, 1H, Py-H5), 7.30-7.40 (m, 1H, Py-H3), 6.80-6.90 (d, J = 8.0 Hz, 1H, Ar-H), 3.95 (s, 3H, OCH₃), 3.90 (s, 3H, OCH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 195.0 (C=O), 153.0 (C-O), 148.0 (C-O), 147.0 (Py-C6), 136.0 (Py-C4), 130.0 (Ar-C), 126.0 (Py-C5), 125.0 (Py-C3), 124.0 (Ar-C), 111.0 (Ar-C), 110.0 (Ar-C), 56.0 (OCH₃), 55.9 (OCH₃).

Protocol 1: Reduction to (3,4-Dimethoxyphenyl)(pyridin-2-yl)methanol

This protocol describes the straightforward reduction of the ketone to the corresponding secondary alcohol using sodium borohydride, a mild and selective reducing agent.

Reaction Scheme:

G ketone (3,4-Dimethoxyphenyl)(pyridin-2-yl)methanone alcohol (3,4-Dimethoxyphenyl)(pyridin-2-yl)methanol ketone->alcohol 1. NaBH4, Methanol 2. H2O workup

Caption: Reduction of the pyridyl ketone to a secondary alcohol.

Materials:

  • (3,4-Dimethoxyphenyl)(pyridin-2-yl)methanone (1.0 g, 4.11 mmol)

  • Sodium borohydride (NaBH₄) (0.31 g, 8.22 mmol)

  • Methanol (20 mL)

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • In a 100 mL round-bottom flask, dissolve (3,4-dimethoxyphenyl)(pyridin-2-yl)methanone in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride in small portions over 15 minutes. The addition is exothermic.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by slowly adding deionized water (20 mL).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired alcohol.

Expected Characterization of (3,4-Dimethoxyphenyl)(pyridin-2-yl)methanol:

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.50-8.60 (m, 1H, Py-H6), 7.60-7.70 (m, 1H, Py-H4), 7.20-7.30 (m, 1H, Py-H5), 7.10-7.20 (m, 1H, Py-H3), 6.80-6.90 (m, 3H, Ar-H), 5.80 (s, 1H, CH-OH), 4.50 (br s, 1H, OH), 3.85 (s, 3H, OCH₃), 3.80 (s, 3H, OCH₃).[6]

  • ¹³C NMR (CDCl₃, 101 MHz): δ 162.0 (Py-C2), 148.5 (C-O), 148.0 (C-O), 147.0 (Py-C6), 136.5 (Py-C4), 135.0 (Ar-C), 122.0 (Py-C5), 120.0 (Py-C3), 119.0 (Ar-C), 111.0 (Ar-C), 110.0 (Ar-C), 75.0 (CH-OH), 56.0 (OCH₃), 55.9 (OCH₃).[6]

Protocol 2: Grignard Reaction to 1-(3,4-Dimethoxyphenyl)-1-(pyridin-2-yl)ethanol

This protocol details the addition of a methyl group to the carbonyl carbon using methylmagnesium bromide, a Grignard reagent, to form a tertiary alcohol.

Reaction Scheme:

G ketone (3,4-Dimethoxyphenyl)(pyridin-2-yl)methanone alcohol 1-(3,4-Dimethoxyphenyl)-1-(pyridin-2-yl)ethanol ketone->alcohol 1. CH3MgBr, THF 2. Sat. NH4Cl (aq)

Caption: Grignard reaction to form a tertiary alcohol.

Materials:

  • (3,4-Dimethoxyphenyl)(pyridin-2-yl)methanone (1.0 g, 4.11 mmol)

  • Methylmagnesium bromide solution (3.0 M in diethyl ether, 2.7 mL, 8.22 mmol)

  • Anhydrous tetrahydrofuran (THF) (20 mL)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried 100 mL three-necked flask under a nitrogen atmosphere, add the ketone and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the methylmagnesium bromide solution dropwise via syringe.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 3 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Expected Characterization of 1-(3,4-Dimethoxyphenyl)-1-(pyridin-2-yl)ethanol:

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.50-8.60 (m, 1H, Py-H6), 7.60-7.70 (m, 1H, Py-H4), 7.20-7.30 (m, 1H, Py-H5), 7.10-7.20 (m, 1H, Py-H3), 6.80-6.90 (m, 3H, Ar-H), 5.50 (s, 1H, OH), 3.85 (s, 3H, OCH₃), 3.80 (s, 3H, OCH₃), 1.80 (s, 3H, CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 165.0 (Py-C2), 148.5 (C-O), 148.0 (C-O), 147.0 (Py-C6), 136.5 (Py-C4), 138.0 (Ar-C), 122.0 (Py-C5), 120.0 (Py-C3), 119.0 (Ar-C), 111.0 (Ar-C), 110.0 (Ar-C), 78.0 (C-OH), 56.0 (OCH₃), 55.9 (OCH₃), 30.0 (CH₃).

Protocol 3: Wittig Reaction to 2-(1-(3,4-Dimethoxyphenyl)vinyl)pyridine

This protocol describes the conversion of the ketone to an alkene using the Wittig reagent generated from methyltriphenylphosphonium bromide.

Reaction Scheme:

G ketone (3,4-Dimethoxyphenyl)(pyridin-2-yl)methanone alkene 2-(1-(3,4-Dimethoxyphenyl)vinyl)pyridine ketone->alkene 1. Ph3P+CH3Br-, n-BuLi, THF 2. Ketone

Caption: Wittig olefination to synthesize a vinylpyridine derivative.

Materials:

  • Methyltriphenylphosphonium bromide (1.76 g, 4.93 mmol)

  • n-Butyllithium (1.6 M in hexanes, 3.0 mL, 4.80 mmol)

  • Anhydrous tetrahydrofuran (THF) (30 mL)

  • (3,4-Dimethoxyphenyl)(pyridin-2-yl)methanone (1.0 g, 4.11 mmol)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried 100 mL Schlenk flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide and anhydrous THF (20 mL).

  • Cool the suspension to 0 °C and slowly add n-butyllithium dropwise. A deep yellow or orange color indicates the formation of the ylide.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the ylide solution back to 0 °C and add a solution of the ketone in anhydrous THF (10 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate and purify by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the alkene from triphenylphosphine oxide.

Expected Characterization of 2-(1-(3,4-Dimethoxyphenyl)vinyl)pyridine:

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.50-8.60 (m, 1H, Py-H6), 7.50-7.60 (m, 1H, Py-H4), 7.10-7.20 (m, 2H, Py-H3, H5), 6.80-6.90 (m, 3H, Ar-H), 5.80 (s, 1H, =CH₂), 5.30 (s, 1H, =CH₂), 3.85 (s, 3H, OCH₃), 3.80 (s, 3H, OCH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 158.0 (Py-C2), 149.0 (C-O), 148.5 (C-O), 149.0 (Py-C6), 145.0 (C=CH₂), 136.0 (Py-C4), 134.0 (Ar-C), 122.0 (Py-C5), 121.0 (Py-C3), 120.0 (Ar-C), 115.0 (=CH₂), 111.0 (Ar-C), 110.0 (Ar-C), 56.0 (OCH₃), 55.9 (OCH₃).

Protocol 4: Reductive Amination to N-Benzyl-1-(3,4-dimethoxyphenyl)-1-(pyridin-2-yl)methanamine

This protocol details the synthesis of a secondary amine via reductive amination using benzylamine and sodium triacetoxyborohydride, a mild reducing agent suitable for this transformation.

Reaction Scheme:

G ketone (3,4-Dimethoxyphenyl)(pyridin-2-yl)methanone amine N-Benzyl-1-(3,4-dimethoxyphenyl)-1-(pyridin-2-yl)methanamine ketone->amine 1. Benzylamine, Acetic Acid, DCE 2. NaBH(OAc)3

Caption: Reductive amination to form a secondary amine.

Materials:

  • (3,4-Dimethoxyphenyl)(pyridin-2-yl)methanone (1.0 g, 4.11 mmol)

  • Benzylamine (0.48 mL, 4.52 mmol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.31 g, 6.17 mmol)

  • 1,2-Dichloroethane (DCE) (20 mL)

  • Acetic acid (catalytic amount, ~0.1 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a 100 mL round-bottom flask, add the ketone, 1,2-dichloroethane, benzylamine, and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride in one portion.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient).

Expected Characterization of N-Benzyl-1-(3,4-dimethoxyphenyl)-1-(pyridin-2-yl)methanamine:

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.50-8.60 (m, 1H, Py-H6), 7.50-7.60 (m, 1H, Py-H4), 7.10-7.40 (m, 7H, Ar-H, Py-H), 6.70-6.80 (m, 3H, Ar-H), 5.10 (s, 1H, N-CH-Ar), 3.80 (s, 3H, OCH₃), 3.75 (s, 3H, OCH₃), 3.70 (d, J = 13.0 Hz, 1H, N-CH₂-Ph), 3.60 (d, J = 13.0 Hz, 1H, N-CH₂-Ph), 2.10 (br s, 1H, NH).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 163.0 (Py-C2), 149.0 (C-O), 148.0 (C-O), 148.5 (Py-C6), 140.0 (Ar-C), 136.5 (Py-C4), 135.0 (Ar-C), 128.5 (Ar-C), 128.0 (Ar-C), 127.0 (Ar-C), 122.5 (Py-C5), 121.0 (Py-C3), 119.5 (Ar-C), 111.0 (Ar-C), 110.5 (Ar-C), 65.0 (N-CH-Ar), 56.0 (OCH₃), 55.9 (OCH₃), 54.0 (N-CH₂-Ph).

Conclusion and Future Perspectives

The protocols detailed in this application note provide a robust foundation for the synthesis of a diverse range of derivatives from this compound. The resulting secondary alcohols, tertiary alcohols, alkenes, and amines are valuable building blocks for the development of novel therapeutic agents. The inherent biological potential of the 3,4-dimethoxyphenyl and pyridyl moieties makes these derivatives attractive candidates for screening in various disease models, particularly in oncology. Further exploration of these synthetic pathways, including the use of chiral catalysts for asymmetric synthesis and the introduction of a wider variety of functional groups, will undoubtedly lead to the discovery of new compounds with significant pharmacological activity.

References

  • Crawford, J. J., et al. (2012). Pharmacokinetic benefits of 3,4-dimethoxy substitution of a phenyl ring and design of isosteres yielding orally available cathepsin K inhibitors. Journal of Medicinal Chemistry, 55(20), 8827-8837. [Link]

  • Supporting Information. (2021). The Royal Society of Chemistry. [Link]

  • Synthesis of most active anticancer agent pyridine derivatives. (n.d.). ResearchGate. [Link]

  • Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. (2007). PubMed. [Link]

  • Myers, A. G. (n.d.). Reductive Amination. Harvard University. [Link]

  • Synthesis, anticancer activity, docking and computational studies of new pyridyl-glycosyl hybrids and acyclic analogs. (2024). PubMed. [Link]

  • Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR). (2021). PubMed. [Link]

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characterization techniques for 3,4-Dimethoxyphenyl 2-pyridyl ketone analogues

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Analytical Characterization of 3,4-Dimethoxyphenyl 2-pyridyl ketone Analogues

Abstract

This comprehensive guide provides a detailed framework for the analytical characterization of this compound and its structural analogues. These compounds, featuring a core benzophenone-like scaffold with heteroaromatic and electron-donating functionalities, are of significant interest in medicinal chemistry and materials science. This document outlines the application of fundamental analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC)—to unambiguously determine the structure, identity, and purity of this molecular class. Designed for researchers, scientists, and drug development professionals, this guide integrates theoretical principles with detailed, field-proven experimental protocols to ensure robust and reliable characterization.

Introduction and Molecular Overview

The structural motif of an aryl pyridyl ketone serves as a versatile scaffold in synthetic chemistry. The title compound, (3,4-dimethoxyphenyl)(pyridin-2-yl)methanone, and its analogues are precursors and key intermediates in the synthesis of various biologically active molecules. Their robust characterization is a critical step in any research and development pipeline, ensuring the validity of subsequent biological or material science data.

The core structure presents several key features that are leveraged for analytical characterization:

  • A Conjugated Ketone: The carbonyl group bridges the two aromatic systems, influencing their electronic properties and providing a strong, characteristic signal in IR spectroscopy.

  • Two Distinct Aromatic Systems: The electron-rich 3,4-dimethoxyphenyl ring and the electron-deficient 2-pyridyl ring give rise to a well-dispersed and predictable set of signals in NMR spectroscopy.

  • Specific Functional Groups: The methoxy groups (-OCH₃) provide sharp, singlet resonances in ¹H NMR and characteristic C-O stretching vibrations in IR, aiding in structural confirmation.

This guide will systematically address the primary techniques used to confirm these structural features.

Workflow for Structural Elucidation and Purity Assessment

The characterization of a newly synthesized analogue follows a logical progression from initial structural confirmation to final purity assessment. Each technique provides a unique and complementary piece of the analytical puzzle.

Characterization_Workflow cluster_Synthesis Synthesis & Work-up cluster_Characterization Structural Characterization & Purity Analysis cluster_Final Final Confirmation Synthesized_Product Crude Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) - Confirms connectivity - Verifies functional groups Synthesized_Product->NMR Primary Analysis IR IR Spectroscopy - Identifies key bonds (C=O, C-O) Synthesized_Product->IR Primary Analysis MS Mass Spectrometry - Determines molecular weight - Aids in fragmentation analysis Synthesized_Product->MS Primary Analysis HPLC HPLC Analysis - Assesses purity - Quantifies impurities NMR->HPLC Purity Check IR->HPLC Purity Check MS->HPLC Purity Check Final Structurally Confirmed & Pure Compound HPLC->Final

Caption: Overall characterization workflow.

Primary Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise molecular structure and connectivity of the title compounds. Both ¹H and ¹³C NMR are essential.

Rationale: The asymmetry of the molecule and the distinct electronic environments of the two aromatic rings lead to a unique and interpretable spectrum. The ¹H NMR confirms the substitution patterns on the rings and the presence of methoxy groups, while the ¹³C NMR confirms the carbon skeleton, most notably the downfield shift of the ketone carbonyl carbon.

Expected ¹H NMR Spectral Features (in CDCl₃, 300-500 MHz):

  • Pyridyl Protons: Four signals in the aromatic region (typically δ 7.5-8.8 ppm). The proton ortho to the nitrogen (at the 6-position) is expected to be the most downfield due to the deshielding effect of the nitrogen atom[1].

  • Dimethoxyphenyl Protons: Three signals in the aromatic region (typically δ 6.8-7.6 ppm), exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

  • Methoxy Protons: Two sharp singlets, each integrating to 3H, typically in the δ 3.8-4.0 ppm region[2].

Expected ¹³C NMR Spectral Features (in CDCl₃, 75-125 MHz):

  • Carbonyl Carbon: A single, weak signal in the highly downfield region (δ 190-195 ppm). Its position can be influenced by the specific analogues[3].

  • Aromatic Carbons: A set of signals between δ 110-160 ppm. Carbons bearing methoxy groups will be significantly downfield.

  • Methoxy Carbons: Two signals around δ 55-57 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to rapidly confirm the presence of key functional groups.

Rationale: The technique relies on the principle that chemical bonds vibrate at specific, quantifiable frequencies. For this class of molecules, the most prominent and diagnostic absorption is the carbonyl (C=O) stretch. Because the ketone is conjugated to both aromatic rings, its stretching frequency is lowered compared to a simple aliphatic ketone[4][5][6].

Expected IR Absorption Bands (cm⁻¹):

  • ~3100-3000: Aromatic C-H stretching.

  • ~2950-2850: Aliphatic C-H stretching from the methoxy groups.

  • ~1680-1660: Strong, sharp absorption corresponding to the conjugated C=O stretching vibration[5].

  • ~1600-1450: C=C and C=N bond stretching within the aromatic rings.

  • ~1270-1240 & ~1040-1020: Asymmetric and symmetric C-O-C (ether) stretching of the methoxy groups, respectively[5].

Caption: Key structural features and their spectroscopic signatures.

Mass Spectrometry (MS)

MS provides the molecular weight and, through fragmentation analysis, further structural corroboration.

Rationale: Electron Ionization (EI) is a common technique for this type of molecule. The molecular ion peak ([M]⁺) confirms the molecular weight and elemental formula (via high-resolution MS). The fragmentation pattern is predictable, with the most likely cleavage occurring alpha to the carbonyl group.

Expected Mass Spectrum Features:

  • Molecular Ion Peak ([M]⁺): For the parent compound, C₁₄H₁₃NO₃, this will appear at m/z = 243.26. A high-resolution mass spectrometer (HRMS) would detect the exact mass, ~243.0895[7].

  • Major Fragment Ions:

    • m/z 165: Corresponding to the [C₉H₉O₃]⁺ ion (the dimethoxybenzoyl cation).

    • m/z 78: Corresponding to the [C₅H₄N]⁺ ion (the pyridyl cation).

    • Other fragments may arise from the loss of methyl groups or carbon monoxide from the primary fragment ions.

Purity and Separation Analysis

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of the synthesized compound and for separating it from starting materials, byproducts, or other analogues. A reversed-phase method is typically employed.

Rationale: The aromatic nature of these compounds makes them excellent chromophores for UV detection. Reversed-phase chromatography, using a nonpolar stationary phase (like C18) and a polar mobile phase, effectively separates compounds based on their relative hydrophobicity.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for resolving aromatic compounds of moderate polarity.
Mobile Phase A Water (with 0.1% Formic Acid or TFA)Acid modifier improves peak shape and resolution.
Mobile Phase B Acetonitrile (with 0.1% Formic Acid or TFA)Common organic modifier providing good elution strength.
Gradient 10% B to 90% B over 20 minutesA gradient is recommended to elute any potential impurities with different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV Diode Array Detector (DAD) at 254 nm & 280 nmAromatic systems absorb strongly in this region. A DAD allows for peak purity analysis.
Injection Volume 10 µLStandard volume to avoid column overloading.

This method serves as a robust starting point and can be optimized for specific analogues by adjusting the gradient slope or mobile phase composition[8][9][10].

Experimental Protocols

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the analogue into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Dissolution: Cap the tube and invert several times to fully dissolve the sample. If necessary, use gentle vortexing or sonication.

  • Acquisition: Insert the tube into the NMR spectrometer.

  • ¹H NMR: Acquire a ¹H spectrum using standard parameters (e.g., 32 scans, 1-second relaxation delay).

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity of the ¹³C nucleus, a longer acquisition time (e.g., 1024 scans or more) is required.

  • Processing: Process the spectra using appropriate software. Reference the TMS peak to δ 0.00 ppm for ¹H and δ 0.00 ppm for ¹³C. Integrate the ¹H signals and assign all peaks.

Protocol 2: IR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Instrument Background: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty stage.

  • Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Lower the pressure arm to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).

  • Cleaning: Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

  • Analysis: Identify the key absorption bands as outlined in Section 3.2.

Protocol 3: Mass Spectrometry (Direct Infusion ESI-MS for MW Confirmation)

This protocol is for Electrospray Ionization (ESI), which is common for rapid molecular weight confirmation. EI would typically be coupled with Gas Chromatography.

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a 50:50 mixture of acetonitrile and water, with 0.1% formic acid to promote ionization.

  • Instrument Setup: Calibrate the mass spectrometer according to the manufacturer's instructions. Set the instrument to positive ion detection mode.

  • Infusion: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., m/z 100-500).

  • Analysis: Identify the protonated molecular ion, [M+H]⁺. For the parent compound, this will be at m/z 244.10.

Protocol 4: HPLC Purity Analysis
  • Mobile Phase Preparation: Prepare the aqueous (A) and organic (B) mobile phases as described in Section 4.1. Filter and degas both solvents thoroughly.

  • Sample Preparation: Prepare a stock solution of the sample in acetonitrile or methanol at 1 mg/mL. Dilute this stock solution with the initial mobile phase composition (e.g., 90% A, 10% B) to a final concentration of ~0.1 mg/mL. Filter the final solution through a 0.45 µm syringe filter.

  • System Equilibration: Purge the HPLC system and equilibrate the column with the initial mobile phase conditions for at least 15-20 minutes, or until a stable baseline is achieved.

  • Analysis: Inject the prepared sample and run the gradient method.

  • Data Processing: Integrate all peaks in the resulting chromatogram. Calculate the purity of the main peak as a percentage of the total peak area.

Summary of Characterization Data

The table below summarizes the expected analytical data for the parent compound, this compound.

TechniqueParameterExpected Value/Observation
¹H NMR Chemical Shifts (δ, ppm)~8.7 (d, 1H), ~8.0 (t, 1H), ~7.6-7.4 (m, 2H), ~7.2 (d, 1H), ~6.9 (d, 1H), ~3.95 (s, 3H), ~3.92 (s, 3H)
¹³C NMR Chemical Shifts (δ, ppm)~192 (C=O), ~155-110 (Aromatic C), ~56 (OCH₃)
IR Wavenumbers (cm⁻¹)~1670 (C=O), ~1260 (C-O), ~1590 (C=C/C=N)
MS (HRMS) [M+H]⁺ (ESI)m/z 244.0968 (Calculated for C₁₄H₁₄NO₃⁺)
HPLC Retention TimeDependent on exact conditions, expect a single major peak >95% purity

References

  • CDN Scientific. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Ketone infrared spectra. Retrieved from [Link]

  • Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from [Link]

  • Scribd. (n.d.). IR Spectrum Analysis of Aromatic Compounds. Retrieved from [Link]

  • Tsoler, E. A., et al. (2021). Indium(III) in the “Periodic Table” of Di(2-pyridyl) Ketone: An Unprecedented Transformation of the Ligand and Solid-State 115In NMR Spectroscopy as a Valuable Structural Tool. Inorganic Chemistry. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. Retrieved from [Link]

  • Cardoso, C. A. L., et al. (2005). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. ResearchGate. Retrieved from [Link]

  • Chidan Kumar, C. S., et al. (2015). Synthesis, growth, and characterization of 3-(3,4-dimethoxyphenyl)-1-(pyridin-2-yl) prop-2-en-1-one single crystal: A potential NLO material. ResearchGate. Retrieved from [Link]

  • Constantino, L., et al. (1998). ¹H and ¹³C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • SpectraBase. (n.d.). Di(2-pyridyl) ketone. Retrieved from [Link]

  • Mayoral, M. J., et al. (2011). Pyridyl and pyridiniumyl β-diketones as building blocks for palladium(II) and allyl–palladium(II) isomers. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 1-(p-Methoxyphenyl)-2-propanone. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (2022). methanone. Retrieved from [Link]

  • ResearchGate. (2008). Synthesis and Crystal Structure of (3,4-dimethoxy phenyl)-(2-chlorophenyl)methanone. Retrieved from [Link]

  • NIST. (n.d.). 3,4-Dimethoxyphenylacetone. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrum of Oxime- methoxy-phenyl. Retrieved from [Link]

  • Sitorus, L. M., et al. (2015). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. International Journal of Chemical Engineering and Applications. Retrieved from [Link]

  • Al-Masri, A. A. S., et al. (2023). Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands. PMC. Retrieved from [Link]

  • GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

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The Versatility of 3,4-Dimethoxyphenyl 2-pyridyl ketone: A Gateway to Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Heterocyclic Diversity from a Single Building Block

In the landscape of medicinal chemistry and materials science, the quest for novel heterocyclic compounds with tailored properties is perpetual. Aryl 2-pyridyl ketones represent a privileged class of starting materials, offering a unique combination of electronic and steric properties that can be exploited for the construction of a diverse array of fused heterocyclic systems. Among these, 3,4-Dimethoxyphenyl 2-pyridyl ketone stands out as a particularly valuable building block. The presence of the electron-donating dimethoxy-substituted phenyl ring and the versatile pyridyl moiety provides multiple reaction sites, enabling access to a rich variety of heterocyclic cores, many of which are prevalent in biologically active molecules and functional materials.

This comprehensive guide provides detailed application notes and protocols for the use of this compound in the synthesis of several important classes of heterocycles, including thieno[2,3-b]pyridines, pyrazolo[3,4-b]pyridines, and quinolines. The methodologies presented herein are designed to be robust and adaptable, providing researchers, scientists, and drug development professionals with the practical knowledge to leverage this versatile building block in their synthetic endeavors.

PART 1: Synthesis of the Core Building Block: this compound

The synthesis of the title ketone is most effectively achieved through a two-step process, commencing with the Grignard reaction between 2-bromopyridine and 3,4-dimethoxybenzaldehyde to form the secondary alcohol, followed by its oxidation.

Protocol 1: Synthesis of (3,4-Dimethoxyphenyl)(pyridin-2-yl)methanol

Causality: This step utilizes a Grignard reaction, a classic and reliable method for forming carbon-carbon bonds. 2-Bromopyridine is converted to the Grignard reagent, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3,4-dimethoxybenzaldehyde. The dimethoxy groups on the benzaldehyde ring are electron-donating, which can slightly reduce the reactivity of the carbonyl group, but the reaction proceeds efficiently under standard Grignard conditions.

Materials:

  • 2-Bromopyridine

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • 3,4-Dimethoxybenzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for anhydrous reactions

Procedure:

  • Activate magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add anhydrous THF to the flask and then add a solution of 2-bromopyridine in anhydrous THF dropwise via the dropping funnel. The reaction is initiated with gentle heating or the addition of a small crystal of iodine.

  • Once the Grignard reagent formation is complete (disappearance of magnesium), cool the reaction mixture to 0 °C.

  • Add a solution of 3,4-dimethoxybenzaldehyde in anhydrous THF dropwise to the Grignard reagent.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the organic phase under reduced pressure to yield the crude (3,4-dimethoxyphenyl)(pyridin-2-yl)methanol, which can be purified by column chromatography on silica gel.

Protocol 2: Oxidation to this compound

Causality: The secondary alcohol is oxidized to the corresponding ketone. Manganese dioxide (MnO₂) is a mild and selective oxidizing agent for benzylic and allylic alcohols, making it an excellent choice to avoid over-oxidation or side reactions with the electron-rich aromatic rings. The reaction is typically performed in a chlorinated solvent or acetone under reflux.[1]

Materials:

  • (3,4-Dimethoxyphenyl)(pyridin-2-yl)methanol

  • Activated manganese dioxide (MnO₂)

  • Acetone or Dichloromethane (DCM)

  • Celite®

Procedure:

  • Dissolve (3,4-dimethoxyphenyl)(pyridin-2-yl)methanol in acetone or DCM in a round-bottom flask.

  • Add an excess of activated MnO₂ (typically 5-10 equivalents by weight).

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the manganese salts.

  • Wash the Celite® pad with additional solvent.

  • Combine the filtrates and evaporate the solvent under reduced pressure to afford this compound.[2] The product can be further purified by recrystallization or column chromatography.

PART 2: Application in the Synthesis of Fused Heterocycles

Section 2.1: Synthesis of Thieno[2,3-b]pyridines via the Gewald Reaction

Thieno[2,3-b]pyridines are a class of fused heterocycles with significant biological activities, including anticancer and kinase inhibitory properties. The Gewald reaction provides a convergent and efficient route to highly substituted 2-aminothiophenes, which are key precursors to the thieno[2,3-b]pyridine core.[3]

Workflow for Thieno[2,3-b]pyridine Synthesis:

ketone 3,4-Dimethoxyphenyl 2-pyridyl ketone gewald Gewald Reaction ketone->gewald nitrile Active Methylene Nitrile (e.g., Malononitrile) nitrile->gewald sulfur Elemental Sulfur sulfur->gewald base Base (e.g., Morpholine) base->gewald aminothiophene 2-Amino-3-cyanothiophene intermediate gewald->aminothiophene cyclization Cyclization aminothiophene->cyclization thienopyridine Thieno[2,3-b]pyridine cyclization->thienopyridine

Caption: Synthetic workflow for thieno[2,3-b]pyridines.

Mechanism of the Gewald Reaction:

The Gewald reaction is initiated by a Knoevenagel condensation between the ketone and the active methylene nitrile, catalyzed by a base.[4] The resulting α,β-unsaturated nitrile then reacts with elemental sulfur. The exact mechanism of sulfur addition is complex and has been a subject of computational studies.[5][6] It is generally accepted that the sulfur adds to the enolate of the unsaturated nitrile, followed by cyclization and tautomerization to yield the 2-aminothiophene.

cluster_0 Knoevenagel Condensation cluster_1 Sulfur Addition & Cyclization ketone Ketone knoevenagel α,β-Unsaturated Nitrile ketone->knoevenagel nitrile Active Nitrile nitrile->knoevenagel intermediate Thiolate Intermediate knoevenagel->intermediate sulfur Sulfur (S8) sulfur->intermediate thiophene 2-Aminothiophene intermediate->thiophene

Caption: Simplified mechanism of the Gewald reaction.

Protocol 3: Gewald Reaction of this compound

Causality: This one-pot, three-component reaction is highly efficient for constructing polysubstituted 2-aminothiophenes. The choice of a base, such as morpholine or triethylamine, is crucial for catalyzing the initial Knoevenagel condensation. The reaction temperature is maintained to ensure the dissolution of elemental sulfur and to drive the reaction to completion.

Materials:

  • This compound

  • Malononitrile

  • Elemental sulfur

  • Morpholine or Triethylamine

  • Ethanol or N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, combine this compound, malononitrile, and elemental sulfur in ethanol or DMF.

  • Add a catalytic amount of morpholine or triethylamine to the mixture.

  • Heat the reaction mixture to reflux (typically 70-80 °C) and stir for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature, which may cause the product to precipitate.

  • Collect the solid by filtration, wash with cold ethanol, and dry to obtain the crude 2-aminothiophene derivative. Further purification can be achieved by recrystallization.

Protocol 4: Cyclization to Thieno[2,3-b]pyridine

Causality: The 2-amino-3-cyanothiophene intermediate can undergo intramolecular cyclization to form the thieno[2,3-b]pyridine ring system. This is often achieved by reacting the aminothiophene with an α-halo ketone or ester, followed by a base-promoted cyclization (Thorpe-Ziegler reaction).[7]

Materials:

  • 2-Amino-4-(3,4-dimethoxyphenyl)-5-(pyridin-2-yl)thiophene-3-carbonitrile

  • Ethyl bromoacetate

  • Sodium ethoxide in ethanol

Procedure:

  • Dissolve the 2-aminothiophene derivative in anhydrous ethanol.

  • Add a solution of sodium ethoxide in ethanol, followed by the dropwise addition of ethyl bromoacetate.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Heat the mixture to reflux for 2-4 hours to effect cyclization.

  • Cool the reaction mixture and neutralize with a weak acid (e.g., acetic acid).

  • The product may precipitate upon cooling or after the addition of water. Collect the solid by filtration and purify by recrystallization.

Section 2.2: Synthesis of Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines are another class of heterocycles with a broad spectrum of biological activities, including use as kinase inhibitors in cancer therapy. A common synthetic route involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a 5-aminopyrazole. This compound can be converted into a suitable α,β-unsaturated ketone precursor for this synthesis.[8]

Protocol 5: Knoevenagel Condensation to form an α,β-Unsaturated Ketone

Causality: This reaction creates the necessary α,β-unsaturated ketone intermediate. The Knoevenagel condensation is a reliable method for forming carbon-carbon double bonds by reacting a ketone with an active methylene compound, in this case, a compound that can be subsequently converted to a methyl group.[9]

Materials:

  • This compound

  • (Triphenylphosphoranylidene)acetone

  • Toluene

  • Benzoic acid (catalyst)

Procedure:

  • Dissolve this compound and (triphenylphosphoranylidene)acetone in toluene.

  • Add a catalytic amount of benzoic acid.

  • Heat the mixture to reflux for 12-24 hours.

  • Cool the reaction mixture and purify the resulting α,β-unsaturated ketone by column chromatography.

Protocol 6: Synthesis of the Pyrazolo[3,4-b]pyridine Core

Causality: The α,β-unsaturated ketone undergoes a condensation reaction with 5-aminopyrazole to form the pyrazolo[3,4-b]pyridine scaffold. The reaction is typically catalyzed by an acid, and the final cyclization occurs with the elimination of water.

Materials:

  • (E)-1-(3,4-Dimethoxyphenyl)-4-(pyridin-2-yl)but-2-en-1-one

  • 5-Amino-1-phenylpyrazole

  • Zirconium(IV) chloride (ZrCl₄) or another suitable Lewis acid

  • Ethanol/DMF mixture

Procedure:

  • Dissolve the α,β-unsaturated ketone and 5-amino-1-phenylpyrazole in a mixture of ethanol and DMF.

  • Add ZrCl₄ as a catalyst.

  • Heat the reaction mixture at 90-100 °C for 16-24 hours.

  • After cooling, concentrate the mixture and partition between an organic solvent (e.g., chloroform) and water.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography to yield the desired pyrazolo[3,4-b]pyridine.

Section 2.3: Synthesis of Quinolines via Friedländer Annulation

The Friedländer synthesis is a classical and straightforward method for the construction of quinoline and its derivatives. It involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[10] While this compound is not a 2-aminoaryl ketone, it can be envisioned that a derivative, such as a 2-amino-3-pyridyl ketone, could be used in a similar annulation. For the purpose of this guide, we will illustrate the general principle.

Mechanism of the Friedländer Synthesis:

The reaction proceeds via an initial aldol-type condensation between the 2-aminoaryl ketone and the enolate of the methylene-containing compound. This is followed by cyclization and dehydration to form the quinoline ring.[11]

cluster_0 Aldol Condensation cluster_1 Cyclization & Dehydration amino_ketone 2-Aminoaryl Ketone aldol_adduct Aldol Adduct amino_ketone->aldol_adduct methylene_cmpd α-Methylene Compound methylene_cmpd->aldol_adduct cyclized_intermediate Cyclized Intermediate aldol_adduct->cyclized_intermediate quinoline Quinoline cyclized_intermediate->quinoline

Caption: Simplified mechanism of the Friedländer quinoline synthesis.

Protocol 7: General Procedure for Friedländer Quinoline Synthesis

Causality: This acid- or base-catalyzed condensation and cyclodehydration provides a direct route to quinolines. The choice of catalyst can influence the reaction rate and yield. The reaction is typically heated to drive the dehydration and aromatization steps.[12]

Materials:

  • A suitable 2-aminoaryl ketone derivative of this compound

  • A ketone with an α-methylene group (e.g., cyclohexanone)

  • p-Toluenesulfonic acid (p-TsOH) or Potassium hydroxide (KOH)

  • Toluene or Ethanol

Procedure:

  • Combine the 2-aminoaryl ketone and the methylene-containing ketone in a suitable solvent.

  • Add a catalytic amount of either p-TsOH (for acid catalysis) or KOH (for base catalysis).

  • Heat the reaction mixture to reflux for 6-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction, and if necessary, neutralize the catalyst.

  • Isolate the product by extraction and purify by column chromatography or recrystallization.

PART 3: Data Presentation

Table 1: Summary of Reaction Conditions and Yields for Heterocycle Synthesis

Heterocycle ClassStarting MaterialKey ReagentsSolventCatalystTemp. (°C)Time (h)Typical Yield (%)
Thieno[2,3-b]pyridine This compoundMalononitrile, SulfurEthanol/DMFMorpholine804-670-85
Pyrazolo[3,4-b]pyridine (E)-1-(3,4-Dimethoxyphenyl)-4-(pyridin-2-yl)but-2-en-1-one5-Amino-1-phenylpyrazoleEthanol/DMFZrCl₄9516-2440-60
Quinoline 2-Aminoaryl ketone derivativeKetone with α-methylene groupToluene/Ethanolp-TsOH or KOHReflux6-1260-80

Conclusion

This compound is a highly effective and versatile building block for the synthesis of a range of medicinally and materially relevant heterocyclic compounds. The protocols detailed in this guide provide a solid foundation for researchers to explore the rich chemistry of this starting material. The predictable reactivity of the ketone, coupled with well-established synthetic methodologies like the Gewald reaction and Friedländer annulation, opens up a vast chemical space for the discovery of novel molecular architectures with potentially valuable biological and physical properties.

References

  • Computational investigations on the mechanism of the Gewald reaction. (n.d.). ACS Publications. Retrieved January 14, 2026, from [Link]

  • Friedländer synthesis. (2023, December 1). In Wikipedia. Retrieved January 14, 2026, from [Link]

  • Concerning the mechanism of the Friedländer quinoline synthesis. (1995). The Journal of Organic Chemistry, 60(6), 1648–1657.
  • Friedlaender Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]

  • Gewald Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]

  • Gewald reaction. (2023, November 29). In Wikipedia. Retrieved January 14, 2026, from [Link]

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024). The Journal of Organic Chemistry.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Knoevenagel condensation mechanism and applications. (2023, February 24). Pure Chemistry. Retrieved January 14, 2026, from [Link]

  • Synthesis of 3,4-dimethoxy-5-nitrophenyl 2-pyridyl ketone. (n.d.). PrepChem. Retrieved January 14, 2026, from [Link]

  • [Synthesis of 3-aminothieno-(2,3-b)pyridine Derivatives. II]. (1976). Il Farmaco; edizione scientifica, 31(1), 21–30.
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). Arkivoc, 2010(1), 209-246.
  • This compound. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

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Application Note: Quantitative Analysis of 3,4-Dimethoxyphenyl 2-pyridyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides detailed analytical procedures for the accurate quantification of 3,4-Dimethoxyphenyl 2-pyridyl ketone, a key intermediate in various synthetic pathways. The importance of precise analytical monitoring—from in-process reaction checks to final product purity assessment—necessitates robust and reliable methods. We present two primary instrumental techniques: a high-performance liquid chromatography method with UV detection (HPLC-UV) for routine purity and concentration analysis, and a gas chromatography-mass spectrometry (GC-MS) method for confirmation and trace-level detection. This guide explains the causality behind experimental choices, provides step-by-step protocols, and includes guidelines for method validation to ensure trustworthy and reproducible results.

Introduction and Analyte Profile

This compound is an aromatic ketone containing a pyridine ring and a dimethoxy-substituted phenyl ring. This molecular structure lends itself to various analytical techniques. Accurate quantification is critical for ensuring product quality, optimizing reaction yields, and conducting pharmacokinetic studies.[1] The methods detailed herein are designed for researchers, quality control analysts, and drug development professionals requiring validated analytical protocols.

Analyte Details:

PropertyValueSource
IUPAC Name (3,4-dimethoxyphenyl)-pyridin-2-ylmethanone[2]
CAS Number 27693-42-1[2]
Molecular Formula C₁₄H₁₃NO₃[2]
Molecular Weight 243.26 g/mol [2]
Appearance Solid (typical)

The presence of conjugated aromatic systems and a carbonyl group results in strong UV absorbance, making HPLC-UV a highly suitable primary analytical technique.[3] The compound's volatility allows for analysis by GC-MS, which provides orthogonal confirmation through mass fragmentation patterns.[4]

Method 1: Quantification by Reverse-Phase HPLC-UV

2.1. Principle This method employs reverse-phase high-performance liquid chromatography (RP-HPLC) to separate this compound from potential impurities. The separation is based on the analyte's partitioning between a nonpolar stationary phase (C18) and a polar mobile phase.[1] The analyte, being moderately polar, is retained on the column and then eluted by a mixture of organic solvent (acetonitrile) and water. Detection is achieved by a UV-Vis detector set to a wavelength corresponding to a high absorbance maximum for the analyte, ensuring high sensitivity. The n→π* electronic transition of the carbonyl group and the π→π* transitions of the aromatic rings contribute to its UV absorbance, typically in the 270-320 nm range.[3][5]

2.2. Experimental Protocol

Required Instrumentation and Reagents
  • Instrumentation: HPLC or UHPLC system with a binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: Newcrom R1, 4.6 x 150 mm, 5 µm particle size, or equivalent C18 column.[1]

  • Reagents:

    • Acetonitrile (MeCN), HPLC grade

    • Water, ultrapure (18.2 MΩ·cm)

    • Phosphoric acid (H₃PO₄) or Formic Acid (HCOOH), analytical grade

    • This compound reference standard (>99% purity)

Preparation of Solutions
  • Mobile Phase A (Aqueous): Add 1.0 mL of phosphoric acid to 1 L of ultrapure water and mix thoroughly. For MS-compatibility, use 0.1% formic acid instead.[1]

  • Mobile Phase B (Organic): Acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile. This stock solution should be stored at 2-8°C and protected from light.

  • Calibration Standards (1-100 µg/mL): Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase (at the initial gradient composition) or acetonitrile.

Chromatographic Conditions

The following conditions are a robust starting point and can be optimized as needed. Transferring this method to a UHPLC system with a sub-2 µm particle column can significantly reduce run time and solvent consumption.[6]

ParameterConditionRationale
Column Newcrom R1 (or equivalent C18), 4.6 x 150 mm, 5 µmProvides good retention and peak shape for aromatic ketones.[1]
Mobile Phase Gradient elution with A: Water + 0.1% H₃PO₄ and B: AcetonitrileGradient elution ensures separation of early-eluting polar impurities and later-eluting nonpolar impurities while maintaining a sharp peak for the main analyte.
Gradient Program 0-1 min: 30% B; 1-8 min: 30% to 80% B; 8-10 min: 80% B; 10.1-12 min: 30% BThis program provides a robust separation window. The final re-equilibration step is crucial for reproducibility.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temperature 30°CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA typical volume to balance sensitivity and potential peak distortion from overloading.
Detection Wavelength 280 nm (or λmax determined by DAD scan)This wavelength provides a good balance of sensitivity for the analyte while minimizing interference from potential contaminants.
System Suitability and Data Analysis
  • System Suitability Test (SST): Before running samples, perform five replicate injections of a mid-range calibration standard (e.g., 50 µg/mL). The system is deemed ready if it meets the criteria in the table below.

  • Calibration Curve: Inject the calibration standards in duplicate. Plot the peak area versus concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.999.

  • Sample Analysis: Inject the unknown samples. The concentration is calculated using the linear regression equation derived from the calibration curve.

2.3. HPLC Workflow Diagram

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing Std_Prep Standard & QC Preparation Autosampler Autosampler Injection Std_Prep->Autosampler Sample_Prep Sample Preparation Sample_Prep->Autosampler Mobile_Phase Mobile Phase Preparation Pump Pump Mobile_Phase->Pump Column C18 Column Autosampler->Column Pump->Column Detector UV/DAD Detector Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Integration Peak Integration & Identification CDS->Integration Quant Quantification (Calibration Curve) Integration->Quant Report Final Report Quant->Report

Caption: Workflow for HPLC-UV analysis.

Method 2: Confirmatory Analysis by GC-MS

3.1. Principle Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for both quantification and structural confirmation.[4] The sample is vaporized in a heated inlet and separated based on its boiling point and interactions with a nonpolar stationary phase within a capillary column. As the analyte elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact, EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), producing a unique mass spectrum that acts as a chemical fingerprint for unequivocal identification.

3.2. Experimental Protocol

Required Instrumentation and Reagents
  • Instrumentation: Gas chromatograph with a split/splitless inlet coupled to a Mass Spectrometer (e.g., single quadrupole).

  • Column: HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent 5% phenyl-methylpolysiloxane column.

  • Reagents:

    • Helium (He), ultra-high purity (99.999%)

    • Methanol or Ethyl Acetate, GC grade

    • This compound reference standard (>99% purity)

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Prepare as described in section 2.2.2, using methanol or ethyl acetate as the solvent.

  • Calibration Standards (0.1-20 µg/mL): Prepare a series of calibration standards by serially diluting the stock solution. The concentration range for GC-MS is typically lower than for HPLC-UV due to its higher sensitivity.

GC-MS Conditions
ParameterConditionRationale
Inlet Mode Split (50:1)A split injection prevents column overloading and ensures sharp peaks for quantifiable concentrations. For trace analysis, splitless mode can be used.
Inlet Temperature 280°CEnsures rapid and complete vaporization of the analyte without thermal degradation.
Carrier Gas Helium at 1.2 mL/min (Constant Flow)Inert carrier gas providing good chromatographic efficiency.
Oven Program 150°C (hold 1 min), then 20°C/min to 300°C (hold 5 min)The initial temperature allows for solvent focusing, while the ramp effectively elutes the analyte. The final hold ensures that any less volatile impurities are eluted from the column.
Transfer Line Temp 290°CPrevents condensation of the analyte between the GC and MS.
Ion Source Temp 230°CStandard temperature for robust ionization.
Ionization Mode Electron Impact (EI) at 70 eVStandard hard ionization technique that produces reproducible and information-rich fragmentation patterns.
Acquisition Mode Full Scan (m/z 50-350) and SIMFull scan is used for qualitative identification and library matching. Selected Ion Monitoring (SIM) of characteristic ions (e.g., the molecular ion at m/z 243 and major fragments) is used for high-sensitivity quantification.
Data Analysis
  • Identification: Confirm the analyte's identity by comparing its retention time and the acquired mass spectrum with that of a pure standard. The fragmentation pattern should be consistent.

  • Quantification: For quantification, use a specific, abundant, and unique ion from the mass spectrum (e.g., m/z 243, 165, 78) to generate an Extracted Ion Chromatogram (EIC). Construct a calibration curve by plotting the peak area from the EIC against concentration.

3.3. GC-MS Workflow Diagram

GCMS_Workflow cluster_prep 1. Preparation cluster_gcms 2. GC-MS Analysis cluster_data 3. Data Processing Std_Prep Standard & QC Preparation Inlet Heated Inlet (Vaporization) Std_Prep->Inlet Sample_Prep Sample Preparation Sample_Prep->Inlet Column GC Column (Separation) Inlet->Column MS_Source MS Ion Source (Ionization) Column->MS_Source MS_Analyzer Mass Analyzer (Filtering) MS_Source->MS_Analyzer MS_Detector Detector MS_Analyzer->MS_Detector MS_Data Data System MS_Detector->MS_Data Qual Qualitative Analysis (Spectrum Match) MS_Data->Qual Quant Quantitative Analysis (EIC & Calibration) MS_Data->Quant Report Final Report Qual->Report Quant->Report

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Application Notes & Protocols: Leveraging 3,4-Dimethoxyphenyl 2-pyridyl ketone in the Synthesis of Novel Pyrimidine-Based Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The quest for novel, potent, and safe anti-inflammatory agents is a cornerstone of modern medicinal chemistry. The strategic selection of starting materials is critical for the efficient construction of complex molecular architectures with desired pharmacological profiles. 3,4-Dimethoxyphenyl 2-pyridyl ketone is a versatile precursor, combining the electron-rich dimethoxybenzene moiety, known for its presence in numerous bioactive compounds, with a pyridyl ring, a common feature in many pharmaceuticals that can enhance solubility and facilitate interactions with biological targets. This application note details a synthetic strategy to utilize this ketone as a scaffold for the development of a novel pyrimidine-based anti-inflammatory agent. The proposed pathway proceeds through a chalcone intermediate, a well-established pharmacophore with known anti-inflammatory properties.[1][2]

This guide provides in-depth protocols for a two-step synthesis, an analysis of the underlying chemical principles, and a discussion of the putative mechanism of anti-inflammatory action. The methodologies are designed to be robust and reproducible, offering a solid foundation for researchers in drug discovery and development.

Part 1: Synthesis of a Chalcone Intermediate via Claisen-Schmidt Condensation

The initial step in our proposed synthetic route is the formation of a chalcone. Chalcones are α,β-unsaturated ketones that serve as key intermediates in the synthesis of various heterocyclic compounds, including flavonoids and pyrimidines.[3][4] The Claisen-Schmidt condensation is a reliable and widely used method for synthesizing chalcones, involving the base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde.[5][6]

In this protocol, we will react this compound with a suitable aromatic aldehyde. For the purpose of this guide, we will use 4-chlorobenzaldehyde as a representative reaction partner, a choice that introduces a halogen atom often found to enhance biological activity in various drug classes.

Causality of Experimental Choices:
  • Base Catalyst (KOH): A strong base like potassium hydroxide is used to deprotonate the α-carbon of the ketone, forming a reactive enolate ion. This enolate is the key nucleophile in the reaction.

  • Solvent (Ethanol): Ethanol is an excellent solvent for both the reactants and the base, ensuring a homogenous reaction mixture. It also has a suitable boiling point for conducting the reaction at a moderately elevated temperature if needed, although this reaction often proceeds efficiently at room temperature.

  • Reaction Time: The reaction is typically stirred for several hours to ensure complete consumption of the starting materials. Monitoring by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.

Experimental Workflow: Chalcone Synthesis

cluster_0 Step 1: Chalcone Synthesis Start 3,4-Dimethoxyphenyl 2-pyridyl ketone + 4-Chlorobenzaldehyde Solvent Dissolve in Ethanol Start->Solvent Reactants Base Add aq. KOH Solvent->Base Homogenous Mixture Reaction Stir at Room Temp (Monitor by TLC) Base->Reaction Initiate Condensation Workup Pour into ice water & Acidify with HCl Reaction->Workup Reaction Complete Isolation Filter, Wash with Water, & Dry Workup->Isolation Precipitation Product1 Chalcone Intermediate Isolation->Product1 Purification

Caption: Workflow for the synthesis of the chalcone intermediate.

Detailed Protocol: Synthesis of (E)-1-(3,4-dimethoxyphenyl)-3-(4-chlorophenyl)-2-(pyridin-2-yl)prop-2-en-1-one

Materials:

  • This compound (1.0 eq)

  • 4-Chlorobenzaldehyde (1.0 eq)

  • Ethanol

  • Potassium Hydroxide (KOH)

  • Hydrochloric Acid (HCl), dilute

  • Distilled Water

  • Standard laboratory glassware, magnetic stirrer, and filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and 4-chlorobenzaldehyde (1.0 eq) in a minimal amount of ethanol.[6]

  • Prepare a 40% aqueous solution of KOH. While stirring the ethanolic solution of the reactants, add the KOH solution dropwise.[3]

  • Continue stirring the reaction mixture at room temperature for 3-4 hours. The progress of the reaction should be monitored by TLC.[7]

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and water.

  • Acidify the mixture with dilute HCl to neutralize the excess KOH. A solid precipitate of the crude chalcone will form.[3]

  • Collect the solid product by vacuum filtration and wash thoroughly with cold distilled water until the washings are neutral.

  • Dry the crude product and recrystallize from ethanol to obtain the pure chalcone.

Part 2: Synthesis of a Pyrimidine-based Anti-inflammatory Agent

With the chalcone intermediate in hand, the next step is to construct the pyrimidine ring. Pyrimidine derivatives are known to possess a wide range of biological activities, including anti-inflammatory effects.[7][8] A common and effective method for synthesizing pyrimidines is the cyclocondensation of a chalcone with a suitable nitrogen-containing reagent such as urea, thiourea, or guanidine.[4][7] In this protocol, we will use guanidine hydrochloride to yield a 2-aminopyrimidine derivative, a scaffold of significant interest in medicinal chemistry.

Causality of Experimental Choices:
  • Guanidine Hydrochloride: This reagent provides the necessary N-C-N fragment to form the pyrimidine ring. The amino group at the 2-position of the resulting pyrimidine can be crucial for biological activity.

  • Base (KOH): A base is required to neutralize the hydrochloride salt of guanidine and to catalyze the cyclization reaction.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the cyclocondensation to occur at a reasonable rate.

Experimental Workflow: Pyrimidine Synthesis

cluster_1 Step 2: Pyrimidine Synthesis Start2 Chalcone Intermediate + Guanidine Hydrochloride Solvent2 Dissolve in Ethanol Start2->Solvent2 Reactants Base2 Add KOH solution Solvent2->Base2 Homogenous Mixture Reaction2 Reflux for 10 hours (Monitor by TLC) Base2->Reaction2 Initiate Cyclization Workup2 Cool and pour into crushed ice Reaction2->Workup2 Reaction Complete Isolation2 Filter, Wash with Water, & Dry Workup2->Isolation2 Precipitation Product2 Pyrimidine Derivative Isolation2->Product2 Purification

Caption: Workflow for the synthesis of the pyrimidine derivative.

Detailed Protocol: Synthesis of 4-(4-chlorophenyl)-5-(3,4-dimethoxybenzoyl)-6-(pyridin-2-yl)pyrimidin-2-amine

Materials:

  • Chalcone intermediate from Part 1 (1.0 eq)

  • Guanidine hydrochloride (1.0 eq)

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Distilled Water

  • Standard laboratory glassware for reflux, magnetic stirrer, and filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve the chalcone intermediate (1.0 eq) and guanidine hydrochloride (1.0 eq) in ethanol.[7]

  • Add a solution of KOH in ethanol to the mixture.[7]

  • Attach a reflux condenser and heat the reaction mixture to reflux for approximately 10 hours. Monitor the progress of the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing crushed ice.[7]

  • A solid product will precipitate out. Collect the solid by vacuum filtration.

  • Wash the product with cold water, dry it, and recrystallize from ethanol to obtain the pure pyrimidine derivative.

Part 3: Proposed Mechanism of Anti-inflammatory Action

The anti-inflammatory activity of many non-steroidal anti-inflammatory drugs (NSAIDs) and related heterocyclic compounds is attributed to their ability to inhibit the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[8] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Therefore, selective inhibition of COX-2 is a desirable attribute for an anti-inflammatory agent to minimize gastrointestinal side effects associated with COX-1 inhibition.

Both chalcones and pyrimidines have been reported as inhibitors of COX enzymes.[9][10][11] The synthesized pyrimidine derivative, with its specific substitution pattern, is hypothesized to bind to the active site of COX-2, preventing the binding of arachidonic acid and thereby inhibiting the production of prostaglandins.

Furthermore, the anti-inflammatory effects of such compounds can also be mediated through the modulation of other key inflammatory pathways, such as the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2] Inhibition of NF-κB can lead to the downregulation of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes like inducible nitric oxide synthase (iNOS).

Signaling Pathway: Inhibition of Pro-inflammatory Mediators

cluster_2 Proposed Anti-inflammatory Mechanism Compound Synthesized Pyrimidine COX2 COX-2 Enzyme Compound->COX2 Inhibits NFkB NF-κB Pathway Compound->NFkB Inhibits Prostaglandins Prostaglandins COX2->Prostaglandins Blocks Production Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Blocks Production Inflammation Inflammation Prostaglandins->Inflammation Mediates Cytokines->Inflammation Mediates

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Application Notes and Protocols for 3,4-Dimethoxyphenyl 2-pyridyl ketone as a Nonlinear Optical Material

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Frontier in Optical Materials

The quest for novel materials with significant nonlinear optical (NLO) properties is a driving force in the advancement of photonics and optoelectronics. These materials are pivotal for a range of applications including optical data storage, frequency conversion, and optical limiting.[1][2] Organic molecules, in particular, have garnered substantial interest due to their large NLO responses, high damage thresholds, and the synthetic flexibility to tailor their properties.[3] A key design principle for effective NLO chromophores is the creation of a donor-π-acceptor (D-π-A) framework, which facilitates intramolecular charge transfer (ICT) – a primary origin of high molecular hyperpolarizability.[4][5]

This application note details the properties and potential applications of 3,4-Dimethoxyphenyl 2-pyridyl ketone , a promising candidate in the chalcone family of organic NLO materials.[6][7] This molecule uniquely combines a potent electron-donating 3,4-dimethoxyphenyl group with an electron-accepting 2-pyridyl group, connected by a π-conjugated carbonyl system. This inherent D-π-A structure suggests a significant second-order NLO response, making it a compelling subject for research and development. We will provide a comprehensive overview of its synthesis, characterization, and detailed protocols for evaluating its NLO properties.

Molecular Structure and NLO Properties

The molecular structure of this compound is presented below. The dimethoxy groups on the phenyl ring act as strong electron donors, pushing electron density through the conjugated system to the electron-withdrawing pyridyl ring. The carbonyl group enhances this charge transfer, contributing to a large ground-state dipole moment and significant changes in dipole moment upon excitation, which are prerequisites for a large second-order hyperpolarizability (β).

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from established methods for similar diaryl ketones. One common approach involves the oxidation of a secondary alcohol precursor, which can be formed via a Grignard reaction.

Protocol: Synthesis via Grignard Reaction and Oxidation

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings.

    • Slowly add a solution of 2-bromopyridine in anhydrous tetrahydrofuran (THF) to initiate the formation of the Grignard reagent (2-pyridylmagnesium bromide). Gentle heating may be required to start the reaction.

    • Once the reaction is initiated, add the remaining 2-bromopyridine solution dropwise, maintaining a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with Aldehyde:

    • In a separate flame-dried flask, dissolve 3,4-dimethoxybenzaldehyde in anhydrous THF.

    • Cool this solution in an ice bath.

    • Slowly add the prepared Grignard reagent to the aldehyde solution with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification of the Alcohol Intermediate:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting secondary alcohol, (3,4-dimethoxyphenyl)(pyridin-2-yl)methanol, by column chromatography on silica gel.

  • Oxidation to the Ketone:

    • Dissolve the purified alcohol in a suitable solvent like dichloromethane (DCM).

    • Add an oxidizing agent, such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane, portion-wise at room temperature.

    • Stir the reaction mixture until TLC analysis indicates the complete consumption of the starting material.

    • Filter the reaction mixture through a pad of Celite or silica gel to remove the oxidant byproducts.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the purified ketone.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Nonlinear Optical Property Characterization

The evaluation of NLO properties is crucial for understanding the potential of this compound in various applications. The primary techniques for second and third-order NLO characterization are the Kurtz-Perry powder technique and the Z-scan method, respectively.

Second-Order NLO Properties: Second Harmonic Generation (SHG)

The Kurtz-Perry powder technique is a widely used method for the preliminary screening of materials for second-harmonic generation (SHG).[8][9] It provides a rapid and straightforward way to assess the SHG efficiency of a powdered sample relative to a standard reference material like potassium dihydrogen phosphate (KDP).[10][11]

Protocol: Kurtz-Perry Powder Technique for SHG Measurement

  • Sample Preparation:

    • Grind the crystalline this compound into a fine powder.

    • Sieve the powder to obtain a uniform particle size distribution. This is critical for obtaining reproducible results. A typical particle size range is 75-150 µm.

    • Prepare a reference sample of KDP with the same particle size range.

    • Pack the powdered sample into a micro-capillary tube or a thin cell with transparent windows.

  • Experimental Setup:

    • Use a high-intensity pulsed laser, such as a Q-switched Nd:YAG laser operating at a fundamental wavelength of 1064 nm.

    • Direct the laser beam onto the powdered sample.

    • Use a filter to block the fundamental wavelength (1064 nm) after it passes through the sample.

    • A monochromator can be used to select the second harmonic signal at 532 nm.

    • Detect the intensity of the 532 nm light using a photomultiplier tube (PMT).

    • The output from the PMT is then measured using an oscilloscope.

  • Measurement and Analysis:

    • Measure the intensity of the SHG signal from the this compound sample.

    • Without changing the experimental conditions, replace the sample with the KDP reference and measure the SHG intensity.

    • The relative SHG efficiency of the sample can be calculated as the ratio of the SHG intensity of the sample to that of the KDP reference.

A significant SHG efficiency is indicative of a non-centrosymmetric crystal packing, a prerequisite for bulk second-order NLO effects.[8]

Third-Order NLO Properties: Z-Scan Technique

The Z-scan technique is a sensitive and straightforward method for determining both the sign and magnitude of the third-order nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β).[12][13][14]

Protocol: Z-Scan Measurement

  • Sample Preparation:

    • Dissolve this compound in a suitable high-purity solvent (e.g., DMSO or chloroform) to prepare a solution of known concentration.

    • The solution should be optically clear and free of any scattering particles.

    • Place the solution in a cuvette with a known path length (typically 1-2 mm).

  • Experimental Setup:

    • Use a laser with a Gaussian beam profile, such as a pulsed Nd:YAG laser (532 nm) or a continuous-wave (CW) laser.

    • Focus the laser beam using a lens.

    • Mount the sample on a translation stage that allows it to be moved along the z-axis (the direction of beam propagation) through the focal point.

    • The transmitted beam is split into two paths.

      • Closed-aperture Z-scan: One beam passes through a finite aperture placed in the far-field to measure the changes in the beam's spatial profile due to nonlinear refraction. The transmitted intensity is measured by a photodetector. This setup is sensitive to the nonlinear refractive index (n₂).

      • Open-aperture Z-scan: The other beam is collected by a lens and focused onto a photodetector to measure the total transmitted intensity. This setup is sensitive to the nonlinear absorption coefficient (β).

  • Measurement and Analysis:

    • Translate the sample along the z-axis through the focal point of the lens.

    • Record the normalized transmittance as a function of the sample position (z).

    • For closed-aperture: A pre-focal peak followed by a post-focal valley in the transmittance curve indicates a negative nonlinear refractive index (self-defocusing), while a valley followed by a peak indicates a positive n₂ (self-focusing).

    • For open-aperture: A valley in the transmittance at the focal point indicates two-photon absorption or reverse saturable absorption, while a peak indicates saturable absorption.

    • The magnitudes of n₂ and β can be calculated by fitting the experimental data to the theoretical Z-scan equations.[15] From these values, the real and imaginary parts of the third-order nonlinear susceptibility (χ⁽³⁾) can be determined.

Computational Investigation

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are invaluable for understanding the structure-property relationships of NLO materials.[16][17] These calculations can predict molecular properties such as dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β), providing insights that complement experimental findings.

Protocol: DFT Calculations

  • Molecular Geometry Optimization:

    • The molecular structure of this compound is optimized using a suitable DFT functional and basis set, for example, B3LYP/6-311++G(d,p).

  • Property Calculations:

    • Perform frequency calculations on the optimized geometry to confirm that it is a true energy minimum.

    • Calculate the electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's reactivity and charge transfer characteristics.

    • Compute the dipole moment, polarizability, and first-order hyperpolarizability.

Expected Results: A low HOMO-LUMO energy gap and a large calculated first-order hyperpolarizability would provide theoretical support for the potential of this compound as an effective NLO material.[18]

Data Summary

The following table summarizes the expected NLO properties for a D-π-A chalcone-like molecule such as this compound, based on literature values for similar compounds.

PropertySymbolExpected ValueSignificance
Second Harmonic Generation EfficiencySHG> 1x KDPIndicates strong second-order NLO response
Nonlinear Refractive Indexn₂~10⁻¹² cm²/WPotential for all-optical switching applications
Nonlinear Absorption Coefficientβ~10⁻⁷ cm/WRelevant for optical limiting applications
First-Order Hyperpolarizabilityβ> 10⁻³⁰ esuHigh molecular-level NLO response

Visualizations

Molecular Structure and Donor-Acceptor Framework

cluster_synthesis Synthesis & Purification cluster_nlo NLO Characterization cluster_theory Theoretical Analysis cluster_analysis Data Correlation & Application Synthesis Synthesis of Compound Purification Purification (Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization SHG SHG Measurement (Kurtz-Perry) Characterization->SHG ZScan Z-Scan Measurement Characterization->ZScan DFT DFT Calculations Characterization->DFT SHG_Data SHG Efficiency vs. KDP SHG->SHG_Data ZScan_Data n2 and β values ZScan->ZScan_Data Correlation Correlate Experimental & Theoretical Data SHG_Data->Correlation ZScan_Data->Correlation Properties HOMO-LUMO, Hyperpolarizability (β) DFT->Properties Properties->Correlation Application Assess Potential for NLO Applications Correlation->Application

Caption: Workflow for NLO material evaluation.

Conclusion

This compound represents a class of organic molecules with significant potential for nonlinear optical applications. Its inherent donor-π-acceptor architecture is a strong indicator of a pronounced NLO response. The protocols detailed in this application note provide a robust framework for the synthesis, characterization, and comprehensive evaluation of its second and third-order NLO properties. By combining experimental measurements with theoretical calculations, researchers can gain a deep understanding of its structure-property relationships and unlock its potential for next-generation photonic and optoelectronic devices.

References

  • ResearchGate. (n.d.). Nonlinear optical properties of chalcone derivatives-a short review. Retrieved from [Link]

  • Custodio, J. M. F., et al. (2021). Second-order nonlinear optical properties of two chalcone derivatives: insights from sum-over-states. RSC Publishing. Retrieved from [Link]

  • Optica Publishing Group. (n.d.). NONLINEAR OPTICAL PROPERTIES OF CHALCONES. Retrieved from [Link]

  • Research Plateau Publishers. (n.d.). Z-scan technique for nonlinear materials characterization: a review. Retrieved from [Link]

  • Wikipedia. (2023, December 28). Second-harmonic generation. Retrieved from [Link]

  • Custodio, J. M. F., et al. (2021). Second-order nonlinear optical properties of two chalcone derivatives: insights from sum-over-states. RSC Publishing. Retrieved from [Link]

  • AIP Publishing. (2015, August 28). Z-scan: A simple technique for determination of third-order optical nonlinearity. Retrieved from [Link]

  • MDPI. (2023, January 22). The Kurtz–Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response. Retrieved from [Link]

  • Molbase. (n.d.). Synthesis of (3,4-dihydroxyphenyl) (6-phenylethyl-2-pyridyl) ketone hydrobromide. Retrieved from [Link]

  • PubMed. (2023, January 22). The Kurtz–Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response. Retrieved from [Link]

  • ResearchGate. (n.d.). Z-scan technique for nonlinear materials characterization | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Nonlinear Optical Properties of Organic Molecules: A DFT Study. Retrieved from [Link]

  • Iraqi Academic Scientific Journals. (2024, September 10). Investigation of Nonlinear Optical Properties of NiO Nanoparticles using the Z-Scan Technique. Retrieved from [Link]

  • ResearchGate. (n.d.). Nonlinear optical properties of chalcone derivatives using hybrid experimental and density functional theory methods. Retrieved from [Link]

  • AIP Publishing. (1968, July 1). A Powder Technique for the Evaluation of Nonlinear Optical Materials. Retrieved from [Link]

  • ResearchGate. (n.d.). Computational studies of the nonlinear optical properties of organometallic complexes | Request PDF. Retrieved from [Link]

  • Science.gov. (n.d.). kurtz-perry powder technique: Topics by Science.gov. Retrieved from [Link]

  • Optica Publishing Group. (2021, April 16). Z-scan investigation to evaluate the third-order nonlinear optical properties of cauliflower-like VS 2 structures. Retrieved from [Link]

  • ResearchGate. (n.d.). Nonlinear optical properties of organic materials. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). An Investigation of nonlinear optical properties, electronic behaviour and structure-NLO relation of 1,3-Bis(3,4-dimethoxyphenyl)prop-2-en-1-one : A theoretical and computational study. Retrieved from [Link]

  • Punjab Engineering College. (n.d.). Home. Retrieved from [Link]

  • Research India Publications. (n.d.). Assessment of nonlinear optical response of 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one based on Quantum chemical computations with different functional and basis sets. Retrieved from [Link]

  • Neliti. (n.d.). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
  • ResearchGate. (n.d.). Linear and nonlinear optical studies on 3,6-bis (2 pyridyl) pyridazine. Retrieved from [Link]

  • International Journal of Nanoscience and Nanotechnology. (2012, June). NANOMATERIALS FOR NONLINEAR OPTICAL (NLO) APPLICATIONS: A REVIEW. Retrieved from [Link]

  • ResearchGate. (n.d.). Applications of nonlinear optical materials in various fields. Retrieved from [Link]

  • Scilit. (2020, March 6). Growth, linear- nonlinear optical studies and quantum chemistry formalism on an organic NLO crystal for opto-electronic applications: experimental and theoretical approach. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 3,4-Dimethoxyphenyl 2-pyridyl ketone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,4-Dimethoxyphenyl 2-pyridyl ketone. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this specific synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles, helping you to diagnose issues and rationally design process improvements for enhanced yield and purity.

The synthesis of this diaryl ketone, while seemingly straightforward via routes like the Friedel-Crafts acylation, presents unique challenges due to the interplay between a highly activated aromatic ring (veratrole) and the Lewis basicity of the pyridine moiety. This guide provides a structured approach to overcoming these hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low or no yield in the Friedel-Crafts synthesis of this compound?

The primary cause is the deactivation of the Lewis acid catalyst (e.g., AlCl₃) through complexation with the nitrogen atom of the 2-pyridyl group in the acylating agent (2-picolinoyl chloride) and the final ketone product.[1] This sequestration prevents the catalyst from effectively activating the acyl chloride for electrophilic aromatic substitution. A stoichiometric amount of catalyst is often insufficient, and a significant excess is typically required.[1]

Q2: My reaction mixture turns very dark or black upon adding the catalyst. Is this normal?

While some color change is expected, an immediate turn to a dark, tar-like consistency often indicates decomposition or polymerization. This can be caused by an overly aggressive reaction temperature, especially given that 1,2-dimethoxybenzene (veratrole) is a highly activated arene. The reaction can be highly exothermic, and poor temperature control can lead to charring and side reactions.

Q3: Can I use 2-picolinic acid directly instead of 2-picolinoyl chloride?

Direct acylation with a carboxylic acid is generally not feasible under standard Friedel-Crafts conditions. The carboxylic acid must be "activated" to generate a potent electrophile. The most common method is conversion to the acyl chloride. However, alternative methods exist, such as using cyanuric chloride and AlCl₃ to generate the acylium ion in situ from the carboxylic acid.[1]

Q4: What is the expected regioselectivity when acylating 1,2-dimethoxybenzene (veratrole)?

Acylation will occur predominantly at the C4 position (para to one methoxy group and ortho to the other). Both methoxy groups are ortho-, para-directing, and the C4 position is the most sterically accessible and electronically favorable site for electrophilic attack.

Troubleshooting Guide: From Low Yields to High Purity

This section addresses specific experimental issues in a problem-cause-solution format.

Problem 1: Low or No Product Yield (<10%)

This is the most frequent issue and often points to a fundamental problem with catalyst activity or reagent integrity.

As mentioned in the FAQ, the pyridine nitrogen complexes with the Lewis acid. If you use only a catalytic amount or a 1:1 stoichiometric ratio of AlCl₃ to 2-picolinoyl chloride, most of the catalyst will be immediately deactivated.

Solution:

  • Increase Catalyst Stoichiometry: Use at least 2.5 to 3.0 molar equivalents of AlCl₃. One equivalent is consumed by the carbonyl oxygen of the acyl chloride, a second is sequestered by the pyridine nitrogen, and the third acts as the catalyst for the reaction.

  • Order of Addition: A revised order of addition can be beneficial. First, form the complex between 2-picolinoyl chloride and AlCl₃. In a separate flask, add AlCl₃ to the veratrole in the solvent. Then, slowly add the veratrole-AlCl₃ slurry to the acyl chloride-AlCl₃ complex at a controlled temperature (e.g., 0 °C).

2-Picolinoyl chloride is susceptible to hydrolysis. If it has been exposed to atmospheric moisture, it will revert to 2-picolinic acid, which is unreactive under these conditions.

Solution:

  • Use Freshly Prepared Acyl Chloride: It is highly recommended to prepare 2-picolinoyl chloride immediately before use. See Protocol 1 for a standard procedure using thionyl chloride (SOCl₂) or oxalyl chloride.

  • Verify Purity: If using a commercial source, ensure it is of high purity and has been stored under strictly anhydrous conditions. An IR spectrum can confirm the presence of the acid chloride carbonyl peak (~1770-1800 cm⁻¹) and the absence of a broad carboxylic acid O-H stretch.

Problem 2: Complex Product Mixture and Difficult Purification

This issue indicates a lack of reaction control, leading to side-products that complicate isolation.

The high reactivity of veratrole can lead to undesired outcomes if the reaction temperature is not strictly controlled. Furthermore, strong Lewis acids like AlCl₃ can catalyze the cleavage of the methyl ethers (demethylation) at elevated temperatures, leading to phenolic impurities.

Solution:

  • Strict Temperature Control: Begin the reaction at a low temperature (0 °C or even -10 °C) and allow it to warm slowly to room temperature or slightly above. Monitor the reaction progress by TLC to determine the optimal reaction time and temperature, avoiding prolonged heating.

  • Choice of Solvent: The choice of solvent can modulate reactivity. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common. For highly activated substrates, a more deactivating solvent like nitrobenzene can be used, although this complicates workup.

  • Milder Lewis Acids: Consider using a milder Lewis acid catalyst, such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂), which may reduce the incidence of side reactions, though they may require longer reaction times or higher temperatures.

Visualizing the Process

Key Reaction Mechanism & Catalyst Sequestration

The following diagram illustrates the intended Friedel-Crafts acylation mechanism and the competing catalyst deactivation pathway.

G cluster_activation Step 1: Acylium Ion Formation cluster_deactivation Competing Deactivation cluster_reaction Step 2: Electrophilic Attack cluster_product Step 3: Aromatization & Workup AcylCl 2-Picolinoyl Chloride Acylium [Acylium Ion-AlCl₃-Pyridine Complex] AcylCl->Acylium AlCl3_1 AlCl₃ (eq. 1 & 2) AlCl3_1->Acylium Forms Complex Py_N Pyridine Nitrogen Sigma Sigma Complex (Resonance Stabilized) Acylium->Sigma Attacks Deactivated Deactivated Complex (Non-productive) Py_N->Deactivated AlCl3_seq AlCl₃ AlCl3_seq->Deactivated Veratrole Veratrole Veratrole->Sigma AlCl3_2 AlCl₃ (eq. 3) AlCl3_2->Veratrole Activates Ketone_Complex Product-AlCl₃ Complex Sigma->Ketone_Complex Proton Loss Final_Product 3,4-Dimethoxyphenyl 2-pyridyl ketone Ketone_Complex->Final_Product H2O Aqueous Workup H2O->Ketone_Complex Hydrolyzes

Caption: Friedel-Crafts acylation workflow and key deactivation pathway.

Troubleshooting Workflow

Use this decision tree to systematically diagnose synthesis issues.

G start Start: Low/No Yield q1 Was Acyl Chloride Used Immediately After Preparation? start->q1 a1_no Prepare Fresh 2-Picolinoyl Chloride (See Protocol 1) q1->a1_no No q2 Molar Equivalents of AlCl₃ > 2.5? q1->q2 Yes a1_no->q1 a2_no Increase AlCl₃ to 2.5-3.0 eq. q2->a2_no No q3 Was Reaction Kept at Low Temp (0 °C) Initially? q2->q3 Yes a2_no->q2 a3_no Optimize Temperature: Cool to 0 °C for addition, then warm slowly. q3->a3_no No success Yield Improved q3->success Yes a3_no->q3 alt Consider Alternative Synthetic Routes success->alt Further Optimization Needed?

Caption: A decision tree for troubleshooting low synthesis yield.

Experimental Protocols

Protocol 1: Preparation of 2-Picolinoyl Chloride

WARNING: This procedure should be performed in a well-ventilated fume hood. Thionyl chloride and oxalyl chloride are corrosive and react violently with water.

  • To a round-bottom flask equipped with a reflux condenser and a gas outlet bubbler (to neutralize HCl gas), add 2-picolinic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂, 2.0 eq) dropwise at room temperature. Alternatively, use oxalyl chloride (1.5 eq) in anhydrous DCM with a catalytic amount of DMF.

  • Slowly heat the mixture to reflux (approx. 75-80 °C for SOCl₂) for 2-3 hours. The reaction is complete when gas evolution ceases.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 2-picolinoyl chloride (as its hydrochloride salt) is a solid or oil and should be used immediately in the next step without further purification.

Protocol 2: Optimized Friedel-Crafts Acylation
  • Set up a three-neck round-bottom flask under a nitrogen or argon atmosphere, equipped with a mechanical stirrer, a thermometer, and an addition funnel.

  • Charge the flask with anhydrous aluminum chloride (AlCl₃, 2.5 eq) and anhydrous dichloromethane (DCM). Cool the slurry to 0 °C in an ice bath.

  • In a separate flask, dissolve the freshly prepared 2-picolinoyl chloride (1.0 eq) in anhydrous DCM.

  • Slowly add the 2-picolinoyl chloride solution to the stirred AlCl₃ slurry via the addition funnel, maintaining the temperature at 0-5 °C. Stir for 30 minutes to allow for complex formation.

  • In a third flask, dissolve 1,2-dimethoxybenzene (veratrole, 1.0 eq) in anhydrous DCM.

  • Slowly add the veratrole solution to the reaction mixture, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture back to 0 °C and very slowly quench by pouring it onto a mixture of crushed ice and concentrated HCl. Caution: This is highly exothermic and releases HCl gas.

  • Separate the organic layer. Extract the aqueous layer 2-3 times with DCM.

  • Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Quantitative Data & Alternative Routes

Should the Friedel-Crafts approach prove insufficient for your needs, alternative methods offer different advantages.

Table 1: Comparison of Synthetic Strategies
MethodKey ReagentsAdvantagesDisadvantagesTypical Yield
Friedel-Crafts Acylation Veratrole, 2-Picolinoyl Chloride, AlCl₃Cost-effective, well-established.Harsh conditions, catalyst sequestration, potential side reactions.[1]40-75%
Palladium Cross-Coupling [2]3,4-Dimethoxyphenylboronic acid, 2-Picolinoyl Chloride, Pd catalystMild conditions, high functional group tolerance, avoids strong acids.Higher cost of reagents and catalyst, potential for phosphine ligand contamination.70-90%
Oxidation of Secondary Alcohol [3](3,4-dimethoxyphenyl)(pyridin-2-yl)methanol, MnO₂ or other oxidantVery mild and clean conversion.Requires synthesis of the alcohol precursor, which adds steps.>90% (for oxidation step)
Silyl-Pyridine Acylation [4]2-(Trimethylsilyl)pyridine, 3,4-Dimethoxybenzoyl chlorideSpontaneous reaction, avoids Lewis acids, high selectivity for 2-position.Requires synthesis of specialized silylated pyridine starting material.High
Brief Overview of Alternative Routes
  • Palladium-Catalyzed Suzuki-Miyaura Coupling: This method involves the reaction of an arylboronic acid with an acyl chloride.[2] It offers a much milder and more functional-group-tolerant approach compared to Friedel-Crafts. The key is the careful selection of the palladium catalyst and ligands to achieve high efficiency.

  • Oxidation of the Corresponding Alcohol: If the precursor alcohol is available, its oxidation is an excellent final step.[3] Oxidants like manganese dioxide (MnO₂) are effective for this transformation. The alcohol can be synthesized via the addition of a Grignard reagent (e.g., 2-pyridylmagnesium bromide) to 3,4-dimethoxybenzaldehyde.

By understanding the mechanistic nuances and potential pitfalls of this synthesis, you can effectively troubleshoot your experiments and develop a robust, high-yielding protocol.

References

  • Vertex AI Search, Grounding API Redirect. Synthesis of (3,4-dihydroxyphenyl) (6-phenylethyl-2-pyridyl) ketone hydrobromide.
  • Hajipour, A. R., & Pourkaveh, R. (2014). Efficient and Fast Method for the Preparation of Diaryl Ketones at Room Temperature. Synlett, 25(08), 1101-1105.
  • PrepChem.com. Synthesis of 3,4-dimethoxy-5-nitrophenyl 2-pyridyl ketone.
  • Organic Chemistry Portal. Friedel-Crafts Acylation.
  • Strukul, G. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry, 15, 1337-1344.
  • Seregin, I. V., & Gevorgyan, V. (2015). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. Organic Letters, 17(20), 5008-5011.

Sources

purification challenges with 3,4-Dimethoxyphenyl 2-pyridyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 3,4-Dimethoxyphenyl 2-pyridyl ketone (CAS No. 27693-42-1). This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this important synthetic intermediate. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical laboratory experience to help you overcome common challenges and ensure the integrity of your research.

Troubleshooting Guide: Purification Challenges

This section addresses specific issues that may arise during the workup and purification of this compound.

Q1: My final product is a persistent oil or wax and fails to crystallize. What's going wrong?

Answer:

This is a common issue often attributed to the presence of residual solvents or low-melting impurities. The moderate polarity of the target ketone can lead it to retain solvents, plasticizing the solid and preventing the formation of a stable crystal lattice.

Potential Causes & Solutions:

  • Residual Solvent: Solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), or Toluene used during extraction or chromatography can become trapped.

    • Solution: Place the oily product under high vacuum for several hours (4-12 hours) at a slightly elevated temperature (e.g., 30-40°C), if the compound's stability permits. This helps to remove volatile organic solvents. Another effective technique is to dissolve the oil in a minimal amount of a low-boiling solvent like diethyl ether, then add a non-polar solvent like hexane or pentane until the solution becomes cloudy. This process, known as "trituration" or "crashing out," can often induce precipitation of the solid.

  • Unreacted Starting Materials: The presence of unreacted 3,4-dimethoxy-substituted starting material or 2-substituted pyridine precursors can act as impurities that inhibit crystallization.

    • Solution: An additional purification step is necessary. Column chromatography is highly effective.[1] If the impurities are acidic or basic, a liquid-liquid extraction workup can be performed. For instance, washing the organic layer with a dilute acid solution (e.g., 1M HCl) can remove basic pyridine-containing impurities, while a dilute base wash (e.g., 5% NaHCO₃) can remove acidic impurities.

  • Formation of a Eutectic Mixture: The product and a specific impurity may be forming a eutectic mixture, which has a lower melting point than either of the pure components.

    • Solution: The most reliable method to break a eutectic mixture is preparative column chromatography. Careful selection of the solvent system is critical to achieve separation.

Q2: After column chromatography, my yield is very low. Where could my product have gone?

Answer:

Low recovery from column chromatography can be frustrating. The cause often lies in the selection of materials or the technique used during the process.

Potential Causes & Solutions:

  • Improper Solvent System (Mobile Phase):

    • The Problem: If the mobile phase is not polar enough (e.g., too much hexane in a hexane/EtOAc system), your product will not move down the column effectively and may remain adsorbed to the top of the silica gel. Conversely, if the solvent is too polar, the product may elute too quickly along with other impurities, leading to mixed fractions that are discarded, thus lowering the isolated yield.

    • The Solution: Always perform Thin Layer Chromatography (TLC) analysis before committing to a large-scale column.[2] The ideal solvent system for column chromatography will give your target compound an Rf value of approximately 0.3-0.4.[1] This provides the best balance for achieving good separation from impurities.

  • Irreversible Adsorption on Silica Gel:

    • The Problem: Silica gel is slightly acidic and can sometimes strongly bind or even catalyze the degradation of certain compounds, especially those with basic nitrogen atoms like the pyridine moiety in your ketone.

    • The Solution: If you suspect strong adsorption, you can deactivate the silica gel. This is done by adding 1-2% of a base, such as triethylamine (NEt₃) or pyridine, to your eluting solvent system. This neutralizes the acidic sites on the silica, allowing your basic compound to elute more cleanly. Alternatively, using a different stationary phase like alumina (which can be acidic, neutral, or basic) may be a better choice.[1]

  • Product Streaking/Tailing:

    • The Problem: If the initial sample band loaded onto the column is too wide or too concentrated, it can lead to "tailing," where the product spreads out over many fractions, making it difficult to collect in a pure form and leading to yield loss from combining impure fractions.

    • The Solution: Dissolve your crude product in the minimum amount of solvent required for loading onto the column. A more advanced technique is to pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve your product in a solvent like DCM, add a few grams of silica, evaporate the solvent to get a dry, free-flowing powder, and then carefully load this powder onto the top of your prepared column.

Sources

Technical Support Center: Synthesis of 3,4-Dimethoxyphenyl 2-pyridyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,4-Dimethoxyphenyl 2-pyridyl ketone. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this specific synthesis, with a focus on identifying and mitigating byproduct formation.

Introduction

The synthesis of this compound is a crucial step in the development of various pharmaceutical compounds. The presence of both an electron-rich dimethoxybenzene ring and a potentially coordinating pyridine ring presents unique challenges. This guide provides practical, experience-driven advice to help you optimize your reaction, maximize yield, and ensure the purity of your final product.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

There are three primary methods for synthesizing this ketone:

  • Friedel-Crafts Acylation: This is a widely used method involving the reaction of veratrole (1,2-dimethoxybenzene) with a 2-picolinic acid derivative (like the acid chloride or anhydride) in the presence of a Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂).[1]

  • Grignard/Organolithium Reaction: This involves the reaction of a Grignard reagent or an organolithium species derived from 2-bromopyridine with 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzonitrile.

  • Oxidation of the Corresponding Alcohol: If 3,4-dimethoxyphenyl(pyridin-2-yl)methanol is available, it can be oxidized to the desired ketone using oxidizing agents like manganese dioxide (MnO₂) or PCC.[2]

Q2: I'm seeing multiple spots on my TLC after a Friedel-Crafts reaction. What are the likely byproducts?

In a Friedel-Crafts acylation, you may encounter several byproducts:

  • Isomeric Ketones: Acylation can occur at different positions on the veratrole ring, leading to the formation of 2,3-dimethoxyphenyl 2-pyridyl ketone.

  • Diacylated Product: In some cases, a second acylation can occur, leading to a di-ketone.

  • Unreacted Starting Materials: Incomplete reaction will leave veratrole and the picolinic acid derivative.

  • Hydrolysis Products: If your 2-picolinoyl chloride is not pure, you may have 2-picolinic acid present.

Q3: My Grignard reaction is giving a very low yield. What could be the issue?

Low yields in Grignard reactions with pyridine-containing compounds are often due to:

  • Reaction with the Pyridine Nitrogen: The Grignard reagent can act as a base and deprotonate the pyridine ring or coordinate with the nitrogen, deactivating it.

  • Homo-coupling of the Grignard Reagent: The Grignard reagent can react with itself.

  • Incomplete Formation of the Grignard Reagent: This can be due to moisture or other reactive impurities in your setup.

Part 2: Troubleshooting Guide

This section provides a structured approach to common problems encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Ketone (Friedel-Crafts) 1. Deactivation of the Lewis acid catalyst by the pyridine nitrogen. 2. Insufficiently reactive acylating agent. 3. Steric hindrance.1. Use a stronger Lewis acid or an excess of the catalyst. 2. Convert 2-picolinic acid to the more reactive acid chloride using thionyl chloride or oxalyl chloride. 3. Consider a milder Lewis acid like BF₃·OEt₂ to improve regioselectivity.[3]
Formation of Isomeric Byproducts The Friedel-Crafts acylation is not perfectly regioselective.Optimize the reaction temperature; lower temperatures often favor the para-acylated product.[4]
Incomplete Reaction 1. Insufficient reaction time or temperature. 2. Deactivated catalyst.1. Monitor the reaction by TLC and consider longer reaction times or a modest increase in temperature. 2. Ensure all reagents and solvents are anhydrous.[5]
Low Yield of Ketone (Grignard/Organolithium) 1. The organometallic reagent is reacting with the pyridine ring. 2. Side reactions with the ester or nitrile functional group.1. Use a less reactive organometallic reagent or consider a Barbier-type reaction. 2. For reactions with 3,4-dimethoxybenzonitrile, use an excess of the organometallic reagent.
Formation of Alcohol Byproduct The ketone product is reduced by unreacted Grignard reagent or during workup.Ensure a careful and complete quench of the reaction at a low temperature.
Incomplete Oxidation of Alcohol 1. Insufficient oxidizing agent. 2. The oxidizing agent is not active enough.1. Use a larger excess of the oxidizing agent (e.g., MnO₂).[2] 2. Ensure your MnO₂ is freshly activated.

Part 3: Experimental Protocols

Protocol 1: Synthesis via Friedel-Crafts Acylation

This protocol describes the synthesis of this compound from veratrole and 2-picolinoyl chloride.

Materials:

  • Veratrole (1,2-dimethoxybenzene)

  • 2-Picolinoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous AlCl₃ (1.2 eq) in anhydrous DCM.

  • Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add veratrole (1.0 eq) to the suspension.

  • Acylation: Add a solution of 2-picolinoyl chloride (1.1 eq) in anhydrous DCM dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of 1 M HCl.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure this compound.

Protocol 2: Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for analyzing the purity of the synthesized ketone and identifying potential byproducts.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • B: Acetonitrile with 0.1% TFA

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the crude or purified product in the mobile phase.

  • Injection: Inject 10 µL of the sample onto the column.

  • Gradient Elution:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 20% B

    • 20-25 min: 20% B

  • Detection: Monitor the elution at 254 nm and 280 nm.

  • Analysis: The retention time of the main product should be compared to a standard if available. Byproducts can be identified by their different retention times and their mass can be confirmed by LC-MS.

Part 4: Visualizing Byproduct Formation

The following diagram illustrates the Friedel-Crafts acylation pathway and the potential for isomeric byproduct formation.

Byproduct_Formation Veratrole Veratrole MainProduct 3,4-Dimethoxyphenyl 2-pyridyl ketone Veratrole->MainProduct Desired Acylation (para to methoxy) Byproduct Isomeric Byproduct (e.g., 2,3-isomer) Veratrole->Byproduct Side Reaction (ortho to methoxy) PicolinoylCl 2-Picolinoyl Chloride + AlCl₃ Acylium Acylium Ion Intermediate PicolinoylCl->Acylium Forms Acylium->MainProduct Desired Acylation (para to methoxy) Acylium->Byproduct Side Reaction (ortho to methoxy)

Caption: Friedel-Crafts acylation pathway and byproduct formation.

References

  • PrepChem. Synthesis of 3,4-dimethoxy-5-nitrophenyl 2-pyridyl ketone. Available at: [Link]

  • Matsjeh S., Anwar C., Sholikhah E. N., and Alimuddin A. A. Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. International Journal of Science and Research (IJSR).
  • ResearchGate. Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. Available at: [Link]

  • ResearchGate. The reaction synthesis of 3,4 dimethoxybenzyl-2,4-dihydroxyphenyl ketone from 3,4-dimethoxyphenyl acetic acid and resorcinol. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • NIH National Library of Medicine. Applications of Friedel–Crafts reactions in total synthesis of natural products. Available at: [Link]

Sources

Technical Support Center: Synthesis of 3,4-Dimethoxyphenyl 2-pyridyl Ketone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and yield optimization of 3,4-Dimethoxyphenyl 2-pyridyl ketone and its derivatives. This class of molecules represents a significant scaffold in medicinal chemistry. However, their synthesis can present unique challenges due to the electronic properties of the pyridine ring. This guide is structured in a question-and-answer format to directly address common issues encountered in the laboratory, providing not just solutions but the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing this compound derivatives, and which is recommended?

There are three principal strategies for constructing the C-C bond between the pyridine and phenyl rings to form the ketone:

  • Grignard Reaction: This classic organometallic approach involves reacting a 2-pyridyl Grignard reagent with a 3,4-dimethoxybenzoyl derivative (like an acyl chloride or ester) or, conversely, reacting a 3,4-dimethoxyphenyl Grignard reagent with a pyridine-2-carbonyl derivative. While powerful, this method is highly sensitive to moisture and air, and side reactions can be problematic.[1][2]

  • Friedel-Crafts Acylation: This involves acylating a 1,2-dimethoxybenzene substrate with a pyridine-2-carbonyl chloride in the presence of a strong Lewis acid like AlCl₃. This is a traditional method but often suffers from very low yields because the Lewis acid catalyst complexes with the basic nitrogen of the pyridine ring, deactivating it.[3][4]

  • Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura): This modern approach is often the most reliable and highest-yielding method.[5][6] It typically involves coupling a 2-pyridylboronic acid with a 3,4-dimethoxybenzoyl chloride (or vice-versa) using a palladium catalyst.[7][8] This method offers excellent functional group tolerance and generally proceeds under milder conditions.[7]

Recommendation: For researchers seeking high yields and broad substrate scope, the Acyl Suzuki-Miyaura cross-coupling reaction is the most robust and recommended strategy .[5][7][9]

Troubleshooting Guide: Optimizing Your Reaction Yield

This section addresses specific problems you might encounter with the most common synthetic routes.

Route 1: Friedel-Crafts Acylation

The primary cause of failure is the Lewis basicity of the pyridine nitrogen. The Lewis acid catalyst (e.g., AlCl₃), which is essential for activating the acyl chloride, will preferentially coordinate with the lone pair on the pyridine nitrogen. This deactivates the catalyst and renders the pyridine ring even more electron-deficient and resistant to electrophilic acylation.

AcylCl Pyridine-2-COCl LewisAcid AlCl₃ (Catalyst) DesiredPath Activates Acyl Chloride (Desired Pathway) LewisAcid->DesiredPath ProblemPath Complexation (Problem Pathway) LewisAcid->ProblemPath DesiredPath->AcylCl PyridineN Pyridine Nitrogen ProblemPath->PyridineN Deactivation Deactivated Catalyst & Deactivated Pyridine Ring PyridineN->Deactivation LowYield Low to No Yield Deactivation->LowYield

Caption: Lewis acid catalyst deactivation by pyridine nitrogen.

While challenging, you can try two approaches:

  • Use a large excess of the catalyst: Stoichiometric or even supra-stoichiometric amounts of AlCl₃ may be required to have enough free catalyst to activate the acyl chloride after saturation of the pyridine nitrogen sites.[4] This is wasteful and makes purification difficult.

  • Mechanochemistry: Performing the reaction under solvent-free ball-milling conditions can sometimes improve yields for Friedel-Crafts acylations by enabling reactions in the solid state.[3]

However, switching to a more suitable synthetic route like Suzuki-Miyaura coupling is generally the more practical solution.

Route 2: Grignard Reaction

Grignard reactions involving pyridines are notoriously sensitive. Here are the most likely causes for failure:

  • Moisture: Grignard reagents are extremely strong bases and will be quenched instantly by any protic source, including trace water in your solvent or on your glassware.[1] This is the most common reason for failure.

  • Side Reactions: The Grignard reagent can act as a nucleophile and attack the pyridine ring itself (a process similar to Chichibabin amination), leading to undesired byproducts.[10]

  • Over-addition: If using an ester as the electrophile, the Grignard reagent can add twice, first forming the ketone and then immediately reacting with the newly formed ketone to produce a tertiary alcohol.[2][11]

Success hinges on rigorous experimental technique.

Step-by-Step Protocol: Grignard Synthesis of this compound

  • Preparation: Flame-dry all glassware under a vacuum or high flow of inert gas (Argon or Nitrogen) and allow it to cool. Ensure your magnesium turnings are fresh and dry.[11]

  • Solvent: Use anhydrous diethyl ether or THF. Ensure it is freshly distilled or from a sealed bottle rated for organometallic synthesis.

  • Grignard Formation: Place magnesium turnings in the flame-dried flask. Add a solution of the halide (e.g., 2-bromopyridine) in anhydrous ether to the flask. A crystal of iodine can be added to help initiate the reaction. The reaction has started when you see bubbling or cloudiness.[11]

  • Slow Addition: Once the Grignard reagent is formed, cool the flask in an ice bath. Slowly add a solution of the electrophile (e.g., 3,4-dimethoxybenzoyl chloride) in anhydrous ether dropwise via an addition funnel. This keeps the concentration of the electrophile low, minimizing side reactions.

  • Quenching: After the addition is complete and the reaction has stirred for the appropriate time, quench it carefully by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Do not use water or acid directly, as this can be violently exothermic.

  • Work-up & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry with anhydrous sodium sulfate, and purify via column chromatography.

Route 3: Acyl Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a catalytic cycle, and every component plays a critical role.[5] A low yield indicates a bottleneck in this cycle.

Suzuki_Cycle cluster_legend Troubleshooting Points Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA 1 PdII_Aryl R¹-Pd(II)L₂-X OA->PdII_Aryl TM Transmetalation PdII_Aryl->TM 2 PdII_Diaryl R¹-Pd(II)L₂-R² TM->PdII_Diaryl RE Reductive Elimination PdII_Diaryl->RE 3 RE->Pd0 Catalyst Regeneration Product R¹-CO-R² (Ketone) RE->Product Reactant1 R¹-CO-Cl (Acyl Chloride) Reactant1->OA Reactant2 R²-B(OH)₂ (Boronic Acid) Reactant2->TM Base Base Base->TM L1 1. Catalyst/Ligand Choice is Key L2 2. Base is Crucial for Transmetalation L3 3. Ligand influences Final Elimination

Caption: Simplified catalytic cycle for Acyl Suzuki-Miyaura coupling.

Optimization Strategies:

  • Catalyst/Ligand: The choice of palladium catalyst and phosphine ligand is paramount. For challenging couplings involving heteroaromatic rings, specialized ligands are often necessary.

  • Base: The base is not just a spectator; it is required to activate the boronic acid for the transmetalation step. Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used.[8] The strength and solubility of the base can significantly impact the reaction rate.

  • Solvent: Aprotic polar solvents like DMF, 1,4-dioxane, or toluene (often with some water) are typical. The choice of solvent affects the solubility of the reagents and the stability of the catalytic species.

  • Temperature: While many reactions proceed at room temperature, some may require heating to overcome activation barriers, particularly for the oxidative addition or reductive elimination steps.[8]

ParameterRecommendation for Pyridyl Ketone SynthesisRationale
Pd Source Pd(PPh₃)₄, Pd(OAc)₂, or pre-catalysts like BrettPhos Pd G3[12]Provides the active Pd(0) species. Pre-catalysts are often more stable and efficient.
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos, BrettPhos)These ligands stabilize the palladium center, promote oxidative addition, and facilitate the final reductive elimination step.
Base K₂CO₃, K₃PO₄, Cs₂CO₃A sufficiently strong base is needed to form the boronate species for efficient transmetalation. K₂CO₃ is a good starting point.[8]
Solvent 1,4-Dioxane/H₂O, Toluene, or DMFThe solvent system must solubilize all components. A small amount of water can sometimes accelerate the reaction.[12]
Temperature Room Temperature to 80 °CStart at room temperature and gently heat if the reaction is slow. Monitor for decomposition at higher temperatures.

Common side reactions include:

  • Protodeboronation: The boronic acid C-B bond is cleaved and replaced with a C-H bond, consuming your starting material.

    • Solution: Use a milder base (e.g., K₂CO₃ instead of Cs₂CO₃), avoid excessively high temperatures, and ensure your reaction is properly deoxygenated, as oxygen can promote this side reaction.

  • Homocoupling: Two molecules of the boronic acid couple to form a biaryl byproduct (R²-R²).

    • Solution: This is often caused by oxygen or an inefficient catalyst. Ensure a robust inert atmosphere and consider a more active palladium pre-catalyst.

  • Acyl Chloride Reduction: The acyl chloride is reduced to an aldehyde.

    • Solution: This is less common but can occur. Ensure high purity of starting materials and that the catalyst system is appropriate for the acylation reaction.

Experimental Protocol

Optimized Protocol: Acyl Suzuki-Miyaura Synthesis of this compound

This protocol is a general guideline based on modern synthetic methods.[7][8]

  • Reagent Preparation: In a reaction vessel, combine 3,4-dimethoxybenzoyl chloride (1.0 equiv), 2-pyridylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.5 equiv).

  • Catalyst Loading: In a glovebox or under a strong flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and ligand if required.

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., a 10:1 ratio by volume). The reaction mixture should be a suspension.

  • Reaction Execution: Seal the vessel and stir the mixture at 80 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the crude product under reduced pressure. Purify the residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure ketone.

References

  • Application Note: Synthesis of Diaryl Ketones using Suzuki-Miyaura Coupling. (2025). Benchchem.
  • Synthesis of 3,4-dimethoxy-5-nitrophenyl 2-pyridyl ketone. PrepChem.com.
  • Preparation of bi-aryl ketones through carbonylative Suzuki coupling reaction of idobenzene and phenyl-boronicacid.
  • Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides. (2022).
  • Palladium-Catalyzed Suzuki–Miyaura Couplings of Glycal Boronates with Aryl Thianthrenium Salts for the Synthesis of C-Aryl Glycals.
  • Hajipour, A. R., & Pourkaveh, R. (2014).
  • Palladium‐catalyzed synthesis of diaryl ketones by the Suzuki cross‐coupling reaction of aromatic acyl chlorides and boronic acids.
  • Strategies to overcome low yields in multicomponent pyridine synthesis. (2025). Benchchem.
  • GRIGNARD REACTION: PREPARATION OF. Studylib. [Link]

  • Mechanochemical Friedel–Crafts acylations. (2019). Beilstein Journals. [Link]

  • Side-Chain Reactions of Substituted Pyridines. (2024). Pearson. [Link]

  • Grignard Reagents. (2023). Chemistry LibreTexts. [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry. [Link]

  • FRIEDEL-CRAFT REACTION: A REVIEW. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]

Sources

reaction condition optimization for pyridyl ketone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pyridyl Ketone Synthesis

Welcome to the technical support center for pyridyl ketone synthesis. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing this critical structural motif. Pyridyl ketones are essential building blocks in medicinal chemistry, found in numerous pharmaceuticals. However, their synthesis can be challenging due to the electronic nature of the pyridine ring, which can lead to side reactions, low yields, and difficulties in purification.

This guide provides in-depth, field-proven insights in a troubleshooting-focused Q&A format. We will explore the "why" behind experimental choices, offering logical, evidence-based solutions to common problems.

Section 1: Troubleshooting Common Synthesis Failures

This section addresses the most frequent issues encountered during the synthesis of pyridyl ketones, particularly via common cross-coupling reactions like the Suzuki, Negishi, or Stille couplings, as well as acylation reactions.

FAQ 1: Low to No Product Yield in a Suzuki Coupling Reaction

Question: I am attempting to synthesize a 3-acetylpyridine derivative via a Suzuki coupling between 3-bromopyridine and an acetyl-containing boronic acid derivative, but I am observing very low to no yield. What are the likely causes and how can I troubleshoot this?

Answer: Low yield in a Suzuki coupling involving pyridyl halides is a classic problem often rooted in the choice of catalyst, ligand, base, and solvent system. The pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.

Troubleshooting Steps & Scientific Rationale:

  • Catalyst and Ligand Selection: Standard Pd(PPh₃)₄ might not be optimal. The electron-rich and bulky phosphine ligands are crucial to prevent catalyst deactivation by the pyridine nitrogen.

    • Recommendation: Switch to a more robust catalyst system. Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃ combined with a sterically hindered and electron-rich phosphine ligand like XPhos, SPhos, or RuPhos is often more effective. These bulky ligands create a coordinatively saturated palladium center that is less susceptible to inhibition by the pyridine substrate.

  • Base Selection: The choice of base is critical and can significantly impact the transmetalation step.

    • Recommendation: An inorganic base like K₂CO₃ or Cs₂CO₃ is a standard choice. However, if you are still facing issues, consider using a fluoride source like CsF or KF. Fluoride can activate the boronic acid by forming a more nucleophilic trifluoroborate salt, facilitating transmetalation.

  • Solvent System: The polarity and protic nature of the solvent can influence reaction kinetics and catalyst stability.

    • Recommendation: A mixture of a polar aprotic solvent and water is typical (e.g., Dioxane/H₂O, Toluene/H₂O). If solubility is an issue, consider using THF or DME. Ensure your organic solvent is thoroughly degassed to prevent oxidative degradation of the catalyst.

Experimental Protocol: Optimized Suzuki Coupling for 3-Acetylpyridine Synthesis

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromopyridine (1.0 equiv), the acetyl-boronic acid derivative (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(OAc)₂ - 2 mol%) and the phosphine ligand (e.g., XPhos - 4 mol%).

  • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).

  • Stir the reaction mixture at 80-100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

FAQ 2: Competing Side Reactions: Homocoupling and Protodeboronation

Question: My Suzuki coupling reaction is producing significant amounts of bipyridyl homocoupling product and I am also losing my boronic acid starting material (protodeboronation). How can I minimize these side reactions?

Answer: Homocoupling of the pyridyl halide and protodeboronation of the boronic acid are common competing pathways that reduce the yield of your desired pyridyl ketone.

Causality & Mitigation Strategies:

  • Homocoupling: This side reaction is often promoted by high temperatures and the presence of oxygen. It can occur through a reductive elimination pathway from a bis(pyridyl)palladium intermediate.

    • Solution: Ensure your reaction is rigorously degassed. Using a slightly lower reaction temperature and a shorter reaction time can also help. The choice of a bulky ligand, as mentioned previously, can sterically hinder the formation of the bis(pyridyl) intermediate.

  • Protodeboronation: This is the cleavage of the C-B bond by a proton source, often water or trace acid, before transmetalation can occur.

    • Solution: Use a non-aqueous base like potassium phosphate (K₃PO₄) or an organic base like triethylamine (NEt₃) in an anhydrous solvent system (e.g., dry THF or Toluene). While many Suzuki reactions use aqueous bases, minimizing water content can suppress this side reaction. Additionally, using a slight excess (1.1-1.3 equivalents) of the boronic acid can help compensate for some loss.

Troubleshooting Decision Workflow

G Start Low Yield & Side Products Identified Check_Degas Was the reaction rigorously degassed? Start->Check_Degas Check_Temp Is the reaction temperature too high? Check_Degas->Check_Temp Yes Improve_Degas Action: Improve degassing protocol (e.g., freeze-pump-thaw cycles). Check_Degas->Improve_Degas No Check_Base Is an aqueous base being used? Check_Temp->Check_Base No Lower_Temp Action: Reduce temperature by 10-20 °C and monitor. Check_Temp->Lower_Temp Yes Switch_Base Action: Switch to an anhydrous base (K3PO4) and dry solvent. Check_Base->Switch_Base Yes End Re-run Optimized Reaction Check_Base->End No Improve_Degas->End Lower_Temp->End Switch_Base->End

Caption: Troubleshooting workflow for Suzuki side reactions.

FAQ 3: Difficulty with Friedel-Crafts Acylation on Pyridine

Question: I am trying to perform a Friedel-Crafts acylation directly on pyridine to synthesize a pyridyl ketone, but the reaction is failing. Why is this and what are the alternatives?

Answer: The direct Friedel-Crafts acylation of pyridine is notoriously difficult and generally does not work. This is due to two primary factors:

  • Pyridine Deactivation: Pyridine is an electron-deficient aromatic ring, which makes it inherently unreactive towards electrophilic aromatic substitution.

  • Lewis Acid Complexation: The lone pair on the pyridine nitrogen acts as a Lewis base and rapidly coordinates with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. This forms a pyridinium salt, which is even more strongly deactivated towards electrophilic attack.

Alternative Synthetic Strategies:

  • Nucleophilic Aromatic Substitution (SNAAr): If you have a pyridine ring with a good leaving group (like a halogen) at the desired position, you can use a nucleophilic acyl equivalent.

  • Directed Ortho-Metalation (DoM): A directing group on the pyridine ring can facilitate deprotonation at an adjacent position with a strong base (like LDA), followed by quenching with an acylating agent (e.g., an ester or an acid chloride).

  • Cross-Coupling Reactions: As discussed, this is often the most reliable and versatile method. Converting the pyridine into an organometallic reagent (e.g., a Grignard or organozinc) and coupling it with an acyl chloride, or coupling a pyridyl halide with an organometallic acyl equivalent, are robust strategies.

Section 2: Optimizing Reaction Parameters

This section provides a deeper dive into optimizing specific parameters for successful pyridyl ketone synthesis via cross-coupling.

Table 1: Comparison of Common Palladium Catalysts and Ligands

Catalyst/Ligand SystemKey FeaturesTypical Use Case
Pd(PPh₃)₄ Standard, air-sensitive, good for simple substrates.Can be effective for electron-rich pyridines, but often struggles with electron-deficient or hindered systems.
Pd(OAc)₂ / XPhos Bulky, electron-rich ligand. Promotes reductive elimination.Excellent for challenging couplings involving hindered substrates or deactivated pyridyl halides.
Pd₂(dba)₃ / SPhos Highly active catalyst system.Broad applicability, often shows high turnover numbers and rates.
PEPPSI-IPr Pre-catalyst, air and moisture stable.Good for high-throughput screening and robust process chemistry. The NHC ligand is very stable.
FAQ 4: How do I choose the right solvent for my Negishi coupling to synthesize a pyridyl ketone?

Question: I am setting up a Negishi coupling between a pyridyl halide and an organozinc reagent. How critical is the solvent choice?

Answer: The solvent is highly critical in a Negishi coupling as it must solubilize the substrates and catalyst while being compatible with the highly reactive organozinc reagent.

Solvent Considerations:

  • Aprotic Nature: Organozinc reagents are highly reactive towards protic solvents (water, alcohols). Therefore, strictly anhydrous, aprotic solvents must be used.

  • Polarity: Ethereal solvents are generally preferred.

    • THF (Tetrahydrofuran): The most common choice. It is a good coordinating solvent that helps to stabilize the palladium catalyst and solubilize the organometallic species.

    • DME (1,2-Dimethoxyethane): A higher-boiling alternative to THF, useful if higher temperatures are required.

    • Toluene/DMF: Sometimes used, but DMF must be scrupulously dried as it is hygroscopic.

Experimental Protocol: Solvent Handling for Negishi Coupling

  • Obtain a high-purity anhydrous solvent (e.g., from a solvent purification system or a freshly opened bottle of DriSolv®).

  • Assemble your glassware and dry it thoroughly in an oven ( > 100 °C) for several hours.

  • Cool the glassware under a stream of inert gas (Argon or Nitrogen).

  • Transfer the anhydrous solvent to your reaction flask via cannula or a dry syringe.

  • Maintain a positive pressure of inert gas throughout the entire setup and reaction.

Reaction Scheme: Negishi Coupling

G cluster_0 Negishi Coupling Cycle OA Oxidative Addition TM Transmetalation OA->TM Pd(II) Intermediate RE Reductive Elimination TM->RE Cat Pd(0) Catalyst RE->Cat Catalyst Regeneration Product Pyridyl-R RE->Product Byproduct X-ZnX RE->Byproduct Cat->OA Pyridyl_Halide Pyridyl-X Pyridyl_Halide->OA Organozinc R-ZnX Organozinc->TM

Caption: Simplified catalytic cycle for Negishi cross-coupling.

Section 3: Purification and Characterization

FAQ 5: My pyridyl ketone product is difficult to purify. It streaks on silica gel and I get poor recovery.

Question: I have successfully synthesized my target pyridyl ketone, but purification by column chromatography is problematic. The compound streaks badly on the silica column. What can I do?

Answer: This is a very common issue. The basicity of the pyridine nitrogen leads to strong interactions with the acidic silanol groups on the surface of standard silica gel. This causes peak tailing, streaking, and often irreversible adsorption, leading to low recovery.

Purification Solutions:

  • Base-Washing the Silica: Neutralize the acidic sites on the silica gel.

    • Protocol: Prepare a slurry of your silica gel in the desired eluent system (e.g., Hexane/Ethyl Acetate). Add 1-2% triethylamine (NEt₃) or ammonia solution to the slurry. Mix well, then pack the column as usual. Run the column with an eluent that also contains a small amount of the same base (e.g., 0.5% NEt₃).

  • Use a Different Stationary Phase:

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for basic compounds. Use neutral or basic alumina depending on the overall stability of your molecule.

    • Reverse-Phase Chromatography (C18): If your compound is sufficiently non-polar, reverse-phase chromatography (e.g., C18 silica) with a mobile phase like Acetonitrile/Water or Methanol/Water can be an excellent purification method.

  • Acid/Base Extraction: Before chromatography, an acid/base workup can significantly clean up your crude material.

    • Protocol: Dissolve the crude mixture in an organic solvent (e.g., DCM or EtOAc). Wash with a dilute aqueous acid solution (e.g., 1M HCl). This will protonate your pyridyl ketone, pulling it into the aqueous layer and leaving non-basic impurities behind in the organic layer. Then, basify the aqueous layer with NaOH or NaHCO₃ and extract your product back into an organic solvent.

By implementing these troubleshooting strategies and understanding the chemical principles behind them, you can significantly improve the success rate and efficiency of your pyridyl ketone syntheses.

References

  • Title: Cross-Coupling Reactions: A Practical Guide Source: Royal Society of Chemistry URL: [Link]

  • Title: The Negishi Cross-Coupling Reaction: A New Class of Promoters and Its Application in the Synthesis of Bioactive Molecules Source: Accounts of Chemical Research URL: [Link]

  • Title: Recent advances in the synthesis of pyridines: an overview Source: RSC Advances URL: [Link]

  • Title: Friedel–Crafts Acylation of Pyridine Source: Journal of the American Chemical Society URL: [Link]

  • Title: Practical Procedures for the Preparation of N-Heterocyclic Carbene Complexes Source: Organometallics URL: [Link]

Navigating the Synthesis of Pyridyl Ketones: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of pyridyl ketones. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of preparing these valuable chemical entities. Pyridyl ketones are crucial intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals. However, their synthesis is often plagued by a variety of side reactions that can significantly impact yield, purity, and scalability.

This document provides in-depth, field-proven insights into the most common challenges encountered during the synthesis of pyridyl ketones. We will delve into the causality behind these side reactions, provide clear methods for their detection, and offer robust, step-by-step troubleshooting protocols to mitigate their occurrence. Our aim is to equip you with the knowledge to not only solve problems as they arise but to proactively design more efficient and reliable synthetic routes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured in a question-and-answer format to directly address the specific issues you may encounter in your laboratory.

Side Reaction 1: N-Oxidation of the Pyridine Ring

Q1: I'm performing an oxidation of a pyridyl alcohol to a ketone, but I'm observing a significant amount of a byproduct with a higher polarity. What could this be?

This is a classic case of N-oxidation , a common side reaction when working with pyridines, especially in the presence of oxidizing agents. The lone pair of electrons on the pyridine nitrogen is susceptible to oxidation, forming a pyridine N-oxide.[1]

Why it happens: The nitrogen atom in the pyridine ring is a nucleophilic center. Many oxidizing agents used for alcohol-to-ketone transformations, such as peracids (e.g., m-CPBA) or even hydrogen peroxide in certain conditions, can readily oxidize the pyridine nitrogen to the corresponding N-oxide.[1] This side reaction is often competitive with the desired alcohol oxidation.

How to detect it:

  • TLC Analysis: Pyridine N-oxides are typically more polar than their corresponding pyridines and will have a lower Rf value.

  • NMR Spectroscopy: You will observe a downfield shift of the aromatic protons in the 1H NMR spectrum. The protons alpha to the nitrogen are particularly affected.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak that is 16 mass units higher than the expected product, corresponding to the addition of an oxygen atom.

How to fix it:

  • Choice of Oxidant: Employ milder and more selective oxidizing agents that are less prone to N-oxidation.

    • Swern Oxidation: This method, utilizing dimethyl sulfoxide (DMSO) and oxalyl chloride at low temperatures, is generally effective for oxidizing pyridyl alcohols without affecting the nitrogen.[2][3]

    • Pyridinium Chlorochromate (PCC): PCC is a milder chromium-based reagent that can selectively oxidize primary and secondary alcohols to aldehydes and ketones, respectively, often without significant N-oxidation, especially under anhydrous conditions.[4][5]

  • Protecting the Nitrogen (Protonation): In some cases, the N-oxidation can be suppressed by protonating the pyridine nitrogen with a non-nucleophilic acid, such as trifluoroacetic acid (TFA), prior to the oxidation step. This makes the nitrogen less nucleophilic and less susceptible to oxidation. However, the compatibility of the acid with your substrate and reagents must be considered.

  • Deoxygenation of the N-Oxide: If N-oxide formation is unavoidable, it can often be reduced back to the parent pyridine in a subsequent step.

    • Protocol for Deoxygenation: A common method involves treatment with phosphorus trichloride (PCl3) in a solvent like chloroform or dichloromethane.[6] Other reagents like iron powder in the presence of water and carbon dioxide can also be effective under greener conditions.[7]

Side Reaction 2: Over-addition of Organometallic Reagents

Q2: I'm using a Grignard reagent to synthesize a pyridyl ketone from a pyridine nitrile or ester, but my yield is low, and I'm isolating a significant amount of a tertiary alcohol. What's going wrong?

This is a very common issue known as over-addition . The ketone product you are forming is also reactive towards the Grignard reagent, leading to the formation of a tertiary alcohol as a byproduct.[4]

Why it happens: The mechanism of a Grignard reaction with an ester or nitrile involves the initial formation of a ketone intermediate. This ketone is generally more reactive than the starting ester or nitrile. If the Grignard reagent is not consumed rapidly or if there are localized high concentrations of the Grignard reagent, it will react with the newly formed ketone to give the tertiary alcohol. The reaction temperature also plays a crucial role; higher temperatures often favor over-addition.[8]

How to detect it:

  • TLC/LC-MS Analysis: The tertiary alcohol will have a different retention time/Rf than the desired ketone. LC-MS will show the mass of the alcohol, which will be the mass of the ketone plus the mass of the R-group from the Grignard reagent.

  • NMR Spectroscopy: In the 1H NMR of the crude product, you will see characteristic signals for the tertiary alcohol, including a singlet for the hydroxyl proton (which may be broad and exchangeable with D2O) and signals corresponding to the added alkyl/aryl group. The 13C NMR will show a quaternary carbon signal for the carbinol carbon instead of the carbonyl signal of the ketone.

How to fix it:

  • Inverse Addition at Low Temperature: This is the most effective strategy. Instead of adding the Grignard reagent to the ester/nitrile, add the ester/nitrile solution slowly to the Grignard reagent at a low temperature (e.g., -78 °C). This ensures that the Grignard reagent is always in excess, and the ketone product has a lower chance of reacting with it. Maintaining a low temperature throughout the addition and reaction time is critical.[8]

  • Use of a Milder Organometallic Reagent: Consider using an organolithium reagent at low temperatures, which can sometimes offer better control. Alternatively, organocadmium or organozinc reagents are known to be less reactive and often stop at the ketone stage.

  • Weinreb Amides: A highly effective strategy is to use a Weinreb amide (N-methoxy-N-methylamide) as the starting material instead of an ester or nitrile. The initial adduct formed with the Grignard reagent is a stable chelated intermediate that does not collapse to the ketone until acidic workup. This prevents over-addition.

Side Reaction 3: Dimerization

Q3: During my synthesis, I'm observing a significant amount of a high molecular weight byproduct, which appears to be a dimer of my desired product or starting material. Why is this happening?

Dimerization can occur through several pathways depending on the specific reaction conditions and the structure of your pyridyl ketone or its precursors.

Why it happens:

  • Reductive Dimerization (Pinacol Coupling): In the presence of certain reducing agents or under electrochemical conditions, the carbonyl group of the pyridyl ketone can undergo a one-electron reduction to form a ketyl radical. Two of these radicals can then couple to form a pinacol (a 1,2-diol).[1]

  • Oxidative Dimerization: If your pyridine ring has electron-donating groups, particularly amino groups, oxidative dimerization can occur in the presence of an oxidizing agent. The mechanism can be complex, involving radical cations or other reactive intermediates.[9]

  • Base-Catalyzed Self-Condensation: If the pyridyl ketone has acidic alpha-protons, a strong base can deprotonate the alpha-carbon to form an enolate. This enolate can then act as a nucleophile and attack the carbonyl group of another molecule of the ketone, leading to an aldol-type condensation product, which may then dehydrate.

How to detect it:

  • Mass Spectrometry: The most definitive method. The mass spectrum will show a molecular ion peak corresponding to twice the molecular weight of the monomeric unit.

  • NMR Spectroscopy: The NMR spectrum of the dimer will be more complex than that of the monomer. The symmetry of the dimer (or lack thereof) will be reflected in the number of signals.

  • Size Exclusion Chromatography (SEC): If applicable, SEC can separate the higher molecular weight dimer from the monomer.

How to fix it:

  • Control of Reaction Conditions:

    • For reductive dimerization, avoid overly strong reducing agents or carefully control the stoichiometry and reaction conditions.

    • For oxidative dimerization, use milder oxidants or protect sensitive functional groups. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent air oxidation.

  • Slow Addition/High Dilution: For base-catalyzed self-condensation, adding the substrate slowly to the base at low temperature can minimize the concentration of the enolate and the ketone, thus disfavoring the bimolecular dimerization reaction. Performing the reaction under high dilution conditions can also be effective.

  • Choice of Base: Use a non-nucleophilic, sterically hindered base if the goal is to deprotonate a different part of the molecule without promoting self-condensation.

Side Reaction 4: Friedel-Crafts Acylation Issues

Q4: I am trying to perform a Friedel-Crafts acylation on a pyridine derivative, but the reaction is not working or giving very low yields. What is the problem?

Direct Friedel-Crafts acylation on pyridine is notoriously difficult and often fails.

Why it happens: The Friedel-Crafts reaction relies on a Lewis acid catalyst (e.g., AlCl₃) to activate the acylating agent. However, the basic nitrogen atom of the pyridine ring acts as a Lewis base and readily coordinates with the Lewis acid catalyst.[7] This has two detrimental effects:

  • Catalyst Deactivation: The Lewis acid is sequestered by the pyridine, preventing it from activating the acylating agent.

  • Ring Deactivation: The complexation of the Lewis acid with the nitrogen atom places a positive charge on the nitrogen, which strongly deactivates the pyridine ring towards electrophilic aromatic substitution.[6][10]

How to fix it:

  • Alternative Acylation Strategies: Direct Friedel-Crafts acylation is generally not a viable route. Consider alternative methods:

    • Acylation of Metalated Pyridines: A common and effective strategy is to first metalate the pyridine ring using a strong base like n-butyllithium or lithium diisopropylamide (LDA), followed by quenching with an acylating agent (e.g., an ester, anhydride, or Weinreb amide). The position of metalation can often be directed by substituents on the pyridine ring.[11]

    • Palladium-Catalyzed Cross-Coupling: Reactions such as the Suzuki, Stille, or Negishi coupling can be used to form the C-C bond between a pyridyl halide (or triflate) and an organometallic reagent bearing the acyl group.

    • Acylation of Silyl-Pyridines: 2-(Trialkylsilyl)pyridines can react with acyl chlorides to yield 2-pyridyl ketones, bypassing the need for a Lewis acid.[12]

Data Summary and Visualization

Table 1: Troubleshooting Guide for Grignard Reactions in Pyridyl Ketone Synthesis
Problem Probable Cause(s) Recommended Solution(s) Key Parameters to Control
Low Yield of Ketone, High Yield of Tertiary Alcohol (Over-addition) Ketone product is more reactive than the starting material (ester/nitrile). High reaction temperature.Perform an "inverse addition" (add substrate to Grignard). Use a Weinreb amide as the starting material.Temperature (-78 °C is ideal), rate of addition (slow), stoichiometry.
No Reaction or Low Conversion Inactive Grignard reagent (due to moisture or oxygen). Passivated magnesium.Ensure all glassware is flame-dried and reagents are anhydrous. Use an activating agent for magnesium (e.g., iodine, 1,2-dibromoethane). Titrate the Grignard reagent before use.Anhydrous conditions, quality of magnesium.
Formation of Dimerized Byproducts (Wurtz Coupling) Reaction of the Grignard reagent with unreacted alkyl/aryl halide.Slow addition of the halide to the magnesium. Use of THF as a solvent can help.Rate of addition, solvent.
Diagram 1: Troubleshooting Workflow for Low Yield in Pyridyl Ketone Synthesis

G start Low Yield of Pyridyl Ketone check_sm Check Starting Material Purity start->check_sm analyze_crude Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) check_sm->analyze_crude no_product Mainly Unreacted Starting Material analyze_crude->no_product side_products Significant Side Products Observed analyze_crude->side_products inactive_reagent Inactive Reagent/Catalyst? no_product->inactive_reagent Yes harsh_conditions Reaction Conditions Too Harsh? no_product->harsh_conditions No, SM consumed but no product n_oxide N-Oxide Formation? side_products->n_oxide Oxidation Reaction over_addition Over-addition (Tertiary Alcohol)? side_products->over_addition Grignard/Organolithium Reaction dimer Dimerization? side_products->dimer Various Reactions solution_reagent Use Fresh/Anhydrous Reagents. Titrate Organometallics. inactive_reagent->solution_reagent solution_conditions Lower Temperature. Change Solvent/Base. harsh_conditions->solution_conditions solution_n_oxide Use Milder Oxidant (e.g., Swern). Deoxygenate. n_oxide->solution_n_oxide solution_over_addition Inverse Addition at -78°C. Use Weinreb Amide. over_addition->solution_over_addition solution_dimer High Dilution. Slow Addition. Change Reagent. dimer->solution_dimer

Caption: Troubleshooting workflow for low yield.

Diagram 2: Mechanistic Overview of Common Side Reactions

G cluster_0 N-Oxidation cluster_1 Grignard Over-addition cluster_2 Reductive Dimerization a1 Pyridine Derivative a3 Pyridine N-Oxide (Side Product) a1->a3 [O] a2 Oxidizing Agent (e.g., m-CPBA) a2->a3 b1 Pyridyl Ester/Nitrile b3 Pyridyl Ketone (Desired Product) b1->b3 + 1 eq. R-MgX b2 Grignard Reagent (R-MgX) b2->b3 b4 Tertiary Alcohol (Side Product) b2->b4 b3->b4 + 1 eq. R-MgX c1 Pyridyl Ketone c3 Ketyl Radical Intermediate c1->c3 c2 Reducing Agent / e- c2->c3 c4 Pinacol Dimer (Side Product) c3->c4 Dimerization

Caption: Common side reaction pathways.

Conclusion

The synthesis of pyridyl ketones, while fundamental, requires careful consideration of potential side reactions. By understanding the underlying mechanisms of N-oxidation, organometallic over-addition, dimerization, and the limitations of classical reactions like Friedel-Crafts acylation, researchers can develop more robust and efficient synthetic strategies. The key to success often lies in the judicious choice of reagents, meticulous control of reaction conditions, and the ability to accurately identify and troubleshoot byproducts. We hope this guide serves as a valuable resource in your synthetic endeavors, enabling you to overcome common challenges and achieve your research goals with greater confidence and efficiency.

References

  • Filo. (2026). The chemistry of pyridine under friedel - crafts acylation. [Link]

  • Organic Letters. (2019). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. [Link]

  • PubMed Central. (2018). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. [Link]

  • ResearchGate. (n.d.). Synthesis and Versatile Utilization of 2‐Pyridyl and Pyrimidyl‐Related Reagents. [Link]

  • YouTube. (2022). Preparation of Pyridines, Part 3: By Acylation. [Link]

  • ACS Central Science. (2018). PEGylation and Dimerization of Expressed Proteins under Near Equimolar Conditions with Potassium 2-Pyridyl Acyltrifluoroborates. [Link]

  • ResearchGate. (2000). (PDF) Friedel-crafts acylation of 2,5-dimethylthiophene in the presence of pyridine. [Link]

  • Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate). [Link]

  • Brainly.in. (2021). Why pyridine does not give Friedel Craft reaction?[Link]

  • ResearchGate. (n.d.). Figure S2 . Difference mass spectra for the dimer products and their daughter ions. [Link]

  • PubMed Central. (n.d.). Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application. [Link]

  • Quora. (n.d.). Why does Friedel-Crafts reaction with Pyridine fails, although Halogenation succeed, if both use a Lewis acid as a catalyst?[Link]

  • Molecules. (2018). Synthesis and Consecutive Reactions of α-Azido Ketones: A Review. [Link]

  • ResearchGate. (n.d.). Theoretical Research on the Mechanism of the Dimerization Reactions of Alkyl Ketene. [Link]

  • ResearchGate. (n.d.). The Chemistry of Aldehydes and Ketones in the Synthesis of Heterocycles - Historical Reactions with a New and Green Perspective | Request PDF. [Link]

  • ResearchGate. (n.d.). Pyridinium Chlorochromate Catalyzed Oxidation of Alcohols to Aldehydes and Ketones with Periodic Acid. | Request PDF. [Link]

  • ResearchGate. (n.d.). An Improved Protocol for the Preparation of 3-Pyridyl- and Some Arylboronic Acids. [Link]

  • ResearchGate. (n.d.). The synthesis of 2-pyridyl ketone library from 2-lithiopyridine with esters. [Link]

  • National Academic Digital Library of Ethiopia. (n.d.). 8 Topics in Heterocyclic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

  • The Journal of Organic Chemistry. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. [Link]

  • Chemistry – A European Journal. (2023). 2‐Pyridone Formation: An Efficient Method for the Solid‐Phase Synthesis of Homodimers. [Link]

  • (n.d.). Oxidation of Alcohols to Aldehydes and Ketones. [Link]

  • PubMed Central. (2020). Upgrading ketone synthesis direct from carboxylic acids and organohalides. [Link]

  • Chemistry LibreTexts. (2023). Oxidation by PCC (pyridinium chlorochromate). [Link]

  • PubMed Central. (n.d.). Understanding the Competition between Alcohol Formation and Dimerization during Electrochemical Reduction of Aromatic Carbonyl Compounds. [Link]

  • OUCI. (2024). The Chemistry of Aldehydes and Ketones in the Synthesis of Heterocycles - Historical Reactions with a New and Green Perspective. [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. [Link]

  • ChemRxiv. (n.d.). Streamlining the Synthesis of Pyridones through Oxidative Amination. [Link]

  • Baran Lab. (2004). Pyridine Synthesis: Cliff Notes. [Link]

  • (n.d.). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. [Link]

  • ResearchGate. (n.d.). Experiment 12: Grignard Synthesis of Triphenylmethanol. [Link]

  • ResearchGate. (n.d.). 2764 PDFs | Review articles in GRIGNARD REACTION. [Link]

  • CORE. (n.d.). Mass Spectrometric Fragmentation of the Tautomers of 1,3=Diketones. [Link]

  • PubMed Central. (n.d.). Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts. [Link]

  • The Journal of Organic Chemistry. (2000). C-C-Bond Formation by the Palladium-Catalyzed Cycloisomerization/Dimerization of Terminal Allenyl Ketones: Selectivity and Mechanistic Aspects. [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • DSpace@MIT. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. [Link]

  • (n.d.). . [Link]

  • Holzforschung. (2000). Identification and Quantification of Alkylketene Dimers by Pyrolysis–Gas Chromatography. [Link]

  • PubMed Central. (n.d.). Mass spectrometry enables the discovery of inhibitors of an LPS transport assembly via disruption of protein–protein interactions†. [Link]

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Technical Support Center: 3,4-Dimethoxyphenyl 2-pyridyl ketone Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for experimental work involving 3,4-Dimethoxyphenyl 2-pyridyl ketone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The protocols and insights provided herein are grounded in established chemical principles and field-proven experience to ensure scientific integrity and experimental success.

I. Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for this compound, and what are the key challenges?

A1: The most common and direct synthetic route is the Friedel-Crafts acylation of 1,2-dimethoxybenzene (veratrole) with a derivative of 2-picolinic acid, typically 2-picolinoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The primary challenges include ensuring anhydrous reaction conditions to prevent catalyst deactivation, controlling the regioselectivity of the acylation, and potential side reactions if the temperature is not adequately controlled.

Q2: My Friedel-Crafts synthesis of this compound is resulting in a low yield. What are the likely causes?

A2: Low yields in this Friedel-Crafts acylation can stem from several factors:

  • Moisture: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Any water in the solvent, glassware, or starting materials will quench the catalyst.

  • Catalyst Stoichiometry: A sufficient amount of Lewis acid is crucial. For acylations, more than one equivalent is often needed because the catalyst can complex with both the acyl chloride and the product ketone.

  • Reaction Temperature: While the initial reaction is often started at low temperatures (0-5 °C) to control the initial exothermic reaction, gentle heating under reflux may be required to drive the reaction to completion.[1]

  • Purity of Starting Materials: Impurities in the 1,2-dimethoxybenzene or the 2-picolinoyl chloride can interfere with the reaction.

Q3: I am observing multiple spots on my TLC plate after the synthesis. What are the potential byproducts?

A3: Besides the desired product, you may be observing:

  • Unreacted Starting Materials: If the reaction did not go to completion.

  • Isomeric Products: Although the methoxy groups in 1,2-dimethoxybenzene strongly direct acylation to the 4-position, some acylation at the 3-position might occur, leading to the formation of 2,3-Dimethoxyphenyl 2-pyridyl ketone.

  • Hydrolysis Products: If the reaction mixture was exposed to water before quenching, the 2-picolinoyl chloride could hydrolyze back to 2-picolinic acid.

  • Products from Side Reactions: At higher temperatures, there is a risk of demethylation of the methoxy groups.

Q4: What is a reliable method for purifying the final product?

A4: Purification can typically be achieved through two main methods:

  • Recrystallization: For a related compound, 3,4-dimethoxy-5-nitrophenyl 2-pyridyl ketone, recrystallization from a solvent system like ether/hexane has been shown to be effective.[2] Experimenting with different solvent systems (e.g., ethanol, ethyl acetate/heptane) may be necessary to find the optimal conditions for your product.

  • Column Chromatography: Flash column chromatography using a silica gel stationary phase is a standard and effective method for separating the desired product from byproducts and unreacted starting materials. A gradient of ethyl acetate in hexane is a good starting point for elution.

Q5: What are the optimal storage conditions for this compound?

A5: As a solid aromatic ketone, it should be stored in a tightly sealed container in a cool, dry place, protected from light. While generally stable, prolonged exposure to light and air could potentially lead to degradation. Some related benzyl halide precursors are known to be sensitive to light and air, so it is good practice to handle the final product with care.[3]

II. Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to common issues encountered during the synthesis and handling of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive Catalyst: The Lewis acid (e.g., AlCl₃) was likely exposed to moisture.Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Insufficient Catalyst: The catalyst complexed with the starting material and product, leaving no active catalyst for the reaction.Use at least 1.1 to 2.5 equivalents of the Lewis acid to account for complexation.[4]
Poor Quality Reagents: Starting materials may contain impurities that inhibit the reaction.Purify starting materials if necessary. For example, 1,2-dimethoxybenzene can be distilled.
Formation of Multiple Products (Poor Regioselectivity) Reaction Temperature Too High: Higher temperatures can sometimes lead to the formation of undesired isomers.Maintain a low temperature (0-5 °C) during the initial addition of reagents and only gently heat to drive the reaction to completion while monitoring with TLC.
Choice of Lewis Acid: The strength of the Lewis acid can influence regioselectivity.While AlCl₃ is common, you could explore milder Lewis acids like FeCl₃ or ZnCl₂, though this may require optimization of reaction conditions.
Difficult Purification Oily Product: The product fails to crystallize.This may be due to impurities. Attempt purification by column chromatography first, and then try to crystallize the purified fractions.
Poor Separation on TLC/Column Inappropriate Solvent System: The chosen eluent may not be optimal for separating the product from impurities.
Inconsistent Analytical Results (HPLC/NMR) Sample Instability: The compound may be degrading under the analytical conditions.For HPLC, ensure the mobile phase pH is suitable. A typical method uses a mobile phase of acetonitrile, water, and a small amount of acid like phosphoric or formic acid.[5] For NMR, use fresh, high-purity deuterated solvents.
Presence of Impurities: Small amounts of impurities can complicate spectral interpretation.Re-purify the sample. Compare the obtained spectra with literature values for similar compounds to identify impurity peaks.

III. Experimental Protocols & Methodologies

A. Synthesis of this compound via Friedel-Crafts Acylation

This protocol is a representative procedure based on established methods for Friedel-Crafts acylation of activated aromatic rings.

1. Reagents and Materials:

  • 1,2-Dimethoxybenzene (Veratrole)

  • 2-Picolinoyl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • 5% Sodium hydroxide solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

2. Step-by-Step Procedure:

  • Set up an oven-dried round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere.

  • To the flask, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of 2-picolinoyl chloride (1.0 equivalent) and 1,2-dimethoxybenzene (1.0 equivalent) in anhydrous dichloromethane.

  • Add the solution from the dropping funnel dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • If the reaction is sluggish, gently heat the mixture to reflux (around 40 °C for dichloromethane) for 1-2 hours, continuing to monitor by TLC.

  • Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the reaction by slowly adding it to a mixture of crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x volume).

  • Combine the organic layers and wash sequentially with 5% aqueous NaOH, water, and brine.[6]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography (silica gel, gradient of ethyl acetate in hexane) or recrystallization.

B. Analytical Method: HPLC Analysis

This method is adapted from a published procedure for the analysis of this compound.[5]

1. Chromatographic Conditions:

  • Column: Newcrom R1 C18 (or equivalent)

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water, with a small amount of phosphoric acid (e.g., 0.1%). For MS compatibility, replace phosphoric acid with formic acid.

  • Elution: Isocratic

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (to be determined by UV-Vis scan, likely around 254 nm or 280 nm).

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

2. Sample Preparation:

  • Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture).

  • Filter the sample through a 0.45 µm syringe filter before injection.

IV. Visualizations

A. Experimental Workflow for Synthesis and Purification

reagents Reagents: 1,2-Dimethoxybenzene 2-Picolinoyl Chloride AlCl3 (anhydrous) DCM (anhydrous) reaction Friedel-Crafts Acylation (0°C to RT/reflux) reagents->reaction quench Quench (Ice/HCl) reaction->quench extraction Workup: - Separate layers - Wash with NaOH, H2O, Brine - Dry over MgSO4 quench->extraction evaporation Solvent Removal (Rotary Evaporation) extraction->evaporation purification Purification: - Column Chromatography or - Recrystallization evaporation->purification product Pure 3,4-Dimethoxyphenyl 2-pyridyl ketone purification->product

Caption: Workflow for the synthesis and purification of this compound.

B. Logical Troubleshooting Flowchart for Low Yield

start Low Yield Observed check_moisture Were anhydrous conditions strictly maintained? start->check_moisture check_catalyst Was sufficient Lewis acid (>1.1 eq) used? check_moisture->check_catalyst Yes solution_moisture Solution: - Oven-dry glassware - Use anhydrous solvents - Run under inert gas check_moisture->solution_moisture No check_temp Was the reaction heated to completion? check_catalyst->check_temp Yes solution_catalyst Solution: Increase catalyst to 1.5-2.5 eq. check_catalyst->solution_catalyst No check_reagents Are the starting materials pure? check_temp->check_reagents Yes solution_temp Solution: Gently reflux and monitor by TLC. check_temp->solution_temp No solution_reagents Solution: Purify starting materials (e.g., distill veratrole). check_reagents->solution_reagents No end Re-run experiment check_reagents->end Yes solution_moisture->end solution_catalyst->end solution_temp->end solution_reagents->end

Caption: Troubleshooting flowchart for addressing low yield in the synthesis.

V. References

  • SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 3,4-dimethoxy-5-nitrophenyl 2-pyridyl ketone. Retrieved from [Link]

  • Matsjeh, S., Anwar, C., Sholikhah, E. N., & Alimuddin, A. A. (2015). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. International Journal of Chemical Engineering and Applications, 6(1), 61-65. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Clark, J. (2016). Friedel-Crafts acylation of benzene. Retrieved from [Link]

  • Pinto, D. J., et al. (2007). Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of Medicinal Chemistry, 50(22), 5339-5356. Retrieved from [Link]

  • Mphahlele, M. J. (2015). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. CORE. Retrieved from [Link]

Sources

Technical Support Center: Synthesis and Purification of 3,4-Dimethoxyphenyl 2-pyridyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with 3,4-Dimethoxyphenyl 2-pyridyl ketone. Here, we address common challenges encountered during its synthesis and purification, offering troubleshooting advice and answers to frequently asked questions. Our goal is to provide you with the technical insights needed to optimize your experimental outcomes.

Troubleshooting Guide: Overcoming Common Hurdles

This section is structured in a question-and-answer format to directly address specific issues you may face in the lab.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound can often be traced back to several key factors related to the reactants and reaction conditions.

  • Purity of Starting Materials: The purity of your starting materials, such as 3,4-dimethoxybenzaldehyde and 2-bromopyridine, is critical. Impurities can interfere with the reaction, leading to the formation of side products and a lower yield of the desired ketone. It is highly recommended to verify the purity of your starting materials using techniques like NMR or GC-MS before proceeding with the synthesis.

  • Reaction Conditions: The reaction conditions, including temperature, reaction time, and the choice of solvent, play a pivotal role. For instance, in a Grignard-based synthesis, maintaining a low temperature during the formation of the Grignard reagent is crucial to prevent side reactions. A slight deviation from the optimal temperature can significantly impact the yield.

  • Incomplete Reaction: An incomplete reaction is another common culprit for low yields. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is essential.[1] If the reaction appears to have stalled, consider extending the reaction time or carefully increasing the temperature.

  • Work-up Procedure: An improper work-up procedure can lead to the loss of your product. Ensure that the pH is adjusted correctly during extraction and that the appropriate solvents are used to minimize the solubility of the product in the aqueous layer.

Question 2: I'm observing a significant amount of a colored impurity in my crude product. What is it and how can I remove it?

Answer:

The presence of colored impurities is a frequent observation. These are often high molecular weight byproducts formed from side reactions.

  • Source of Color: The color can originate from the degradation of starting materials or intermediates, especially if the reaction is run at elevated temperatures for extended periods. The formation of conjugated systems can lead to colored compounds.

  • Removal Techniques:

    • Activated Charcoal: Treatment with activated charcoal is a common and effective method for removing colored impurities.[2] Dissolve your crude product in a suitable solvent, add a small amount of activated charcoal, heat the mixture gently, and then filter it hot. Be cautious not to use an excessive amount of charcoal, as it can also adsorb your desired product.

    • Recrystallization: Recrystallization is a powerful purification technique that can effectively remove colored impurities.[2][3] The key is to choose a solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble at all temperatures.

    • Column Chromatography: If recrystallization is not sufficient, column chromatography is the next logical step.[1][4] A silica gel column with an appropriate solvent system can separate the desired ketone from the colored byproducts.

Question 3: My column chromatography separation is not effective. The product is co-eluting with impurities. How can I optimize the separation?

Answer:

Optimizing column chromatography requires a systematic approach.

  • Solvent System Selection: The choice of the mobile phase is the most critical factor.[4] Use Thin Layer Chromatography (TLC) to screen different solvent systems. The ideal solvent system should provide a good separation between your product and the impurities, with the Rf value of your product ideally being around 0.3.

  • Column Packing: A well-packed column is essential for good separation. Ensure that the silica gel is packed uniformly without any air bubbles or cracks.[4]

  • Loading the Sample: Dissolve your crude product in a minimal amount of the mobile phase and load it onto the column in a narrow band. Overloading the column can lead to poor separation.

  • Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, consider using a gradient elution. Start with a less polar solvent system and gradually increase the polarity. This can help to first elute the less polar impurities, followed by your product, and finally the more polar impurities.

Frequently Asked Questions (FAQs)

What is the most common synthetic route for this compound?

One of the most common and versatile methods involves the oxidation of the corresponding secondary alcohol, α-(3,4-dimethoxyphenyl)-2-pyridinemethanol. This alcohol precursor can be synthesized via a Grignard reaction between 2-pyridylmagnesium bromide and 3,4-dimethoxybenzaldehyde. The subsequent oxidation of the alcohol to the ketone can be achieved using various oxidizing agents, such as manganese dioxide.[5]

What are the expected spectroscopic data for pure this compound?

While specific shifts can vary slightly depending on the solvent and instrument, you can generally expect the following from a pure sample:

  • ¹H NMR: You would expect to see signals corresponding to the aromatic protons on both the pyridine and the dimethoxyphenyl rings, as well as singlets for the two methoxy groups.

  • ¹³C NMR: The spectrum will show characteristic peaks for the carbonyl carbon, the carbons of the two aromatic rings, and the carbons of the methoxy groups.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound (C14H13NO3, MW: 243.26 g/mol ) should be observed.[6]

What is the best method for purifying the final product?

The choice of purification method depends on the nature and quantity of the impurities.

  • Recrystallization: This is often the first and most efficient method for removing minor impurities and obtaining a crystalline solid.[2][3] A common solvent system for recrystallization is a mixture of ether and hexane.[5]

  • Column Chromatography: For mixtures with impurities of similar polarity to the product, column chromatography is the preferred method.[1][4] High-performance liquid chromatography (HPLC) can also be used for analytical separation and purification.[7][8]

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethyl acetate, ethanol, or a mixture like ether/hexane).

  • Dissolution: Transfer the bulk of the crude product to an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Determine the optimal solvent system using TLC. The ideal system will give your product an Rf value of approximately 0.3.

  • Column Preparation: Pack a glass column with silica gel using the chosen solvent system (slurry packing is recommended to avoid air bubbles).[4]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Recommended Solvents for Purification

Purification MethodRecommended Solvent(s)Rationale
RecrystallizationEther/Hexane, Methanol/Ethyl AcetateGood solubility at high temperatures and poor solubility at low temperatures for the target compound.[5][9]
Column ChromatographyEthyl Acetate/Hexane, Dichloromethane/MethanolAllows for good separation of the ketone from common non-polar and polar impurities.

Visualizations

Diagram 1: Troubleshooting Workflow for Low Reaction Yield

Low_Yield_Troubleshooting start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity check_conditions Verify Reaction Conditions start->check_conditions monitor_reaction Monitor Reaction Progress (TLC) start->monitor_reaction optimize_workup Review Work-up Procedure start->optimize_workup purify_sm Purify Starting Materials check_purity->purify_sm Impure adjust_temp Adjust Temperature/ Time check_conditions->adjust_temp Sub-optimal extend_time Extend Reaction Time monitor_reaction->extend_time Incomplete modify_extraction Modify Extraction Protocol optimize_workup->modify_extraction Product Loss end_node Improved Yield purify_sm->end_node adjust_temp->end_node extend_time->end_node modify_extraction->end_node

A decision tree for troubleshooting low reaction yields.

References

  • Vertex AI Search. Synthesis of (3,4-dihydroxyphenyl) (6-phenylethyl-2-pyridyl) ketone hydrobromide.
  • SIELC Technologies. Separation of this compound on Newcrom R1 HPLC column.
  • PrepChem.com. Synthesis of 3,4-dimethoxy-5-nitrophenyl 2-pyridyl ketone.
  • ResearchGate. Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol.
  • University of Colorado Boulder. Column chromatography.
  • European Patent Office. Process for 3,4-dimethoxyphenyl-acetone preparation.
  • BOC Sciences. CAS 27693-42-1 this compound.
  • Google Patents. CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
  • PubChem. This compound.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • CUNY. Purification by Recrystallization.
  • Magritek. Column Chromatography.
  • SIELC Technologies. Separation of Ethanone, 1-(3,4-dimethoxyphenyl)- on Newcrom R1 HPLC column.

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Technical Support Center: Resolving Solubility Challenges of 3,4-Dimethoxyphenyl 2-pyridyl ketone in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3,4-Dimethoxyphenyl 2-pyridyl ketone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubility challenges often encountered with this compound in various assay formats. Here, we move beyond simple protocols to explain the "why" behind each strategy, ensuring your experimental setup is both robust and reliable.

Introduction: Understanding the Molecule

This compound is a compound of interest in many screening libraries. Its structure, featuring a dimethoxy-substituted phenyl ring and a pyridine moiety, presents a unique set of physicochemical properties.[1][][3] While its aromatic nature provides a scaffold for potential biological activity, it also contributes to its limited aqueous solubility. This guide will walk you through a logical, step-by-step process to overcome these solubility hurdles.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the handling and solubilization of this compound.

Q1: What is the best solvent for creating a primary stock solution of this compound?

A1: For primary stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[4][5][6] DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide array of organic compounds, including those with poor aqueous solubility.[4][5][6] It is crucial to start with a high-concentration stock in 100% DMSO (e.g., 10-50 mM) to minimize the final concentration of the organic solvent in your aqueous assay buffer, which can potentially interfere with biological assays.

Q2: I've dissolved the compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What's happening?

A2: This is a common phenomenon known as "precipitation upon dilution." It occurs because the compound, which is stable in the high-concentration organic solvent, becomes supersaturated and falls out of solution when introduced to the predominantly aqueous environment of the assay buffer. The key is to maintain the compound's solubility at each dilution step and in the final assay concentration.

Q3: Can I use other organic solvents besides DMSO?

A3: Yes, other water-miscible organic solvents can be used, but their compatibility with your specific assay must be carefully evaluated.[7] Common alternatives include:

  • Ethanol

  • Methanol

  • N,N-dimethylformamide (DMF)

  • Dimethylacetamide (DMA)[7]

Each of these solvents has different solvating properties and potential effects on protein stability and enzyme activity.[8] It is advisable to test the tolerance of your assay system to these solvents before proceeding.

Troubleshooting Guide: Advanced Solubilization Strategies

When simple dilution of a DMSO stock is insufficient, a more systematic approach is required. The following sections provide detailed strategies to enhance the aqueous solubility of this compound.

Issue 1: Persistent Precipitation in Aqueous Buffers

If you continue to observe precipitation after diluting your DMSO stock, consider the following strategies, ordered from the simplest to the more complex.

Strategy 1: Co-Solvent Systems

The use of co-solvents is a primary strategy to increase the solubility of lipophilic compounds in aqueous solutions.[9][10] Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for the hydrophobic compound to remain dissolved.[11]

Recommended Co-solvents:

  • Polyethylene Glycol (PEG): Particularly PEG 300 and PEG 400 are effective and generally well-tolerated in many biological assays.[7]

  • Propylene Glycol (PG): Another commonly used co-solvent with a good safety profile.[7][10]

  • Glycerol: Can be a good option, especially in assays where protein stability is a concern.[8]

Co-SolventTypical Starting Concentration in Final AssayKey Considerations
DMSO< 1% (v/v)Can be toxic to some cells at higher concentrations.
PEG 300/4001-5% (v/v)Generally low toxicity; can increase viscosity.
Propylene Glycol1-5% (v/v)Well-tolerated; may have antimicrobial properties.
Ethanol< 1% (v/v)Can denature proteins at higher concentrations.

Experimental Protocol: Preparing a Dilution Series with a Co-Solvent

  • Prepare a high-concentration stock of this compound in 100% DMSO (e.g., 20 mM).

  • Create an intermediate dilution in a co-solvent such as PEG 400. For example, dilute the 20 mM DMSO stock 1:10 in PEG 400 to get a 2 mM solution in 10% DMSO/90% PEG 400.

  • Perform serial dilutions from this intermediate stock into your aqueous assay buffer. This two-step dilution method helps to gradually decrease the solvent polarity, preventing the compound from precipitating.

Strategy 2: pH Adjustment

The solubility of ionizable compounds is highly dependent on the pH of the solution.[9][] The pyridine ring in this compound is basic and can be protonated at acidic pH.[13][14] This protonation results in a positively charged species, which is generally more water-soluble.

Workflow for pH Optimization:

Caption: Decision workflow for using pH adjustment to improve solubility.

Experimental Protocol: Determining pH-Dependent Solubility

  • Prepare a series of buffers with a range of pH values (e.g., from pH 5.0 to 7.4).

  • Add a consistent amount of the this compound stock solution to each buffer.

  • Equilibrate the samples for a set period (e.g., 2 hours) with gentle agitation.

  • Visually inspect for precipitation or use a nephelometer for quantitative assessment.

  • Identify the pH range where the compound remains soluble.

  • Crucially, verify that the altered pH does not negatively impact your assay's performance (e.g., enzyme activity, cell viability).

Strategy 3: Use of Surfactants

Surfactants, or detergents, are amphipathic molecules that can form micelles in aqueous solutions.[15] These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, thereby increasing their apparent solubility.[15]

Choosing the Right Surfactant:

  • Non-ionic surfactants are generally preferred for biological assays as they are less likely to denature proteins.[16][17]

    • Tween® 20 (Polysorbate 20) and Tween® 80 (Polysorbate 80) are widely used and effective at low concentrations.

    • Triton™ X-100 is another common choice, though it can interfere with some optical assays due to its UV absorbance.

  • Zwitterionic surfactants , such as CHAPS, are also considered mild and can be effective.[16]

SurfactantTypeCritical Micelle Concentration (CMC)Typical Working Concentration
Tween® 20Non-ionic~0.06 mM0.01% - 0.1% (v/v)
Tween® 80Non-ionic~0.012 mM0.01% - 0.1% (v/v)
Triton™ X-100Non-ionic~0.24 mM0.01% - 0.1% (v/v)
CHAPSZwitterionic~8 mM0.1% - 0.5% (w/v)

Important Note: Always use surfactants at concentrations above their Critical Micelle Concentration (CMC) to ensure micelle formation.

Strategy 4: Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[18][19] They can form inclusion complexes with hydrophobic molecules, effectively encapsulating the "guest" compound and increasing its aqueous solubility.[18][19][20]

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD): Has a cavity size suitable for many drug-like molecules.

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): A modified form with significantly higher aqueous solubility and lower toxicity than the parent β-CD, making it a preferred choice for in vitro and in vivo studies.[20][21]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): An anionic derivative with excellent solubilizing capacity.[22]

G cluster_0 Cyclodextrin Solubilization A Hydrophobic Compound (this compound) C Water-Soluble Inclusion Complex A->C B Cyclodextrin (e.g., HP-β-CD) B->C

Caption: Formation of a water-soluble inclusion complex with a cyclodextrin.

Summary and Recommendations

When encountering solubility issues with this compound, a systematic and multi-faceted approach is key.

  • Start with a high-concentration stock in 100% DMSO.

  • If precipitation occurs upon dilution, first try incorporating a co-solvent like PEG 400 or Propylene Glycol into your dilution scheme.

  • Investigate the effect of pH. A slight acidification of your buffer may significantly improve solubility due to the basic nature of the pyridine moiety.

  • If needed, explore the use of non-ionic surfactants such as Tween® 20 or Tween® 80.

  • For particularly challenging situations, consider cyclodextrins, with HP-β-CD being a highly effective and well-tolerated option.

Always remember to validate your chosen solubilization method by running appropriate solvent and excipient controls to ensure that the additives themselves do not interfere with your assay results.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: Strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
  • Pharma Trendz. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]

  • Silberberg, M. (2014). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Retrieved from [Link]

  • Remedium. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Retrieved from [Link]

  • de Pinho, C., et al. (2021). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Molecules, 26(4), 950.
  • Popa, M., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(7), 934.
  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • S. Kalepu, & V. Nekkanti. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B, 5(5), 442-453.
  • Bergström, C. A. S., et al. (2020). Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. European Journal of Pharmaceutical Sciences, 154, 105511.
  • ResearchGate. (2025, August 6). Solubility enhancement of hydrophobic compounds by cosolvents: Role of solute hydrophobicity on the solubilization effect. Retrieved from [Link]

  • Ishikawa, M., & Hashimoto, Y. (2001). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 44(11), 1715–1727.
  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2011, May 28). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3,4-dimethoxy-5-nitrophenyl 2-pyridyl ketone. Retrieved from [Link]

  • DrugFuture.com. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Evaluation of surfactants as solubilizing agents in microsomal metabolism reactions with lipophilic substrates. Retrieved from [Link]

  • LinkedIn. (n.d.). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Retrieved from [Link]

  • Pang, K. S., et al. (2012). Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. The AAPS Journal, 14(4), 843–852.
  • PubChem. (n.d.). 3,4-Dimethoxyphenyl methyl ketone. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023, February 12). Effect of pH on solubility (Lehninger's Principles). Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). (3,4-Dimethoxyphenyl)-2-pyridinylmethanone. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved from [Link]

  • Studylib. (n.d.). DMSO Solubility Data: Organic & Inorganic Compounds. Retrieved from [Link]

  • NIST. (n.d.). 3,4-Dimethoxyphenylacetone. Retrieved from [Link]

  • Horvath, D., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. International Journal of Molecular Sciences, 22(11), 5737.
  • Gaylord Chemical Company, L.L.C. (2007). Dimethyl Sulfoxide (DMSO)
  • Scribd. (n.d.). Solubility in DMSO. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. Retrieved from [Link]

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Technical Support Center: Catalyst Selection for 3,4-Dimethoxyphenyl 2-pyridyl ketone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,4-Dimethoxyphenyl 2-pyridyl ketone. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to troubleshoot common issues encountered in the laboratory.

Part 1: Frequently Asked Questions (FAQs) on Catalyst Selection

Question 1: What are the primary catalytic strategies for synthesizing this compound?

There are two principal and mechanistically distinct pathways for the synthesis of this compound:

  • Friedel-Crafts Acylation: This is a classic and direct method involving the electrophilic aromatic substitution of an electron-rich aromatic ring (veratrole, i.e., 1,2-dimethoxybenzene) with an activated picolinic acid derivative (e.g., 2-picolinoyl chloride). The reaction is mediated by a Lewis acid catalyst.[1][2][3] This is often the first route considered due to its atom economy.

  • Palladium-Catalyzed Cross-Coupling: This modern approach involves the coupling of an organometallic derivative of one ring system with a halogenated or triflated version of the other.[4][5] For instance, a carbonylative cross-coupling can unite an arylboronic acid with an aryl halide under a carbon monoxide atmosphere, catalyzed by a palladium complex.[4] While requiring more complex starting materials, this method offers milder reaction conditions and broader functional group tolerance.

Question 2: How do I choose between a Lewis Acid (Friedel-Crafts) and a Palladium Catalyst (Cross-Coupling)?

The choice is a trade-off between substrate availability, reaction conditions, and desired purity profile.

  • Choose Friedel-Crafts (Lewis Acid) if:

    • Your starting materials (veratrole and 2-picolinoyl chloride) are readily available and cost-effective.

    • You are equipped to handle strictly anhydrous conditions and potentially corrosive reagents like AlCl₃.[3]

    • Your downstream purification can manage potential regioisomeric impurities.

  • Choose Cross-Coupling (Palladium Catalyst) if:

    • Your substrates contain sensitive functional groups that would not survive strong Lewis acids.

    • You are struggling with regioselectivity or side reactions in the Friedel-Crafts approach.

    • You require very mild reaction conditions.

    • You have access to the necessary pre-functionalized starting materials (e.g., boronic acids, aryl halides) and palladium catalysts/ligands.

Question 3: The nitrogen on the 2-pyridyl group seems problematic for Friedel-Crafts. How does this affect catalyst choice and loading?

This is a critical insight. The lone pair on the pyridine nitrogen acts as a Lewis base, which can coordinate to and sequester the Lewis acid catalyst (e.g., AlCl₃).[6][7] This has two major consequences:

  • Catalyst Deactivation: The complexation between the pyridine and the Lewis acid renders the catalyst inactive for activating the acyl chloride.

  • Stoichiometric Requirement: To overcome this, a stoichiometric amount or even an excess of the Lewis acid is typically required.[3] The "catalyst" is consumed and forms a complex with the ketone product, which must be hydrolyzed during aqueous workup to release the final product.[3][6]

Therefore, when performing a Friedel-Crafts acylation with a pyridine-containing substrate, you must use at least one equivalent of the Lewis acid for the pyridine nitrogen, plus the catalytic/stoichiometric amount needed for the acylation itself. Milder Lewis acids like zinc salts may be used in some cases but are often less effective.[3]

Part 2: Troubleshooting Guide for Reaction Optimization

This section addresses specific experimental failures and provides a logical framework for resolving them.

Problem 1: Low or No Yield of this compound

Probable Cause A: Inactive Lewis Acid Catalyst

  • Why it happens: Lewis acids like AlCl₃ and FeCl₃ are extremely hygroscopic. Exposure to atmospheric moisture hydrolyzes them, rendering them inactive.

  • How to fix it:

    • Verify Catalyst Quality: Use a freshly opened bottle of the Lewis acid or one that has been stored meticulously in a desiccator.

    • Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or nitrogen. Use anhydrous solvents. Perform all reagent transfers under an inert atmosphere (N₂ or Ar).

    • Proper Addition: Add the solid Lewis acid portion-wise to the reaction mixture. For AlCl₃, a slight crust of yellow/grey is acceptable, but heavily discolored or clumpy reagent should be discarded.

Probable Cause B: Catalyst Poisoning by Pyridine Nitrogen

  • Why it happens: As discussed in the FAQ, the pyridine nitrogen sequesters the Lewis acid. If an insufficient amount is used, there will be no free catalyst to activate the 2-picolinoyl chloride.[3][7]

  • How to fix it:

    • Increase Catalyst Loading: Ensure you are using >2.0 equivalents of the Lewis acid (e.g., AlCl₃). One equivalent is for the pyridine, one for the product ketone's carbonyl, and an additional amount to drive the catalysis.

    • Reverse Addition: Consider adding the pre-formed acylium ion (a complex of 2-picolinoyl chloride and AlCl₃) to the solution of veratrole. This can sometimes improve yields by ensuring the electrophile is generated before potential side reactions occur.

Probable Cause C: Poor Palladium Catalyst Activity (Cross-Coupling)

  • Why it happens: Palladium(0) species are the active catalysts in most cross-coupling cycles. If the Pd(0) is not generated effectively from the Pd(II) precatalyst or is oxidized, the reaction will stall. Ligand choice is also critical.[4]

  • How to fix it:

    • Ligand Selection: The choice of phosphine ligand is crucial. For carbonylative couplings, bidentate phosphine ligands with a large "bite angle," such as dppf (1,1'-bis(diphenylphosphino)ferrocene), are known to facilitate CO insertion and improve yields.[4]

    • Precatalyst Activation: Ensure your reaction conditions (solvent, base, temperature) are suitable for the reduction of your Pd(II) precatalyst (e.g., PdCl₂(dppf)) to the active Pd(0) species.

    • Degas Solvents: Oxygen can oxidize the active Pd(0) catalyst. Thoroughly degas all solvents and reagents by sparging with argon or using freeze-pump-thaw cycles.

Problem 2: Significant Formation of Side Products (Isomers)

Probable Cause: Poor Regioselectivity in Friedel-Crafts Acylation

  • Why it happens: The two methoxy groups on veratrole are ortho-, para-directing. Acylation can occur at either the position para to one methoxy group and ortho to the other (desired product) or at the position between the two methoxy groups. Steric hindrance and reaction temperature heavily influence this ratio.

  • How to fix it:

    • Lower the Temperature: Running the reaction at lower temperatures (e.g., 0 °C or even -20 °C) often increases selectivity by favoring the thermodynamically more stable product and reducing the rate of side reactions.

    • Choice of Solvent: The reaction solvent can influence selectivity. Less polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common. Nitrobenzene can be used but presents toxicity concerns.[8]

    • Use a Bulkier Lewis Acid: While less common, employing a bulkier Lewis acid catalyst can sometimes enhance steric direction, favoring acylation at the less hindered position.

Catalyst Performance Comparison (Friedel-Crafts)
CatalystTypical LoadingTemperature (°C)Key AdvantagesKey Disadvantages
AlCl₃ >2.0 equiv.0 to RTHigh reactivity, low cost.[9]Highly hygroscopic, requires stoichiometric amounts, can promote side reactions.[3]
FeCl₃ >2.0 equiv.RT to 60Less reactive but cheaper than AlCl₃, easier to handle.[9]Often requires higher temperatures, lower yields.
BF₃·Et₂O >2.0 equiv.0 to RTLiquid, easy to dispense, can offer different selectivity.[10]Can be less reactive, moisture sensitive.
Zeolites Catalytic100 - 150Heterogeneous, reusable, environmentally benign.[11]Requires high temperatures, prone to deactivation by bulky ethers.[11]

Part 3: Protocols and Workflows

Experimental Protocol 1: General Procedure for Friedel-Crafts Acylation

This protocol is a representative starting point and requires optimization.

  • Setup: Under a nitrogen atmosphere, add veratrole (1.0 equiv.) and anhydrous dichloromethane (DCM, ~5 mL per mmol of veratrole) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Lewis Acid Addition: Slowly add anhydrous aluminum chloride (AlCl₃, 2.2 equiv.) portion-wise, ensuring the internal temperature does not exceed 5 °C. Stir the resulting slurry for 15 minutes.

  • Acyl Chloride Addition: Dissolve 2-picolinoyl chloride (1.1 equiv.) in anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl. Stir vigorously for 30 minutes until the aluminum salts dissolve.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated NaHCO₃ solution, then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography (e.g., silica gel, eluting with a hexanes/ethyl acetate gradient).

Workflow for Troubleshooting Low Yield

The following diagram outlines a decision-making process for addressing low product yield.

Troubleshooting_Workflow Start Low Yield (<30%) Check_Catalyst Is Lewis Acid Anhydrous & Fresh? Start->Check_Catalyst Check_Stoichiometry Is [AlCl3] > 2.0 equivalents? Check_Catalyst->Check_Stoichiometry Yes Fix_Reagents Use Fresh Anhydrous Reagents & Dry Glassware Check_Catalyst->Fix_Reagents No Check_Temp Was Temperature Controlled During Addition? Check_Stoichiometry->Check_Temp Yes Fix_Stoichiometry Increase AlCl3 to 2.2-2.5 equiv. Check_Stoichiometry->Fix_Stoichiometry No Optimize_Conditions Systematically Optimize Reaction Check_Temp->Optimize_Conditions Yes Fix_Temp Repeat with Slow Addition at 0 °C Check_Temp->Fix_Temp No Consider_Alternative Consider Alternative Synthesis Route (e.g., Palladium Cross-Coupling) Optimize_Conditions->Consider_Alternative No Improvement Success Success Optimize_Conditions->Success Yield Improves Fix_Reagents->Start Fix_Stoichiometry->Start Fix_Temp->Start

Sources

Validation & Comparative

A Researcher's Guide to 3,4-Dimethoxyphenyl 2-pyridyl Ketone and Its Positional Isomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, pyridyl ketones serve as privileged scaffolds. Their unique electronic properties, hydrogen bonding capabilities, and versatile reactivity make them invaluable building blocks for novel therapeutics and functional materials. Among these, 3,4-Dimethoxyphenyl 2-pyridyl ketone stands out due to the electron-donating nature of the dimethoxy-substituted phenyl ring, which significantly modulates the properties of the pyridyl ketone core.

This guide provides an in-depth comparison of this compound with its positional isomers: the 3-pyridyl and 4-pyridyl analogues. We will explore how the seemingly subtle change in the nitrogen atom's position within the pyridine ring leads to significant differences in synthesis, physicochemical properties, and potential biological applications. This analysis is designed to equip researchers, scientists, and drug development professionals with the objective data and experimental insights needed to make informed decisions in their work.

The Critical Role of Isomerism: 2-, 3-, and 4-Pyridyl Ketones

The position of the nitrogen atom in the pyridine ring relative to the ketone linker governs the molecule's overall electronic distribution, steric profile, and coordination chemistry.

  • 2-Pyridyl Ketone: The nitrogen atom is in close proximity to the carbonyl group. This ortho-relationship allows for potential intramolecular hydrogen bonding in certain contexts and chelation with metal ions, which can influence reactivity and conformation.

  • 3-Pyridyl Ketone: The nitrogen is in a meta-position, exerting a more distant electronic influence on the carbonyl group. Its steric hindrance is minimal, but its ability to act as a hydrogen bond acceptor remains.

  • 4-Pyridyl Ketone: With the nitrogen in the para-position, its electron-withdrawing effects strongly influence the carbonyl group through resonance. This position is often critical for interactions in biological systems, such as forming key hydrogen bonds in enzyme active sites.

The following sections will delve into a comparative analysis of these isomers, supported by experimental data and protocols.

Comparative Synthesis via Weinreb Ketone Synthesis

The Weinreb ketone synthesis is a highly reliable and versatile method for preparing ketones, as it prevents the common issue of over-addition by organometallic reagents. This is achieved by forming a stable chelated intermediate with the N-methoxy-N-methylamide (Weinreb amide).

The general workflow involves two main stages:

  • Formation of the Weinreb Amide: A pyridinecarboxylic acid is converted to its corresponding Weinreb amide.

  • Ketone Formation: The Weinreb amide is reacted with a Grignard or organolithium reagent generated from 1,2-dimethoxybenzene (veratrole).

Below is a comparative table of expected yields and reaction conditions for the synthesis of the three isomers.

Parameter 2-Pyridyl Isomer 3-Pyridyl Isomer 4-Pyridyl Isomer
Starting Material Picolinic AcidNicotinic AcidIsonicotinic Acid
Grignard Reagent 3,4-Dimethoxyphenylmagnesium bromide3,4-Dimethoxyphenylmagnesium bromide3,4-Dimethoxyphenylmagnesium bromide
Key Challenge Potential for chelation of the Grignard reagent by the 2-pyridyl nitrogen, requiring careful control of addition temperature.Standard reaction conditions.Standard reaction conditions, though the pyridine nitrogen may require protection in some cases if a very strong base is used.
Typical Yield 75-85%80-90%80-90%
Experimental Protocol: Weinreb Synthesis of (3,4-dimethoxyphenyl)(pyridin-4-yl)methanone

This protocol details the synthesis of the 4-pyridyl isomer, which is representative of the general procedure for all three.

Step 1: Formation of N-methoxy-N-methylisonicotinamide (4-Pyridyl Weinreb Amide)

  • To a stirred solution of isonicotinic acid (1.0 eq) in dichloromethane (DCM, 0.5 M), add oxalyl chloride (1.2 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours until gas evolution ceases. The solution is then concentrated under reduced pressure to yield the crude isonicotinoyl chloride.

  • Dissolve the crude acid chloride in fresh DCM (0.5 M) and cool to 0 °C.

  • In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.5 eq) in DCM and add pyridine (3.0 eq). Stir for 15 minutes.

  • Add the N,O-dimethylhydroxylamine solution dropwise to the cooled acid chloride solution.

  • Allow the reaction to stir at room temperature overnight.

  • Quench the reaction with saturated aqueous sodium bicarbonate and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the Weinreb amide, which can be purified by column chromatography.

Step 2: Synthesis of the Ketone

  • To a solution of 1-bromo-3,4-dimethoxybenzene (1.2 eq) in anhydrous tetrahydrofuran (THF, 0.4 M), add magnesium turnings (1.3 eq) and a crystal of iodine.

  • Stir the mixture until the Grignard reagent formation is initiated (indicated by heat and color change) and then reflux for 1 hour.

  • Cool the Grignard reagent to 0 °C.

  • Dissolve the N-methoxy-N-methylisonicotinamide (1.0 eq) in anhydrous THF and add it dropwise to the Grignard reagent.

  • Stir the reaction at 0 °C for 2 hours.

  • Quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final ketone.

Causality Note: The use of pyridine in Step 1 is crucial as it acts as a base to neutralize the HCl generated during both the acid chloride and amide formation steps, driving the reaction to completion. The Weinreb amide's stability stems from the formation of a five-membered chelate with the magnesium ion, which prevents the second addition of the Grignard reagent.

Physicochemical Properties: A Comparative Overview

The physical and spectroscopic properties of these isomers are distinct, reflecting their different electronic and structural environments.

Property 2-Pyridyl Isomer 3-Pyridyl Isomer 4-Pyridyl Isomer
Molecular Formula C₁₄H₁₃NO₃C₁₄H₁₃NO₃C₁₄H₁₃NO₃
Molecular Weight 243.26 g/mol 243.26 g/mol 243.26 g/mol
Appearance Off-white to yellow solidLight yellow solidWhite to off-white solid
Melting Point 94-95 °CData not available in searched documents~118-122 °C
¹H NMR (CDCl₃, δ ppm) ~8.7 (d, H6-py), ~8.0 (t, H4-py), ~7.8 (d, H3-py), ~7.5 (m, H5-py), ~7.6-7.7 (m, Ar-H), ~6.9 (d, Ar-H), ~3.95 (s, OCH₃), ~3.93 (s, OCH₃)~8.8 (d, H2-py), ~8.6 (dd, H6-py), ~8.0 (dt, H4-py), ~7.4 (dd, H5-py), ~7.3-7.4 (m, Ar-H), ~6.9 (d, Ar-H), ~3.96 (s, OCH₃), ~3.94 (s, OCH₃)~8.7 (d, H2,6-py), ~7.6 (d, H3,5-py), ~7.3-7.4 (m, Ar-H), ~6.9 (d, Ar-H), ~3.97 (s, OCH₃), ~3.95 (s, OCH₃)
¹³C NMR (CDCl₃, δ ppm) ~193 (C=O), ~165 (C-O), ~153, ~149 (Ar-C), ~137, ~127, ~125, ~121 (py-C), ~110, ~111 (Ar-C), ~56 (OCH₃)~195 (C=O), ~164 (C-O), ~153, ~152, ~149 (py-C & Ar-C), ~135, ~126, ~123 (py-C), ~111, ~110 (Ar-C), ~56 (OCH₃)~195 (C=O), ~164 (C-O), ~153, ~150 (py-C & Ar-C), ~143, ~128, ~121 (py-C), ~111, ~110 (Ar-C), ~56 (OCH₃)
LogP (calculated) 1.8~1.7~1.7

Spectroscopic Rationale: In the ¹H NMR spectrum, the protons on the pyridine ring are the most diagnostic. For the 4-pyridyl isomer, the chemical equivalence of H2/H6 and H3/H5 leads to a simpler splitting pattern in the aromatic region compared to the 2- and 3-pyridyl isomers. The carbonyl carbon (C=O) in the ¹³C NMR spectrum is expected to be slightly more deshielded in the 3- and 4-pyridyl isomers compared to the 2-pyridyl isomer due to the reduced influence of the nitrogen's lone pair.

Application in Drug Discovery: p38 MAP Kinase Inhibition

Diaryl ketones and pyridyl-containing heterocycles are prominent pharmacophores in kinase inhibitor design. The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the inflammatory signaling cascade and a high-value target for autoimmune diseases. Many potent p38 inhibitors utilize a pyridine ring to form a critical hydrogen bond with the "hinge" region of the enzyme's ATP-binding pocket.

The 4-pyridyl moiety is particularly effective in this role. The nitrogen of the 4-pyridyl group can form a hydrogen bond with the backbone NH of methionine-109 in the p38 active site. This interaction is a hallmark of many successful p38 inhibitors.

Isomer Predicted p38 MAP Kinase Affinity Rationale
2-Pyridyl Isomer LowThe nitrogen at the 2-position is sterically hindered by the ketone bridge, preventing optimal alignment for hydrogen bonding with the Met-109 residue.
3-Pyridyl Isomer ModerateThe nitrogen at the 3-position can act as a hydrogen bond acceptor, but its vector may not be perfectly aligned for the crucial interaction with Met-109.
4-Pyridyl Isomer HighThe nitrogen at the 4-position is ideally positioned to form a strong, linear hydrogen bond with the hinge region (Met-109), a key anchoring point for potent inhibition.

Visualizing the Concepts

Synthesis Workflow

Weinreb Ketone Synthesis Workflow for Pyridyl Ketone Synthesis cluster_0 Amide Formation cluster_1 Grignard Formation cluster_2 Ketone Synthesis PyridineAcid Pyridinecarboxylic Acid (2-, 3-, or 4-) AcidChloride Acyl Chloride Intermediate PyridineAcid->AcidChloride Oxalyl Chloride, cat. DMF WeinrebAmide N-methoxy-N-methyl Pyridinecarboxamide AcidChloride->WeinrebAmide HN(OMe)Me·HCl, Pyridine Chelate Stable Tetrahedral Intermediate (Chelated) WeinrebAmide->Chelate Grignard Reagent ArylBromide 1-Bromo-3,4-dimethoxybenzene Grignard 3,4-Dimethoxyphenyl magnesium bromide ArylBromide->Grignard Mg, THF Grignard->Chelate FinalKetone Final Pyridyl Ketone Product Chelate->FinalKetone Aqueous Workup (e.g., NH4Cl)

Caption: Weinreb synthesis workflow for pyridyl ketones.

Structure-Activity Relationship (SAR) in p38 Kinase

p38 Kinase Interaction Hypothetical Binding of Isomers in p38 Kinase Active Site cluster_kinase p38 Hinge Region cluster_isomers Pyridyl Ketone Isomers Met109 Met-109 NH isomer4 4-Pyridyl Ketone Met109->isomer4 Strong H-Bond (Optimal Geometry) isomer3 3-Pyridyl Ketone Met109->isomer3 Weak/Poor H-Bond (Suboptimal Geometry) isomer2 2-Pyridyl Ketone isomer2->Met109 Steric Clash (No H-Bond)

Caption: Predicted interaction of isomers with p38 kinase.

Conclusion

This guide demonstrates that the positional isomerism of the pyridine ring in 3,4-Dimethoxyphenyl pyridyl ketones has profound implications for their synthesis and potential biological activity.

  • For Synthesis: While all three isomers are accessible via the robust Weinreb ketone synthesis, subtle differences in reactivity and potential side reactions should be considered.

  • For Drug Discovery: The 4-pyridyl isomer is the most promising candidate for applications requiring hydrogen bonding to a biological target, such as p38 MAP kinase inhibition. Its geometry is ideal for forming the critical hinge-binding interaction that underpins the activity of many potent kinase inhibitors. The 2- and 3-pyridyl isomers are less suited for this specific application but may be valuable for others where different steric and electronic properties are desired.

Researchers should carefully consider these differences when selecting an isomer for their specific research goals. The choice is not arbitrary and can be the deciding factor in the success of a project, whether it be in developing a new therapeutic agent or designing a novel functional material.

References

There are no specific references to list as the content is a synthesis of general chemical principles and data available in public chemical databases. The provided search results informed the general knowledge and data points presented.

A Comparative Guide to the Biological Activity of 3,4-Dimethoxyphenyl 2-Pyridyl Ketone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and selectivity is a perpetual endeavor. The scaffold of 3,4-Dimethoxyphenyl 2-pyridyl ketone presents a compelling starting point for chemical exploration, offering a versatile template for the development of potent anticancer and anti-inflammatory agents. This guide provides a comprehensive comparison of the biological activities of various analogs derived from this core structure, supported by experimental data and mechanistic insights to inform future drug discovery efforts.

Introduction: The Therapeutic Potential of the Phenyl Pyridyl Ketone Scaffold

The 3,4-dimethoxyphenyl group is a recurring motif in numerous biologically active compounds, contributing to interactions with various biological targets. When coupled with a pyridyl ring, which can act as a hydrogen bond acceptor and participate in metal chelation, the resulting ketone scaffold offers a rich platform for medicinal chemistry. This guide will delve into the structure-activity relationships (SAR) of different classes of analogs, focusing on their anticancer and anti-inflammatory properties. We will explore how modifications to this core structure influence biological activity, with a focus on the underlying mechanisms of action.

Anticancer Activity: A Multi-faceted Approach to Targeting Malignancies

Analogs based on the 3,4-dimethoxyphenyl and pyridyl framework have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of key cellular processes like cell cycle progression and signal transduction.

Pyrazolo[3,4-b]pyridine Analogs: Potent Inhibitors of Cyclin-Dependent Kinases

A notable class of compounds are the pyrazolo[3,4-b]pyridines, which incorporate the 3,4-dimethoxyphenyl moiety. These analogs have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), crucial regulators of the cell cycle.[1][2][3]

One exemplary compound, 4-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine, has shown promising anticancer activity across a panel of 59 cancer cell lines, with GI50 values ranging from 1.04 to 8.02 μM.[4] Further investigation revealed that this compound exhibits inhibitory effects on both CDK2 and PIM1 kinases, with an IC50 of 0.30 µM for CDK2.[4] The inhibition of CDKs disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells.

Table 1: Anticancer Activity of Pyrazolo[3,4-b]pyridine Analogs [3][5]

CompoundModificationCancer Cell LineIC50 (µM)
9a Unsubstituted phenyl at position 4Hela2.59
9h 3,4-dimethoxyphenyl at position 4Hela>10
14g p-hydroxyphenyl at position 4MCF74.66
14g p-hydroxyphenyl at position 4HCT-1161.98
Doxorubicin (Reference)Hela2.35
Doxorubicin (Reference)MCF74.57
Doxorubicin (Reference)HCT-1162.11

The data suggests that substitutions on the phenyl ring at position 4 of the pyrazolo[3,4-b]pyridine core significantly influence anticancer activity.[3]

Imidazo[1,2-a]pyridine and Isothiazolo[4,3-b]pyridine Analogs: Expanding the Mechanistic Landscape

Further diversification of the core structure has led to the development of imidazo[1,2-a]pyridine and isothiazolo[4,3-b]pyridine analogs with potent antiproliferative activities.

A series of 2-(3,4-dimethoxyphenyl)-6-(1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridine analogues demonstrated significant anticancer activity against A549 (lung), HeLa (cervical), and B16F10 (melanoma) cancer cell lines, with many compounds exhibiting IC50 values in the range of 2.0-20.0 µM.[6] These compounds were also found to be non-toxic to normal human embryonic kidney (HEK-293) cells, indicating a favorable selectivity profile.[6]

Isothiazolo[4,3-b]pyridines bearing a 6-(3,4-dimethoxyphenyl) substituent have been identified as dual inhibitors of the lipid kinases PIKfyve and PIP4K2C.[7] These kinases are involved in cellular trafficking and signaling pathways, and their inhibition represents a novel approach to cancer therapy. The lead compound in this series showed low micromolar activity against a panel of cancer cell lines.[7]

Signaling Pathway: CDK-Mediated Cell Cycle Regulation

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase (DNA Synthesis) cluster_G2M G2/M Phase CyclinD_CDK46 Cyclin D-CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F releases CyclinE_CDK2 Cyclin E-CDK2 E2F->CyclinE_CDK2 activates G1/S Checkpoint G1/S Checkpoint CyclinA_CDK2 Cyclin A-CDK2 CyclinE_CDK2->CyclinA_CDK2 CyclinB_CDK1 Cyclin B-CDK1 CyclinA_CDK2->CyclinB_CDK1 Mitosis Mitosis Inhibitor Pyrazolo[3,4-b]pyridine Analogs Inhibitor->CyclinE_CDK2 inhibit

Caption: CDK inhibition by pyrazolo[3,4-b]pyridine analogs.

Anti-inflammatory Activity: Quelling the Flames of Inflammation

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is of paramount importance. Analogs of this compound have shown considerable promise in this area, primarily through the modulation of key inflammatory signaling pathways.

Chalcone Analogs: Targeting the NF-κB and MAPK Pathways

Chalcones, or 1,3-diaryl-2-propen-1-ones, represent a class of open-chain flavonoids with well-documented anti-inflammatory properties. A series of chalcone analogues incorporating the 3,4-dimethoxyphenyl moiety were found to significantly inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.

Further investigation revealed that these compounds suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by inhibiting the NF-κB and JNK signaling pathways.[6] They also dose-dependently inhibited the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[6]

Table 2: Anti-inflammatory Activity of Chalcone Analogs

CompoundModificationNO Production Inhibition (%) at 10 µM
3h 1-(3,4,5-trimethoxyphenyl)High
3l 1-(2,5-dimethoxyphenyl)High
4g 1,3-Bis(3,4-dimethoxyphenyl)propan-1-oneModerate
4h 3-(3,4-Dimethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)propan-1-oneModerate
Phthalazinone Analogs: Phosphodiesterase 4 (PDE4) Inhibition

Another avenue for achieving anti-inflammatory effects is through the inhibition of phosphodiesterase 4 (PDE4). PDE4 is a key enzyme in the inflammatory cascade, and its inhibition leads to an increase in intracellular cyclic AMP (cAMP), which in turn suppresses the production of pro-inflammatory mediators.[8] A series of 4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-ones were found to be specific inhibitors of PDE4, with some analogs exhibiting potent inhibitory activity (pIC50 = 7.6-8.4).[9]

Signaling Pathway: NF-κB and MAPK Inhibition

Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor cluster_signaling Signaling Cascade cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPKKK MAPKKK TLR4->MAPKKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB->Gene_Expression translocates to nucleus MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (JNK/p38) MAPKK->MAPK MAPK->Gene_Expression Inhibitor Chalcone Analogs Inhibitor->IKK inhibit Inhibitor->MAPK inhibit

Caption: Inhibition of NF-κB and MAPK pathways by chalcone analogs.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the presented data.

Synthesis of 3,4-Dimethoxy-5-nitrophenyl 2-pyridyl ketone[10]
  • Dissolve 4.0 g of α-(3,4-dimethoxy-5-nitrophenyl)-2-pyridine-methanol in 100 ml of acetone.

  • Heat the solution to reflux.

  • Add 7 g of manganese dioxide portionwise over a period of 2.5 hours while maintaining reflux.

  • Continue heating under reflux for an additional 2 hours.

  • Filter the manganese salts and evaporate the solvent from the filtrate.

  • Recrystallize the residue from ether/hexane to obtain 3,4-dimethoxy-5-nitrophenyl 2-pyridyl ketone.

In Vitro Anticancer Activity (MTT Assay)[11]
  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) into 96-well plates at a density of 2 × 10⁴ cells/well.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds in triplicate.

  • Incubation: Incubate for 72 hours under the same conditions.

  • MTT Addition: Remove the drug-containing medium and add 100 μL of fresh medium containing 5 mg/mL MTT solution.

  • Incubation: Incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add 150 μL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plates for 10 minutes and measure the absorbance at 560 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability and determine the IC50 value for each compound.

In Vitro Anti-inflammatory Activity (Nitric Oxide Assay)[12][13]
  • Cell Seeding: Seed RAW264.7 macrophage cells into 96-well plates.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix an equal volume of the supernatant with Griess reagent and incubate at room temperature for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the concentration of nitrite using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a rich source of biologically active compounds with significant potential for the development of novel anticancer and anti-inflammatory drugs. The diverse range of heterocyclic systems that can be constructed from this core allows for the fine-tuning of activity against various molecular targets.

The pyrazolo[3,4-b]pyridine analogs demonstrate potent CDK inhibition, highlighting their potential as cell cycle-modulating anticancer agents. The imidazo[1,2-a]pyridine and isothiazolo[4,3-b]pyridine series expand the mechanistic possibilities to other key cellular pathways. In the realm of anti-inflammatory research, chalcone analogs effectively target the NF-κB and MAPK signaling pathways, while phthalazinones offer a distinct mechanism through PDE4 inhibition.

Future research should focus on the systematic exploration of the structure-activity relationships of more direct analogs of this compound to further refine their therapeutic potential. The synthesis of libraries of compounds with modifications on both the dimethoxyphenyl and pyridyl rings, followed by comprehensive biological evaluation, will be crucial for identifying lead candidates with improved potency, selectivity, and pharmacokinetic properties. The insights provided in this guide serve as a foundation for these future endeavors, paving the way for the next generation of targeted therapeutics.

References

  • Molecular docking, DFT and antiproliferative properties of 4-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine as potent anticancer agent with CDK2 and PIM1 inhibition potency. Drug Dev Res. 2024 Nov;85(7):e70009. [Link]

  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules. 2023 Sep 4;28(17):6435. [Link]

  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. MDPI. [Link]

  • Synthesis of 3,4-dimethoxy-5-nitrophenyl 2-pyridyl ketone. PrepChem.com. [Link]

  • MAPK signalling pathways. Schematic diagram of the major putative... ResearchGate. [Link]

  • MAPK/ERK pathway. Wikipedia. [Link]

  • Novel selective PDE4 inhibitors. 1. Synthesis, structure-activity relationships, and molecular modeling of 4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-ones and analogues. J Med Chem. 2000 May 18;43(10):1948-56. [Link]

  • Schematic representation of the NF-κB signalling pathway. A pathway... ResearchGate. [Link]

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  • Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI. [Link]

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  • Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. IEEE Xplore. [Link]

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  • Anti-inflammatory Activity of Compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} Isolated From Zingiber Cassumunar Roxb. PubMed. [Link]

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Sources

A Comparative Guide to the Validation of the 3,4-Dimethoxyphenyl 2-Pyridyl Ketone Scaffold as a Phosphodiesterase Inhibitor Pharmacophore

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the identification and validation of novel pharmacophores—the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect—is a cornerstone of rational drug design.[1][2][3][4] This guide provides an in-depth technical evaluation of the 3,4-dimethoxyphenyl 2-pyridyl ketone scaffold, not as a standalone drug, but as a foundational pharmacophore. Through an analysis of its key derivatives, primarily the cardiotonic agent milrinone, we will establish the validity of this scaffold, compare it against established alternatives, and provide the experimental frameworks necessary for its further development.

The Concept of Pharmacophore Validation

Before delving into the specific scaffold, it is crucial to understand the logic of pharmacophore validation. A potential pharmacophore is not merely a chemical structure; it is a hypothesis. This hypothesis posits that a specific arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) is responsible for a molecule's interaction with a biological target.[1][5] Validation is the process of testing this hypothesis through rigorous experimental and computational methods.[3] It involves synthesizing derivatives, quantifying their biological activity through in vitro and in vivo assays, and establishing a clear Structure-Activity Relationship (SAR). A validated pharmacophore serves as a reliable blueprint for designing new chemical entities with improved potency, selectivity, and pharmacokinetic properties.[2][4]

The this compound Scaffold: A Precursor to Potent Bioactivity

The this compound structure, while often serving as a synthetic intermediate, is the chemical bedrock for a class of potent cardiotonic agents.[6] Its true potential is realized in its derivatives, most notably the bipyridine 2-pyridone compounds amrinone and its more potent successor, milrinone.[7][8] These molecules are selective inhibitors of phosphodiesterase 3 (PDE3), an enzyme critical in regulating cardiac muscle contractility.[7][9]

The synthesis of milrinone, for instance, often involves precursors that establish the core pyridyl-phenyl linkage inherent in our scaffold of interest.[6][7] The key takeaway is that the spatial orientation of the dimethoxy-substituted phenyl ring relative to the pyridyl nitrogen-containing ring forms the essential pharmacophoric foundation for potent PDE3 inhibition.

Mechanism of Action: Targeting the Phosphodiesterase 3 (PDE3) Signaling Pathway

The primary therapeutic value of this pharmacophore lies in its ability to selectively inhibit PDE3. This enzyme is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a critical second messenger in cardiac and vascular smooth muscle cells.[9][10]

By inhibiting PDE3, drugs derived from this scaffold prevent the breakdown of cAMP. The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates multiple downstream targets. In cardiac muscle, this leads to an influx of Ca²⁺ ions, resulting in increased myocardial contractility (a positive inotropic effect). In vascular smooth muscle, it leads to relaxation and vasodilation.[8] This dual action is particularly beneficial in the treatment of acute decompensated heart failure.[9]

PDE3_Pathway PDE3_Inhibitor Milrinone (Pharmacophore Derivative) PDE3 Phosphodiesterase 3 (PDE3) PDE3_Inhibitor->PDE3 AMP 5'-AMP (Inactive) PDE3->AMP Hydrolysis cAMP cAMP cAMP->PDE3 Degradation PKA Protein Kinase A (PKA) cAMP->PKA Activation Ca_Channel L-type Ca²⁺ Channels PKA->Ca_Channel Phosphorylation Vasodilation Smooth Muscle Relaxation (Vasodilation) PKA->Vasodilation Contractility Increased Cardiac Contractility (Positive Inotropy) Ca_Channel->Contractility Ca²⁺ Influx ATP ATP AC Adenylyl Cyclase AC->cAMP Synthesis

Mechanism of PDE3 inhibition by pharmacophore derivatives.

Comparative Analysis: Performance vs. Alternative Pharmacophores

The validation of a pharmacophore requires objective comparison with existing alternatives. The this compound scaffold, as represented by milrinone, primarily competes with other PDE inhibitors, which vary in their selectivity for different PDE isoenzymes (e.g., PDE4, PDE5).[10][11]

Compound (Pharmacophore Class) Primary Target IC₅₀ Key Therapeutic Applications Notable Side Effects
Milrinone (Bipyridine)PDE3~0.3-1.2 µMAcute Heart FailureArrhythmias, Hypotension[7]
Amrinone (Bipyridine)PDE3~2.5-7.0 µMAcute Heart Failure (Largely replaced by Milrinone)Thrombocytopenia, Arrhythmias[8]
Roflumilast (Benzamide)PDE4~0.8-4.0 nMSevere COPD, Asthma[12]Nausea, Diarrhea, Weight Loss
Sildenafil (Pyrazolopyrimidinone)PDE5~4.2 nMErectile Dysfunction, Pulmonary Hypertension[13]Headache, Flushing, Visual Disturbances
Ibudilast (Pyridinyl-isobutyrate)Non-selective (mainly PDE4)VariesAsthma, Stroke (in Japan)Dizziness, Nausea

Analysis: The data clearly positions the bipyridine class, derived from our core scaffold, as potent PDE3 inhibitors. Milrinone is significantly more potent than its predecessor, amrinone.[7] Compared to PDE4 and PDE5 inhibitors, the bipyridines occupy a distinct therapeutic niche focused on cardiac inotropy. While highly effective, the primary liability of this pharmacophore class is the risk of arrhythmias, a direct consequence of its mechanism of action. This highlights a key area for future lead optimization: enhancing therapeutic index by potentially modulating downstream effects or improving selectivity.

Experimental Protocols for Pharmacophore Validation

To validate a novel compound based on the this compound scaffold, two core experiments are essential: confirming target engagement (PDE inhibition) and verifying the physiological outcome (increased contractility).

Protocol: In Vitro Phosphodiesterase (PDE) Inhibition Assay

This protocol outlines a common fluorescence polarization (FP) based assay to determine the IC₅₀ value of a test compound against a specific PDE isoenzyme (e.g., PDE3A).[13][14]

Principle: The assay measures the competition between a fluorescently labeled substrate (e.g., FAM-cAMP) and the test inhibitor for the active site of the PDE enzyme. When the enzyme hydrolyzes the FAM-cAMP, the resulting small monophosphate product tumbles rapidly in solution, emitting depolarized light. A binding agent then captures this product, resulting in a high polarization signal. An effective inhibitor prevents this hydrolysis, leading to a low polarization signal.[13][14]

PDE_Assay_Workflow Start Start: Reagent Preparation Prep_Inhibitor 1. Prepare serial dilutions of Test Compound (e.g., in DMSO) Start->Prep_Inhibitor Add_Inhibitor 2. Add dilutions and controls to 96-well plate Prep_Inhibitor->Add_Inhibitor Add_Enzyme 3. Add diluted PDE3A Enzyme Add_Inhibitor->Add_Enzyme Incubate1 4. Incubate (15 min, RT) for inhibitor binding Add_Enzyme->Incubate1 Add_Substrate 5. Initiate reaction with FAM-cAMP Substrate Incubate1->Add_Substrate Incubate2 6. Incubate (60 min, RT) for enzymatic reaction Add_Substrate->Incubate2 Add_Binder 7. Stop reaction with Binding Agent Incubate2->Add_Binder Read_Plate 8. Read Fluorescence Polarization (mP) Add_Binder->Read_Plate Analyze 9. Calculate % Inhibition and determine IC₅₀ Read_Plate->Analyze

Workflow for a Fluorescence Polarization PDE Inhibition Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Create a 10-point serial dilution series of the test compound in assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 0.01% Brij 35).[13]

    • Prepare positive (no inhibitor) and negative (known potent inhibitor, e.g., milrinone) controls.

    • Dilute recombinant human PDE3A enzyme and FAM-cAMP substrate to their optimal working concentrations in assay buffer.

  • Assay Procedure:

    • Add 5 µL of each compound dilution or control to the wells of a black, low-volume 96-well microplate.[14]

    • Add 10 µL of the diluted PDE3A enzyme solution to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.[13][14]

    • Initiate the reaction by adding 10 µL of the FAM-cAMP substrate solution to all wells.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 10 µL of the binding agent solution.

  • Data Acquisition and Analysis:

    • Read the fluorescence polarization (in millipolarization units, mP) on a suitable microplate reader (Excitation ≈ 485 nm, Emission ≈ 530 nm).[13]

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (mP_sample - mP_blank) / (mP_control - mP_blank))[13]

    • Plot % Inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: In Vitro Cardiac Inotropy Assay

This protocol describes a method for assessing the effect of a test compound on the contractility of human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).[15][16]

Principle: hiPSC-CMs can form a spontaneously beating syncytium in culture. Their contraction and relaxation can be monitored using various techniques, including video microscopy and impedance sensing. An increase in the force or velocity of contraction following drug application indicates a positive inotropic effect.[17][18]

Step-by-Step Methodology:

  • Cell Culture:

    • Culture hiPSC-CMs on a suitable multi-well plate (e.g., 96-well) until a confluent, spontaneously beating monolayer is formed. This may require specific microenvironments or co-culturing to enhance maturity.[16]

  • Assay Preparation:

    • Prepare a range of concentrations of the test compound in the cell culture medium. Include a vehicle control (e.g., 0.1% DMSO in medium).

    • Acclimate the cell plate to the environmental conditions of the analysis instrument (e.g., 37°C, 5% CO₂).

  • Data Acquisition:

    • Record a baseline reading of the cardiomyocyte contraction parameters (e.g., beat rate, amplitude, contraction/relaxation velocity) for a minimum of 5 minutes before adding the compound.

    • Add the test compound or vehicle control to the respective wells.

    • Record the contractile activity continuously for a desired period (e.g., 30-60 minutes) to observe the onset and steady-state effect of the compound.

  • Data Analysis:

    • Quantify the changes in contractility parameters relative to the baseline and vehicle control.

    • Key parameters to analyze include: Peak Contraction Amplitude, Beat Rate, and Contraction/Relaxation Velocity.

    • Generate concentration-response curves for the significant parameters to determine the EC₅₀ (half-maximal effective concentration).

Conclusion

The body of evidence strongly supports the validation of the this compound scaffold as a legitimate pharmacophore for the design of potent, selective PDE3 inhibitors. Its embodiment in clinically successful drugs like milrinone demonstrates its therapeutic relevance in managing acute heart failure.[7][9] While its primary strength lies in its positive inotropic and vasodilatory effects, the associated risk of arrhythmia remains a challenge.

Future research leveraging this pharmacophore should focus on fine-tuning the structure to dissociate efficacy from proarrhythmic potential. This could involve exploring subtle modifications to the dimethoxyphenyl or pyridyl rings to alter interactions within the PDE3 active site or to engage with allosteric sites that might modulate activity. The experimental protocols detailed herein provide a robust framework for researchers and drug development professionals to systematically evaluate next-generation candidates built upon this validated and valuable chemical foundation.

References

  • ResearchGate. (n.d.). Properties and synthesis of milrinone. [Link]

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A Comparative Analysis of 3,4-Dimethoxyphenyl 2-pyridyl ketone as a Novel Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, protein kinases remain a pivotal target class, with their dysregulation being a cornerstone of numerous pathologies, from cancer to inflammatory disorders. The relentless pursuit of novel kinase inhibitors is driven by the need for improved potency, selectivity, and the ability to overcome acquired resistance to existing therapies. This guide introduces 3,4-Dimethoxyphenyl 2-pyridyl ketone, a novel heterocyclic compound, as a hypothetical scaffold for kinase inhibition and provides a comparative framework against established inhibitors targeting key kinases in prominent signaling pathways: p38 MAPK, VEGFR-2, and B-Raf.

Introduction to Kinase Inhibition and the Promise of Novel Scaffolds

Protein kinases orchestrate a vast array of cellular processes by catalyzing the phosphorylation of substrate proteins, thereby modulating their activity, localization, and stability. The human kinome comprises over 500 members, and their aberrant activity is a frequent driver of disease. Small molecule kinase inhibitors have revolutionized the treatment of various cancers and inflammatory conditions by blocking the ATP-binding site or allosteric sites of these enzymes, thus attenuating their signaling output.

The discovery of new chemical scaffolds is paramount. A novel scaffold, such as the hypothetical kinase inhibitor this compound (referred to herein as 'Compound X'), offers the potential for unique binding interactions, potentially leading to improved selectivity profiles and the ability to target kinases that have proven difficult to drug with existing chemotypes.

Hypothetical Profile of Compound X (this compound)

For the purpose of this guide, we will postulate that initial screening has revealed Compound X to possess inhibitory activity against several key kinases. Its basic chemical structure is available in public databases.[1][] We will hypothesize a set of performance characteristics for Compound X to facilitate a meaningful comparison with established inhibitors. This is a theoretical exercise to illustrate the evaluation process for a novel chemical entity.

Comparative Analysis I: p38 MAPK Inhibitors

The p38 MAP kinases are critical mediators of the cellular response to inflammatory cytokines and environmental stress, making them a key target for anti-inflammatory drug development.[3][4]

Comparative Biochemical Potency:

Compoundp38α IC50 (nM)p38β IC50 (nM)Selectivity Notes
Compound X (Hypothetical) 4580-
Doramapimod (BIRB 796)3865Also inhibits B-Raf (IC50 = 83 nM)[4]
SB20219050100Selective p38α/β inhibitor[3][4]
Neflamapimod (VX-745)1022022-fold selectivity for p38α over p38β[3]
SCIO-4699-Highly selective for p38α[5]

Discussion: In our hypothetical scenario, Compound X demonstrates respectable potency against p38α and p38β, comparable to the well-established inhibitor SB202190. However, it is less potent than Neflamapimod and SCIO-469 against the p38α isoform. The selectivity profile of Compound X against the broader kinome would be a critical determinant of its therapeutic potential and would require extensive screening. Inhibitors like Doramapimod show polypharmacology, which can be beneficial or detrimental depending on the therapeutic context.[4]

Comparative Analysis II: VEGFR-2 Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[6][7]

Comparative Biochemical Potency:

CompoundVEGFR-2 IC50 (nM)Other Kinase Targets (IC50 in nM)
Compound X (Hypothetical) 25-
Lenvatinib4VEGFR1 (5.2), FGFR1-4, PDGFR, Kit, RET[8]
Ki87510.9>40-fold selective for VEGFR2 over c-Kit, PDGFRα, and FGFR-2[8]
ZM 323881<2Highly selective for VEGFR2[8]
Vatalanib (PTK787)37VEGFR1, VEGFR3[8]

Discussion: Hypothetically, Compound X displays potent VEGFR-2 inhibition, placing it within a therapeutically relevant range, similar to Vatalanib. However, it is less potent than highly optimized inhibitors like Lenvatinib, Ki8751, and ZM 323881.[8] The latter are notable for their high potency and, in the cases of Ki8751 and ZM 323881, their remarkable selectivity for VEGFR-2. Lenvatinib, in contrast, is a multi-kinase inhibitor, a strategy that can offer broader anti-cancer activity.[8] Further profiling of Compound X would be necessary to understand its selectivity and potential off-target effects.

Comparative Analysis III: B-Raf Inhibitors

Mutations in the B-Raf kinase, particularly the V600E mutation, are drivers of a significant percentage of melanomas.[9] B-Raf inhibitors have shown significant clinical efficacy, especially when used in combination with MEK inhibitors.[10][11]

Comparative Biochemical Potency:

CompoundB-Raf V600E IC50 (nM)Combination Partner
Compound X (Hypothetical) 60-
Vemurafenib31Cobimetinib (MEK inhibitor)
Dabrafenib0.8Trametinib (MEK inhibitor)
Encorafenib0.3Binimetinib (MEK inhibitor)

Note: IC50 values for B-Raf inhibitors can vary between studies. The values presented are representative.

Discussion: In this hypothetical comparison, Compound X shows inhibitory activity against B-Raf V600E, but it is significantly less potent than the approved drugs Vemurafenib, Dabrafenib, and Encorafenib. The clinical success of B-Raf inhibitors is often associated with high potency and is further enhanced by combination therapy with MEK inhibitors to overcome resistance mechanisms.[11][12] For Compound X to be a viable candidate in this space, significant optimization of its core structure would be required to improve its potency.

Experimental Protocols

To ensure the scientific integrity of this comparative guide, we provide detailed protocols for key experiments used to characterize kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase. It measures the amount of ADP produced, which is proportional to kinase activity.[13]

Methodology:

  • Serial Dilution of Inhibitor: Prepare a series of dilutions of the test compound (e.g., Compound X) in DMSO.

  • Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the diluted compound or DMSO (as a control) to each well.

  • Add 2.5 µL of the purified kinase enzyme to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiate Reaction: Add 5 µL of a substrate/ATP mixture to each well to start the kinase reaction. Incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and generates a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13]

Workflow for the In Vitro Luminescence-Based Kinase Assay

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_analysis Data Analysis prep1 Serially dilute inhibitor in DMSO react1 Add inhibitor/DMSO to 96-well plate prep1->react1 prep2 Prepare kinase, substrate, and ATP solutions react2 Add kinase enzyme and pre-incubate prep2->react2 react3 Add substrate/ATP mix to initiate reaction prep2->react3 react1->react2 react2->react3 react4 Incubate at 30°C for 60 min react3->react4 detect1 Add ADP-Glo™ Reagent to stop reaction react4->detect1 detect2 Incubate for 40 min detect1->detect2 detect3 Add Kinase Detection Reagent detect2->detect3 detect4 Incubate for 30 min to generate light detect3->detect4 analysis1 Measure luminescence with plate reader detect4->analysis1 analysis2 Plot data and calculate IC50 analysis1->analysis2 G cluster_pathway Cellular Signaling Cascade Ligand Growth Factor / Stress Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase Target Kinase (e.g., p38, VEGFR-2, B-Raf) Receptor->Kinase Activates Substrate Downstream Substrate Kinase->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response (Proliferation, Inflammation) pSubstrate->Response Inhibitor Compound X Inhibitor->Kinase Inhibits

Caption: Generalized kinase signaling pathway and point of inhibition.

Conclusion

This guide has provided a comparative framework for evaluating a hypothetical novel kinase inhibitor, this compound (Compound X), against established drugs targeting p38 MAPK, VEGFR-2, and B-Raf. While the data for Compound X is purely illustrative, this analysis underscores the multifaceted process of kinase inhibitor characterization. A promising candidate must not only exhibit potent inhibition of its intended target but also demonstrate a favorable selectivity profile to minimize off-target effects. The provided experimental protocols offer a standardized approach for generating the robust data necessary for such a comparative evaluation. The journey from a novel scaffold to a clinical candidate is arduous, requiring extensive medicinal chemistry optimization and biological characterization, but it begins with the foundational comparative analysis outlined here.

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A Comparative Guide to the Structure-Activity Relationship of 3,4-Dimethoxyphenyl 2-Pyridyl Ketone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 3,4-dimethoxyphenyl 2-pyridyl ketone derivatives. Drawing from a synthesis of available research, we will explore how structural modifications to this chemical scaffold influence its biological activity, with a particular focus on its potential as a phosphodiesterase (PDE) inhibitor and anti-inflammatory agent. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this class of compounds.

Introduction: The Therapeutic Promise of the Phenyl-Pyridyl Ketone Scaffold

The this compound core represents a privileged scaffold in medicinal chemistry. The constituent parts—a catechol-like dimethoxyphenyl ring and a pyridine ring linked by a ketone—are found in numerous biologically active molecules. The 3,4-dimethoxy substitution is a common feature in inhibitors of phosphodiesterases (PDEs), particularly PDE4.[1] The pyridine moiety, a versatile hydrogen bond acceptor and aromatic system, is present in a vast array of approved drugs and contributes to favorable pharmacokinetic properties.[2] The ketone linker provides a rigid connection between the two aromatic rings, influencing their relative orientation, which is crucial for binding to target proteins.

Derivatives of this core structure have been investigated for a range of therapeutic applications, including anticancer[3][4][5] and anti-inflammatory activities.[6] Understanding the SAR of this fundamental scaffold is critical for the rational design of more potent and selective drug candidates.

Core Structure-Activity Relationship Analysis

The biological activity of this compound derivatives can be systematically modulated by chemical modifications at three primary locations: the 3,4-dimethoxyphenyl ring, the 2-pyridyl ring, and the ketone linker.

Diagram: Key Modification Points for SAR Analysis

SAR_Analysis cluster_A Dimethoxyphenyl Ring Modifications cluster_B Pyridyl Ring Modifications cluster_C Ketone Linker Modifications main 3,4-Dimethoxyphenyl 2-Pyridyl Ketone Core A1 Position of Methoxy Groups (e.g., 2,4- vs 3,4-) main->A1 Modulate Target Affinity A2 Replacement of Methoxy Groups (e.g., with halogens, hydroxyls) main->A2 Affect Potency & Selectivity A3 Ring Expansion/Fusion main->A3 Alter Steric Profile B1 Substitution at C4, C5, C6 main->B1 Influence Solubility & PK B2 Introduction of Fused Rings (e.g., thienopyridine) main->B2 Enhance Potency B3 Quaternization of Nitrogen main->B3 Modify Charge Distribution C1 Reduction to Alcohol main->C1 Change Geometry C2 Replacement with Heterocycle (e.g., imidazole, phthalazinone) main->C2 Introduce New Interactions

Caption: Key regions for chemical modification of the core scaffold.

Modifications to the 3,4-Dimethoxyphenyl Ring

The 3,4-dimethoxy substitution pattern is a recurring motif in potent PDE inhibitors. This arrangement appears crucial for interaction with the enzyme's active site.

  • Positional Isomers : Shifting the methoxy groups, for instance to the 2,4-positions, can significantly impact activity. Studies on related benzophenone derivatives have shown that such changes can alter the potency of anti-inflammatory effects.[6]

  • Bioisosteric Replacement : Replacing one or both methoxy groups with other substituents like hydroxyls or halogens can modulate activity. Hydroxyl groups, for example, can introduce new hydrogen bonding opportunities but may also increase metabolic liability.[2]

Modifications to the 2-Pyridyl Ring

The pyridine ring offers numerous avenues for modification to fine-tune the molecule's properties.

  • Substitution : Introducing small alkyl or halogen groups at positions 4, 5, or 6 can influence the electronic nature and steric profile of the ring. This can affect both target binding and pharmacokinetic properties like solubility and membrane permeability.

  • Ring Fusion : Fusing the pyridine ring with other heterocyclic systems, such as a thiophene to form a thienopyridine, has been shown to yield potent inhibitors of kinases like Bruton's tyrosine kinase (BTK).[7]

Modifications to the Ketone Linker

The ketone linker is not merely a spacer; its chemical nature and the rigidity it imparts are critical.

  • Reduction to Alcohol : Reducing the ketone to a secondary alcohol introduces a chiral center and a hydrogen bond donor/acceptor group. This alters the three-dimensional shape of the molecule and can lead to different binding modes.

  • Replacement with Heterocycles : Replacing the ketone with a more complex linker, such as a phthalazinone ring, has been a successful strategy in developing selective PDE4 inhibitors.[1] This highlights the importance of the linker in establishing specific interactions within the target's binding pocket.

Comparative Performance Data

The following table summarizes the inhibitory activities of representative compounds from related chemical series, illustrating the impact of the structural modifications discussed. The data is presented as IC₅₀ values, the concentration of the inhibitor required to reduce the activity of the target by 50%.

Compound SeriesTargetKey Structural FeaturesRepresentative IC₅₀ (nM)Reference
PhthalazinonesPDE44-(3,4-dimethoxyphenyl) with N-substitution4 - 250[1]
Thieno[3,2-c]pyridinesBTK3-(4-phenoxyphenyl) with 7-substitution11.8[7]
Imidazo[1,2-a]pyridinesA549 Lung Cancer2-(3,4-dimethoxyphenyl) with tetrahydropyridin-4-yl2,000 - 20,000[3]
Pyrazolo[3,4-b]pyridinesHCT-116 Colon Cancer4-(3,4-dimethoxyphenyl) substitution1,980[5]

Data is synthesized from multiple sources for comparative purposes. Direct comparison between different assays should be made with caution.

Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of SAR data, standardized and validated experimental protocols are essential. Below are detailed methodologies for assessing the phosphodiesterase inhibitory and anti-inflammatory activities of novel derivatives.

Protocol: In Vitro Phosphodiesterase (PDE) Inhibition Assay

This protocol outlines a common method for determining the inhibitory potency of compounds against PDE enzymes, adapted from established procedures.[8][9]

Diagram: PDE Inhibition Assay Workflow

PDE_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare Assay Buffer (e.g., Tris-HCl, MgCl2) D Add Enzyme, Buffer, and Compound to 96-well plate A->D B Dilute PDE Enzyme (e.g., PDE4D) B->D C Prepare Test Compounds (Serial Dilutions in DMSO) C->D E Initiate reaction with cAMP substrate D->E F Incubate at 37°C E->F G Stop reaction F->G H Add detection reagent (e.g., Malachite Green for Pi) G->H I Measure Absorbance (e.g., at 630 nm) H->I J Calculate % Inhibition I->J K Plot Dose-Response Curve J->K L Determine IC50 Value K->L

Caption: Step-by-step workflow for the in vitro PDE inhibition assay.

Methodology:

  • Preparation of Reagents :

    • Assay Buffer: Prepare a buffer containing Tris-HCl (pH 7.5), MgCl₂, and other necessary co-factors.

    • Enzyme Solution: Dilute recombinant human PDE (e.g., PDE4B or PDE4D) to the desired concentration in assay buffer.

    • Substrate Solution: Prepare a solution of cyclic adenosine monophosphate (cAMP) in assay buffer.

    • Test Compounds: Prepare a series of dilutions of the test compounds in DMSO, and then further dilute in assay buffer.

  • Assay Procedure :

    • In a 96-well plate, add the assay buffer, the test compound solution (or DMSO for control), and the enzyme solution.

    • Pre-incubate the mixture for 10 minutes at 37°C.

    • Initiate the enzymatic reaction by adding the cAMP substrate solution.

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

    • Terminate the reaction.

  • Detection :

    • The product of the reaction, adenosine monophosphate (AMP), can be further converted to adenosine and inorganic phosphate (Pi) using a secondary enzyme like calf intestinal alkaline phosphatase.[8]

    • The amount of Pi generated can be quantified using a colorimetric method, such as the malachite green assay, by measuring absorbance at approximately 630 nm.[8]

  • Data Analysis :

    • Calculate the percentage of inhibition for each compound concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC₅₀ value using non-linear regression analysis.[8]

Protocol: Cell-Based Anti-Inflammatory Assay (NF-κB Inhibition)

This protocol describes a cell-based assay to screen for anti-inflammatory activity by measuring the inhibition of the NF-κB signaling pathway.[10][11]

Methodology:

  • Cell Culture and Seeding :

    • Culture a suitable human cell line, such as HEK293 cells stably transfected with an NF-κB response element-luciferase reporter gene (HEK293-NF-κB-luc).[10]

    • Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment and Stimulation :

    • Treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Induce inflammation by adding a stimulating agent, such as tumor necrosis factor-alpha (TNF-α), to the cell culture medium.[10]

    • Include positive (e.g., a known NF-κB inhibitor) and negative (vehicle-treated) controls.

  • Luciferase Reporter Assay :

    • After an appropriate incubation period (e.g., 6-8 hours), lyse the cells.

    • Add a luciferase substrate to the cell lysate.

    • Measure the resulting luminescence using a luminometer. The light output is proportional to the activity of the NF-κB pathway.

  • Data Analysis :

    • Normalize the luciferase activity to a measure of cell viability (e.g., using a parallel MTT or resazurin assay) to exclude cytotoxic effects.

    • Calculate the percentage of inhibition of NF-κB activity for each compound concentration.

    • Determine the IC₅₀ value as described for the PDE assay.

Conclusion and Future Directions

The this compound scaffold serves as a valuable starting point for the development of novel therapeutic agents, particularly those targeting phosphodiesterases and inflammatory pathways. The structure-activity relationships highlighted in this guide demonstrate that small chemical modifications to the dimethoxyphenyl ring, the pyridyl ring, or the ketone linker can lead to significant changes in biological activity.

Future research in this area should focus on:

  • Improving Selectivity : Designing derivatives with high selectivity for specific PDE isoforms (e.g., PDE4D over PDE4B) to minimize off-target effects.

  • Enhancing Pharmacokinetic Properties : Optimizing compounds for improved solubility, metabolic stability, and oral bioavailability.

  • Exploring Novel Targets : Screening derivatives against a broader range of biological targets to uncover new therapeutic applications.

By leveraging the insights from SAR studies and employing robust experimental protocols, the scientific community can continue to unlock the full therapeutic potential of this promising chemical class.

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A Comparative Guide to the Anticancer Activity of Pyridyl Ketone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored, pyridyl ketone derivatives have emerged as a particularly promising class of compounds, demonstrating significant potential in preclinical cancer studies. Their versatile structure allows for extensive chemical modification, leading to a broad spectrum of biological activities.

This guide provides a comprehensive comparative analysis of the anticancer properties of various pyridyl ketone derivatives. We will delve into their mechanisms of action, supported by experimental data, and offer detailed protocols for the key assays used to evaluate their efficacy. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of next-generation cancer therapeutics.

Understanding the Anticancer Potential: Mechanisms of Action

Pyridyl ketone derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple signaling pathways crucial for tumor growth and survival. The primary modes of action observed include the induction of apoptosis, cell cycle arrest, and the inhibition of key protein kinases.

Induction of Apoptosis and Cell Cycle Arrest

A common hallmark of effective anticancer agents is their ability to induce programmed cell death, or apoptosis, in cancer cells. Many pyridyl ketone derivatives have been shown to trigger this process. For instance, certain novel pyridone-based compounds have been demonstrated to inhibit the proliferation of human breast and liver cancer cells by inducing G2/M phase arrest and apoptosis. This is often mediated through the upregulation of the p53 and p21 proteins and the activation of the JNK signaling pathway[1].

The cell cycle is a tightly regulated process that, when dysregulated, can lead to uncontrolled cell proliferation. Pyridyl ketone derivatives can intervene at critical checkpoints. Flow cytometry analysis has revealed that potent analogues can arrest the cell cycle at the G2/M phase, preventing cancer cells from proceeding through mitosis[2].

Signaling Pathway: p53-mediated Cell Cycle Arrest and Apoptosis

The following diagram illustrates a simplified pathway by which some pyridyl ketone derivatives can induce cell cycle arrest and apoptosis.

p53_pathway Pyridyl Ketone Derivative Pyridyl Ketone Derivative Cellular Stress Cellular Stress Pyridyl Ketone Derivative->Cellular Stress p53 p53 Cellular Stress->p53 p21 p21 p53->p21 Upregulates JNK JNK p53->JNK Upregulates CDK1/Cyclin B CDK1/Cyclin B p21->CDK1/Cyclin B Inhibits G2/M Arrest G2/M Arrest CDK1/Cyclin B->G2/M Arrest Promotes (inhibition leads to arrest) Bax Bax JNK->Bax Activates Apoptosis Apoptosis Bax->Apoptosis

Caption: p53-mediated pathway initiated by pyridyl ketone derivatives.

Inhibition of Protein Kinases

Protein kinases are critical regulators of cellular signaling and are frequently overactive in cancer. Pyridyl ketone and other pyridine-containing scaffolds are prominent in the design of kinase inhibitors[3].

One of the most well-established targets is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis—the formation of new blood vessels that tumors need to grow and metastasize. Several pyridine-based compounds, including some pyridyl-urea derivatives, have been designed as potent VEGFR-2 inhibitors[4].

Other kinases targeted by pyridine derivatives include Cyclin-Dependent Kinases (CDKs), such as CDK8, which are implicated in colorectal cancer and melanoma, and Protein Kinase N2 (PKN2)[3][5]. The pyrazolopyridine core, in particular, is a privileged structure found in several kinase inhibitors, some of which are in clinical trials[3].

Signaling Pathway: VEGFR-2 Inhibition and Anti-Angiogenesis

The diagram below outlines the VEGFR-2 signaling cascade and the point of inhibition by pyridyl ketone derivatives.

VEGFR2_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF-A VEGF-A VEGFR-2 VEGFR-2 VEGF-A->VEGFR-2 Binds P P VEGFR-2->P Autophosphorylation Pyridyl Ketone Derivative Pyridyl Ketone Derivative Pyridyl Ketone Derivative->VEGFR-2 Inhibits ATP binding ATP ATP ATP->VEGFR-2 PI3K/AKT Pathway PI3K/AKT Pathway P->PI3K/AKT Pathway PLCγ/PKC Pathway PLCγ/PKC Pathway P->PLCγ/PKC Pathway Gene Expression Gene Expression PI3K/AKT Pathway->Gene Expression PLCγ/PKC Pathway->Gene Expression Angiogenesis Angiogenesis Gene Expression->Angiogenesis MTT_Workflow A 1. Seed cells in a 96-well plate (e.g., 5x10^3 cells/well) B 2. Incubate for 24h (37°C, 5% CO2) A->B C 3. Treat cells with pyridyl ketone derivatives (various concentrations) B->C D 4. Incubate for 48-72h C->D E 5. Add MTT solution (e.g., 20 µL of 5 mg/mL) to each well D->E F 6. Incubate for 3-4h (allow formazan formation) E->F G 7. Solubilize formazan crystals (e.g., add 150 µL DMSO) F->G H 8. Read absorbance at 570 nm G->H I 9. Calculate % viability and IC50 values H->I

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the pyridyl ketone derivatives in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include wells for a vehicle control (e.g., DMSO) and an untreated control.[6]

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.[7] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This method uses a fluorescent dye, such as Propidium Iodide (PI), which stoichiometrically binds to DNA, to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Step-by-Step Protocol:

  • Cell Culture and Treatment: Seed approximately 1 x 10^6 cells in a 6-well plate and treat with the pyridyl ketone derivative at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS and add the cells dropwise into 9 mL of 70% ethanol while gently vortexing. Store the fixed cells at -20°C for at least 2 hours.[8]

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[8][9]

  • Incubation: Incubate the cells in the dark at 37°C for 30 minutes.[8]

  • Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity, which is proportional to the DNA content, is measured to generate a histogram.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.[10][8]

Apoptosis Detection by Acridine Orange/Ethidium Bromide (AO/EB) Staining

This dual staining method allows for the visualization of nuclear morphology and the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Step-by-Step Protocol:

  • Cell Preparation: Treat cells with the test compound as described for the other assays.

  • Staining: Harvest the cells and wash with PBS. Resuspend the cell pellet in a small volume of PBS.

  • Microscopy: Place 10 µL of the cell suspension on a microscope slide and add 1 µL of an AO/EB solution (containing 100 µg/mL of each dye in PBS).

  • Visualization: Immediately examine the cells under a fluorescence microscope.

    • Viable cells: Uniform green nucleus with intact structure.

    • Early apoptotic cells: Bright green nucleus with chromatin condensation or fragmentation.

    • Late apoptotic cells: Orange to red nucleus with chromatin condensation or fragmentation.

    • Necrotic cells: Uniform orange to red nucleus with intact structure.

Conclusion

Pyridyl ketone derivatives represent a versatile and potent class of compounds in the development of novel anticancer agents. Their ability to induce apoptosis, cause cell cycle arrest, and inhibit critical kinases like VEGFR-2 underscores their therapeutic potential. The comparative data presented in this guide highlights the importance of structure-activity relationships in optimizing the efficacy of these compounds. By employing the detailed experimental protocols provided, researchers can rigorously evaluate new derivatives and contribute to the advancement of cancer therapy. The continued exploration of this chemical scaffold is warranted and holds significant promise for the future of oncology drug discovery.

References

  • Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC - NIH. (n.d.).
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A Comparative Guide to Validating the Anti-Inflammatory Effects of 3,4-Dimethoxyphenyl 2-pyridyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for validating the anti-inflammatory potential of the novel compound, 3,4-Dimethoxyphenyl 2-pyridyl ketone. This document moves beyond a simple recitation of protocols to offer a strategic and scientifically-grounded approach to investigation, emphasizing experimental causality and robust data interpretation.

Introduction: Unveiling the Potential of this compound

Inflammation is a critical biological response, but its dysregulation underlies a multitude of chronic diseases, including rheumatoid arthritis, cardiovascular disorders, and neurodegenerative conditions.[1][2] The current pharmacopeia, dominated by Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and corticosteroids, is effective but hampered by significant side effects with long-term use.[1][2] This necessitates the exploration of new chemical entities with improved safety and efficacy profiles.

This compound is a synthetic compound whose anti-inflammatory properties have not been extensively characterized. However, its structural motifs, particularly the dimethoxyphenyl group, are present in other molecules with demonstrated anti-inflammatory activity. For instance, compounds like (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol have shown marked inhibition of acute inflammation.[3] This structural analogy provides a compelling rationale for a thorough investigation into its potential as a novel anti-inflammatory agent.

Hypothesized Mechanism of Action: Based on the known anti-inflammatory mechanisms of structurally related compounds, we can postulate that this compound may exert its effects through the modulation of key inflammatory pathways, such as the NF-κB and MAPK signaling cascades, which are pivotal in the expression of pro-inflammatory mediators like cytokines and enzymes (e.g., COX-2).[4][5]

A Phased Approach to Experimental Validation

A rigorous validation process should follow a logical progression from high-throughput in vitro screening to more complex in vivo models that mimic human disease states. This phased approach ensures a cost-effective and ethically responsible evaluation of the compound's therapeutic potential.

Phase 1: In Vitro Characterization of Anti-Inflammatory Activity

The initial phase focuses on establishing the compound's fundamental anti-inflammatory properties using cell-free and cell-based assays. These assays are generally cost-effective, rapid, and provide valuable preliminary data on the mechanism of action.[1][2]

Experimental Workflow for In Vitro Screening

cluster_0 Initial Screening cluster_1 Mechanistic Assays A Compound Synthesis & Characterization B Protein Denaturation Assay A->B Primary Evaluation C Membrane Stabilization Assay A->C Primary Evaluation D COX-1 & COX-2 Inhibition Assay C->D Proceed if active E 5-LOX Inhibition Assay D->E F Nitric Oxide (NO) Inhibition in Macrophages E->F G Cytokine Profiling in PBMCs F->G Detailed Mechanistic Insight

Caption: A streamlined workflow for the in vitro validation of this compound's anti-inflammatory effects.

Detailed Experimental Protocols:

a) Inhibition of Protein Denaturation:

  • Principle: Denaturation of proteins is a well-documented cause of inflammation in conditions like rheumatoid arthritis.[6] This assay assesses the ability of the test compound to prevent heat-induced protein denaturation.

  • Protocol:

    • Prepare a reaction mixture containing 0.5 mL of a 1% w/v solution of bovine serum albumin (BSA) and 0.5 mL of the test compound at various concentrations (e.g., 10-1000 µg/mL).

    • A control group will consist of 0.5 mL of BSA solution and 0.5 mL of distilled water.

    • Incubate the mixtures at 37°C for 20 minutes, followed by heating at 70°C for 10 minutes.

    • After cooling, measure the absorbance of the solutions at 660 nm.

    • Diclofenac sodium can be used as a standard reference drug.

    • The percentage inhibition of protein denaturation is calculated as: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

b) Human Red Blood Cell (HRBC) Membrane Stabilization Assay:

  • Principle: The stabilization of lysosomal membranes is crucial in limiting the inflammatory response. This assay uses HRBCs as a model system, as their membranes are analogous to lysosomal membranes.[6]

  • Protocol:

    • Prepare a 10% v/v suspension of HRBCs in isotonic saline.

    • The reaction mixture will consist of 1 mL of the test compound at various concentrations, 2 mL of hyposaline (0.36%), and 0.5 mL of the HRBC suspension.

    • A control group will contain 1 mL of distilled water instead of the test compound.

    • Incubate the mixtures at 37°C for 30 minutes and then centrifuge at 3000 rpm for 10 minutes.

    • Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.

    • The percentage of membrane stabilization is calculated as: % Stabilization = [(Abs_control - Abs_sample) / Abs_control] x 100

c) Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays:

  • Principle: A significant mechanism of action for many anti-inflammatory drugs is the inhibition of COX and LOX enzymes, which are involved in the synthesis of prostaglandins and leukotrienes, respectively.[6]

  • Protocol:

    • Commercially available colorimetric COX (ovine) and 5-LOX (potato) inhibitor screening assay kits can be utilized for this purpose.

    • Follow the manufacturer's instructions to determine the IC50 values of this compound for both COX-1 and COX-2, as well as 5-LOX.

    • This will help in assessing the compound's selectivity towards COX-2, which is a desirable trait for minimizing gastrointestinal side effects.[7]

d) Nitric Oxide (NO) Inhibition in Lipopolysaccharide (LPS)-Stimulated Macrophages:

  • Principle: Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) in macrophages contributes to inflammation.[1][2] This assay measures the ability of the test compound to inhibit NO production in stimulated RAW 264.7 macrophage cells.

  • Protocol:

    • Culture RAW 264.7 cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Measure the nitrite concentration in the culture supernatant using the Griess reagent.

    • A non-toxic concentration of the compound should be used, as determined by a preliminary cytotoxicity assay (e.g., MTT assay).

e) Cytokine Profiling in Peripheral Blood Mononuclear Cells (PBMCs):

  • Principle: To gain deeper insights into the immunomodulatory effects, the production of key pro- and anti-inflammatory cytokines can be measured in human PBMCs.[8]

  • Protocol:

    • Isolate PBMCs from healthy human blood using Ficoll-Paque density gradient centrifugation.

    • Culture the PBMCs and pre-treat with the test compound.

    • Stimulate the cells with a mitogen like phytohaemagglutinin (PHA).

    • After incubation, collect the cell supernatant and measure the levels of cytokines such as TNF-α, IL-1β, IL-6, and IL-10 using a multiplex ELISA assay.

Comparative In Vitro Data (Hypothetical)

AssayThis compound (IC50)Diclofenac (IC50)Celecoxib (IC50)
Protein Denaturation 85 µg/mL50 µg/mLN/A
HRBC Membrane Stabilization 120 µg/mL75 µg/mLN/A
COX-1 Inhibition 50 µM5 µM7.6 µM
COX-2 Inhibition 15 µM1 µM0.04 µM
5-LOX Inhibition 25 µM>100 µM>100 µM
NO Inhibition in Macrophages 30 µM10 µM20 µM

This data is hypothetical and for illustrative purposes only.

Phase 2: In Vivo Validation in Animal Models of Inflammation

Successful in vitro activity warrants further investigation in preclinical in vivo models to assess efficacy, pharmacokinetics, and safety in a whole-organism context.[9][10] The choice of animal model is critical and should align with the intended therapeutic application.[10]

Experimental Workflow for In Vivo Validation

cluster_0 Acute Inflammation Models cluster_1 Chronic Inflammation Models cluster_2 Safety & Toxicology A Carrageenan-Induced Paw Edema in Rats B LPS-Induced Systemic Inflammation in Mice A->B Confirm acute efficacy C Adjuvant-Induced Arthritis in Rats B->C Proceed to chronic models D Acute Toxicity Study C->D Assess safety profile E Gastric Ulcerogenicity D->E

Caption: A phased in vivo validation workflow for assessing the anti-inflammatory efficacy and safety of the test compound.

Detailed Experimental Protocols:

a) Carrageenan-Induced Paw Edema in Rats:

  • Principle: This is a widely used and well-characterized model of acute inflammation.[11][12] The edema formation is biphasic, with the initial phase mediated by histamine and serotonin, and the later phase by prostaglandins and other mediators.

  • Protocol:

    • Divide Wistar albino rats into groups: control (vehicle), standard (e.g., Indomethacin 10 mg/kg), and test groups (this compound at different doses).

    • Administer the vehicle, standard, or test compound orally 1 hour before the carrageenan injection.

    • Induce inflammation by injecting 0.1 mL of 1% w/v carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

    • The percentage inhibition of edema is calculated for each group relative to the control group.

b) Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice:

  • Principle: This model is useful for studying the systemic inflammatory response and the effect of a drug on cytokine production in vivo.

  • Protocol:

    • Administer the test compound or vehicle to groups of mice.

    • After 1 hour, inject the mice with a non-lethal dose of LPS intraperitoneally.

    • At a specified time point (e.g., 2 or 6 hours) post-LPS injection, collect blood samples via cardiac puncture.

    • Measure the serum levels of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA.

c) Adjuvant-Induced Arthritis in Rats:

  • Principle: This is a model of chronic inflammation that shares several pathological features with human rheumatoid arthritis.

  • Protocol:

    • Induce arthritis in rats by injecting Freund's complete adjuvant into the sub-plantar region of the right hind paw.

    • Administer the test compound daily for a specified period (e.g., 14-21 days), starting from the day of adjuvant injection.

    • Monitor the paw volume, body weight, and arthritic score regularly.

    • At the end of the study, histological analysis of the joints can be performed to assess cartilage and bone destruction.

Comparative In Vivo Data (Hypothetical)

ModelThis compound (50 mg/kg)Indomethacin (10 mg/kg)
Carrageenan-Induced Paw Edema (% Inhibition at 3h) 55%70%
LPS-Induced TNF-α Reduction 45%60%
Adjuvant-Induced Arthritis (Reduction in Arthritic Score) 40%55%
Gastric Ulcerogenicity (Ulcer Index) 1.54.5

This data is hypothetical and for illustrative purposes only.

Interpreting the Data: Building a Case for a Novel Anti-Inflammatory Agent

The collective data from these in vitro and in vivo studies will provide a comprehensive profile of this compound's anti-inflammatory potential. A successful candidate would ideally exhibit:

  • Broad anti-inflammatory activity in initial in vitro screens.

  • A clear mechanism of action, preferably with selectivity towards COX-2 over COX-1 to predict a better safety profile.

  • Significant efficacy in both acute and chronic in vivo models of inflammation.

  • A favorable safety profile, particularly with low gastric ulcerogenicity compared to traditional NSAIDs.

Conclusion and Future Directions

This guide outlines a robust, multi-faceted approach to validating the anti-inflammatory effects of this compound. By systematically progressing from in vitro mechanistic studies to in vivo efficacy and safety models, researchers can build a strong data package to support its further development. Future studies should focus on elucidating the precise molecular targets, exploring the pharmacokinetic and pharmacodynamic properties, and conducting more extensive toxicology studies to fully characterize its therapeutic potential.

References

  • Adeyemi, O. O., et al. (2020). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Journal of Basic and Clinical Physiology and Pharmacology.
  • Gautam, R. K., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed Central. Available at: [Link]

  • Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling.
  • Chaudhary, P., et al. (Year not available). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. ResearchGate.
  • Schroecksnadel, K., et al. (2006). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed. Available at: [Link]

  • WuXi Biology. (Year not available). Inflammation & Autoimmune Disease Models.
  • Peiris, D. S. H. S., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. Available at: [Link]

  • Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research.
  • Peiris, D. S. H. S., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Biochemistry.
  • Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts. World Journal of Pharmaceutical Research.
  • Liew, K. Y., et al. (2025). Choosing a nonsteroidal anti-inflammatory drug for pain. PubMed Central.
  • Salehi, B., et al. (2021). The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation. PubMed Central. Available at: [Link]

  • Maspong, S., et al. (1997). Anti-inflammatory Activity of Compound D {(E)-4-(3'4'-dimethoxyphenyl)but-3-en-2-ol} Isolated From Zingiber Cassumunar Roxb. PubMed. Available at: [Link]

  • Al-Harthy, T., et al. (2024). Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways. Nature. Available at: [Link]

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Efficacy of 3,4-Dimethoxyphenyl 2-Pyridyl Ketone Analogues: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic modification of core chemical scaffolds is a cornerstone of developing novel therapeutics with enhanced efficacy and selectivity. Among the myriad of heterocyclic compounds, those containing the pyridyl ketone framework have garnered significant attention due to their diverse biological activities. This guide provides an in-depth comparison of the efficacy of analogues based on the 3,4-Dimethoxyphenyl 2-pyridyl ketone scaffold, with a particular focus on their potential as antiproliferative agents. By examining the structure-activity relationships (SAR) of closely related imidazo[1,2-a]pyridine analogues, we aim to furnish researchers, scientists, and drug development professionals with actionable insights to guide future design and synthesis efforts.

The 3,4-Dimethoxyphenyl Pyridyl Motif: A Privileged Scaffold

The combination of a pyridine ring and a ketone linker creates a versatile pharmacophore capable of interacting with a range of biological targets. The inclusion of a 3,4-dimethoxyphenyl group is a common strategy in medicinal chemistry, as the methoxy groups can engage in crucial hydrogen bonding and hydrophobic interactions within enzyme active sites, often enhancing potency and modulating pharmacokinetic properties.[1] Pyridine derivatives are known to possess a wide array of biological activities, including antitumor, anti-inflammatory, and antiviral properties.[1] This inherent bioactivity makes the this compound and its analogues a promising starting point for the development of novel therapeutic agents.

A critical aspect in the development of these molecules is understanding how structural modifications impact their biological function. The following sections will delve into a comparative analysis of a series of 2-(3,4-dimethoxyphenyl)-6-(1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridine analogues, which serve as an excellent case study due to their structural similarity to the core topic and the availability of systematic efficacy data.[2]

Comparative Efficacy of Imidazo[1,2-a]pyridine Analogues as Antiproliferative Agents

A systematic study of two series of 2-(3,4-dimethoxyphenyl)-6-(1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridine analogues (IPA and IPS series) has provided valuable insights into their structure-activity relationships as anticancer agents. These compounds were evaluated for their in vitro antiproliferative activity against a panel of human cancer cell lines, including A549 (lung), HeLa (cervical), and B16F10 (melanoma).[2] The efficacy is reported as the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.

Structure-Activity Relationship (SAR) Analysis

The synthesized analogues feature modifications at the tetrahydropyridine moiety, allowing for a clear assessment of the impact of different substituents on cytotoxic activity.

Table 1: Antiproliferative Activity (IC50 in µM) of Selected IPA and IPS Analogues [2]

CompoundR GroupA549 (Lung)HeLa (Cervical)B16F10 (Melanoma)
IPA-5 4-Fluorobenzoyl4.5 ± 0.35.2 ± 0.46.1 ± 0.5
IPA-6 4-Chlorobenzoyl3.8 ± 0.24.1 ± 0.35.5 ± 0.4
IPA-8 4-Bromobenzoyl3.5 ± 0.23.9 ± 0.34.8 ± 0.3
IPA-9 4-Iodobenzoyl2.9 ± 0.13.2 ± 0.24.1 ± 0.3
IPA-12 4-Trifluoromethylbenzoyl5.1 ± 0.45.8 ± 0.56.5 ± 0.6
IPA-16 3,4-Dichlorobenzoyl2.5 ± 0.12.8 ± 0.23.5 ± 0.2
IPA-17 3,5-Dichlorobenzoyl2.2 ± 0.12.5 ± 0.23.1 ± 0.2
IPA-19 4-Cyanobenzoyl4.8 ± 0.35.5 ± 0.46.2 ± 0.5
IPS-7 4-Chlorophenylsulfonyl3.9 ± 0.34.3 ± 0.35.1 ± 0.4
IPS-8 4-Bromophenylsulfonyl3.6 ± 0.24.0 ± 0.34.9 ± 0.4
IPS-9 4-Iodophenylsulfonyl3.1 ± 0.23.5 ± 0.24.3 ± 0.3
IPS-22 4-Nitrophenylsulfonyl5.5 ± 0.46.1 ± 0.56.8 ± 0.6

From the data presented, several key SAR trends can be elucidated:

  • Influence of Halogen Substituents: In the IPA series (benzoyl derivatives), the introduction of a halogen at the para-position of the benzoyl ring generally enhances antiproliferative activity. The potency increases with the size of the halogen, following the order I > Br > Cl > F. This suggests that larger, more polarizable halogens may form more favorable interactions with the target protein.

  • Effect of Multiple Halogenation: Dichlorinated analogues, particularly IPA-16 (3,4-dichloro) and IPA-17 (3,5-dichloro), exhibited the most potent activity across all cell lines, with IC50 values in the low micromolar range. This highlights the beneficial effect of multiple electron-withdrawing groups on the benzoyl moiety.

  • Comparison of Benzoyl (IPA) vs. Phenylsulfonyl (IPS) Series: While both series demonstrated significant antiproliferative activity, the benzoyl derivatives (IPA) generally showed slightly better or comparable potency to their corresponding phenylsulfonyl counterparts (IPS).

  • Electron-Withdrawing vs. Electron-Donating Groups: The presence of strong electron-withdrawing groups, such as halogens and cyano groups, appears to be favorable for activity. In contrast, analogues with electron-donating groups (not shown in the table) generally exhibited weaker activity.

These findings underscore the importance of the electronic and steric properties of the substituents on the tetrahydropyridine ring in modulating the anticancer efficacy of this class of compounds.

Experimental Protocols for Efficacy Evaluation

To ensure the trustworthiness and reproducibility of the efficacy data, it is crucial to employ validated and well-documented experimental protocols. The following section details a standard methodology for assessing the in vitro antiproliferative activity of novel compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation. The principle lies in the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases of viable cells. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., A549, HeLa, B16F10) in appropriate complete culture medium.

    • Trypsinize and count the cells.

    • Seed the cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solutions in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • MTT Assay and Absorbance Measurement:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

    • Incubate the plates for an additional 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plates gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, using non-linear regression analysis.

Diagram of the MTT Assay Workflow:

MTT_Workflow A Cell Seeding (5x10³ cells/well in 96-well plate) B Incubation (24h, 37°C, 5% CO₂) A->B C Compound Treatment (Serial dilutions of analogues) B->C D Incubation (48h, 37°C, 5% CO₂) C->D E Add MTT Reagent (20 µL/well) D->E F Incubation (4h, 37°C) E->F G Remove Medium & Add DMSO (150 µL/well) F->G H Measure Absorbance (570 nm) G->H I Data Analysis (Calculate % Viability & IC50) H->I

Caption: Workflow of the MTT assay for evaluating cytotoxicity.

Broader Context: Phosphodiesterase 4 (PDE4) Inhibition

While the primary focus of this guide has been on the antiproliferative activity of this compound analogues, it is important to note that this scaffold is also relevant in other therapeutic areas. For instance, compounds containing the 4-(3,4-dimethoxyphenyl) moiety have been investigated as potent and selective inhibitors of phosphodiesterase 4 (PDE4).[3] PDE4 is a key enzyme in the inflammatory cascade, and its inhibition leads to an increase in intracellular cyclic AMP (cAMP), which in turn suppresses the production of pro-inflammatory mediators.[3][4]

Structure-activity relationship studies on a series of 4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-ones revealed that N-substitution is beneficial for PDE4 inhibition.[3] This suggests that modifications to the pyridyl nitrogen in the core this compound structure could be a viable strategy for developing potent anti-inflammatory agents targeting PDE4.

Diagram of PDE4 Inhibition Pathway:

PDE4_Pathway cluster_0 Cell Membrane cluster_1 Intracellular GPCR GPCR Activation AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PDE4 PDE4 cAMP->PDE4 Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolyzes to Inflammation ↓ Pro-inflammatory Mediators PKA->Inflammation Inhibitor 3,4-Dimethoxyphenyl Pyridyl Ketone Analogue Inhibitor->PDE4 Inhibits

Caption: Simplified signaling pathway of PDE4 inhibition.

Conclusion and Future Directions

This guide has provided a comparative analysis of the efficacy of this compound analogues, with a focused examination of a closely related imidazo[1,2-a]pyridine series as potent antiproliferative agents. The structure-activity relationship studies clearly indicate that the nature and position of substituents on the peripheral rings play a crucial role in determining the biological activity. Specifically, the presence of electron-withdrawing groups, particularly halogens, on the benzoyl moiety of the tetrahydropyridine ring significantly enhances cytotoxic efficacy.

For researchers and drug development professionals, these findings offer a rational basis for the design of future analogues. Further exploration could involve:

  • Synthesis of a focused library of this compound analogues with systematic variations on both the pyridine and phenyl rings.

  • Evaluation of these analogues against a broader panel of cancer cell lines and in other therapeutic areas such as inflammation, by targeting enzymes like PDE4.

  • In-depth mechanistic studies to identify the specific molecular targets and signaling pathways affected by the most potent compounds.

By leveraging the insights from this comparative guide, the scientific community can continue to build upon the therapeutic potential of the this compound scaffold to develop novel and effective medicines.

References

  • A number of 6-(3,4-dimethoxyphenyl)-4,5-dihydro-2H-pyridazin-3-ones and a novel series of 4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-ones were prepared and tested on the cGMP-inhibited phosphodiesterase (PDE3) and cAMP-specific phosphodiesterase (PDE4) enzymes. PubMed. [Link]

  • Synthesis and in Vitro Cytotoxic Evaluation of Novel N-(3,4,5-trimethoxyphenyl)pyridin-2(1H)-one Derivatives. PubMed. [Link]

  • Design, synthesis and biological evaluation of 2-(3,4-dimethoxyphenyl)-6 (1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridine analogues as antiproliferative agents. PubMed. [Link]

  • Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. National Institutes of Health. [Link]

  • SAR of anti-inflammatory agents. (A higher resolution / colour version...). ResearchGate. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. National Institutes of Health. [Link]

  • Synthesis and in Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. MDPI. [Link]

  • Synthesis and Sar Study of Diarylpentanoid Analogues as New Anti-Inflammatory Agents. MDPI. [Link]

  • Structure-activity relationship of anticancer drug candidate quinones. TÜBİTAK Academic Journals. [Link]

  • The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed. [Link]

  • Synthesis and Sar Study of Diarylpentanoid Analogues as New Anti-Inflammatory Agents. ResearchGate. [Link]

  • Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. National Institutes of Health. [Link]

  • Total synthesis and cytotoxic evaluation of 6‐C‐prenylated flavones against MCF‐7 cells. ResearchGate. [Link]

  • PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. MDPI. [Link]

  • An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022. National Institutes of Health. [Link]

  • Status of PDE4 inhibitors delivered by topical route. ResearchGate. [Link]

  • Next Generation PDE4 Inhibitors that Selectively Target PDE4B/D Subtypes: A Narrative Review. National Institutes of Health. [Link]

  • Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. MDPI. [Link]

  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. National Institutes of Health. [Link]

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A Researcher's Guide to Navigating Off-Target Effects: A Comparative Framework for 3,4-Dimethoxyphenyl 2-pyridyl ketone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the journey from a promising chemical scaffold to a clinically viable therapeutic is fraught with challenges. One of the most critical hurdles is ensuring target specificity. The 3,4-dimethoxyphenyl 2-pyridyl ketone core represents a versatile scaffold, variants of which have been explored in diverse therapeutic areas, from anticancer agents to antituberculars.[1][2] However, like any small molecule, derivatives from this class carry an inherent risk of interacting with unintended biological targets. These "off-target" effects can lead to unforeseen toxicity or diminished efficacy, making a thorough assessment of cross-reactivity an indispensable part of the development pipeline.

This guide provides a comparative framework for designing and interpreting cross-reactivity studies for novel derivatives of this compound. We will move beyond a mere listing of protocols to explain the causality behind experimental choices, ensuring a self-validating system for your research.

The Imperative of Selectivity Profiling

The therapeutic efficacy of a drug is intrinsically linked to its selectivity. While a molecule may be designed to interact with a specific enzyme or receptor, the vast and complex landscape of the human proteome presents numerous opportunities for unintended interactions.[3] Kinases, a common target class for ketone-containing compounds, are a prime example. The human genome encodes over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets, making the development of truly selective inhibitors a significant challenge.[3][4]

A non-selective compound can lead to a cascade of undesirable outcomes. For instance, a candidate molecule targeting a specific cancer-related kinase might also inhibit other kinases essential for normal cellular function, leading to toxicity.[4][5][6] Conversely, in some cases, multi-targeting can be beneficial, as seen with dual inhibitors of mTOR and PI3K in certain cancers.[3] Therefore, a comprehensive cross-reactivity profile is not just a regulatory requirement but a crucial tool for understanding a compound's true mechanism of action and predicting its clinical behavior.

Designing a Cross-Reactivity Study: A Hypothetical Workflow

Given a novel series of this compound derivatives, a systematic investigation of their selectivity is paramount. The following workflow outlines a logical progression from broad screening to in-depth cellular validation.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Deconvolution & Dose-Response cluster_2 Phase 3: Cellular Validation A Derivative Synthesis & QC B Primary Target Engagement Assay (e.g., IC50 determination) A->B C Broad Kinase Panel Screen (e.g., at 1µM and 10µM) B->C D Identify Off-Target Hits (e.g., >50% inhibition) C->D E Dose-Response Assays for Off-Targets (IC50 determination) D->E F Calculate Selectivity Score (e.g., S-Score) E->F G Cellular Target Engagement Assay (e.g., NanoBRET, CETSA) F->G H Phenotypic Assays (e.g., Apoptosis, Cell Cycle Analysis) G->H I Confirmation in Orthogonal Models H->I

Caption: A three-phase workflow for assessing the cross-reactivity of novel chemical entities.

Experimental Methodologies: The 'How' and 'Why'

A robust cross-reactivity study relies on a combination of in vitro biochemical assays and cell-based models to provide a holistic view of a compound's specificity.

In Vitro Kinase Profiling

The most direct way to assess cross-reactivity against a large, predefined set of targets is through in vitro kinase profiling. This is a foundational experiment for any compound suspected of having kinase activity.

Protocol: Radiometric Kinase Assay (Illustrative Example)

  • Preparation of Kinase Reaction Buffer: A typical buffer might contain 25 mM MOPS (pH 7.2), 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, and 2 mM EDTA. The choice of buffer components is critical to ensure optimal enzyme activity.

  • Compound Preparation: Test compounds (e.g., your this compound derivatives) are serially diluted in DMSO to create a concentration gradient. A fixed, low concentration of DMSO is maintained across all reactions to prevent solvent-induced inhibition.

  • Reaction Initiation: The kinase of interest, a suitable substrate (e.g., a generic peptide substrate like myelin basic protein), and [γ-³³P]ATP are combined in the reaction buffer. The reaction is initiated by adding the kinase.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration, allowing for the transfer of the radiolabeled phosphate from ATP to the substrate.

  • Reaction Termination and Detection: The reaction is stopped by spotting the mixture onto phosphocellulose paper. The paper is then washed extensively to remove unincorporated [γ-³³P]ATP. The amount of incorporated radioactivity, corresponding to kinase activity, is quantified using a scintillation counter.

  • Data Analysis: The percentage of remaining kinase activity in the presence of the inhibitor is calculated relative to a DMSO control. IC₅₀ values are then determined by fitting the data to a dose-response curve.

Causality: Radiometric assays are considered a gold standard due to their high sensitivity and direct measurement of enzymatic activity. By screening against a large panel of kinases (often >80), researchers can quickly identify potential off-target interactions.[4][5]

Cellular Target Engagement Assays

While in vitro assays are excellent for identifying direct interactions, they do not account for cell permeability, efflux pumps, or intracellular metabolism. Cellular target engagement assays confirm that a compound can reach and bind to its intended (and unintended) targets in a more physiologically relevant environment.

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Intact cells are treated with the test compound or a vehicle control (DMSO) and incubated to allow for compound entry and target binding.

  • Thermal Challenge: The cell suspensions are heated to a range of temperatures. The principle behind CETSA is that a ligand-bound protein is stabilized and will denature and aggregate at a higher temperature than its unbound counterpart.

  • Cell Lysis and Fractionation: After the heat challenge, cells are lysed, and soluble proteins are separated from aggregated proteins by centrifugation.

  • Protein Detection: The amount of the target protein remaining in the soluble fraction at each temperature is quantified, typically by Western blotting or mass spectrometry.

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in this curve to higher temperatures in the presence of the compound indicates target engagement.

Causality: CETSA provides direct evidence of target binding within the complex milieu of the cell.[3] It is an invaluable tool for validating hits from in vitro screens and for distinguishing between compounds that bind their target in a test tube versus those that are effective in a cellular context.

Data Presentation and Interpretation

The output of a large-scale kinase screen can be extensive. Summarizing this data in a clear and comparative format is essential for decision-making.

Table 1: Hypothetical Kinase Selectivity Profile for this compound Derivatives
CompoundPrimary Target IC₅₀ (nM)Off-Target 1 (e.g., PIM1) IC₅₀ (nM)[5]Off-Target 2 (e.g., DYRK1A) IC₅₀ (nM)[5]Selectivity Score (S₁₀)
Derivative A 501,2002,5000.05
Derivative B 755,000>10,0000.02
Derivative C 1203508000.21
Staurosporine 510150.85

Selectivity Score (S₁₀) is calculated as the number of kinases inhibited >90% at 1 µM divided by the total number of kinases tested. A lower score indicates higher selectivity.

This table allows for a direct comparison of the selectivity of different derivatives. Derivative B, with a low selectivity score and high IC₅₀ values for off-targets, would be prioritized for further development over the less selective Derivative C. Staurosporine, a notoriously non-selective kinase inhibitor, is included as a negative control.

Visualizing Selectivity: The Kinome Map

A powerful way to visualize cross-reactivity data is through a kinome map. This diagrammatic representation of the human kinome illustrates which kinases are inhibited by a compound at a given concentration.

Caption: An illustrative kinome map showing the selectivity profile of a hypothetical inhibitor.

Conclusion: A Commitment to Rigor

The development of safe and effective therapeutics demands a rigorous and unflinching evaluation of cross-reactivity. For researchers working with promising scaffolds like this compound, a systematic approach to selectivity profiling is not optional. By combining broad in vitro screening with robust cellular validation and presenting the data in a clear, comparative format, we can make more informed decisions, mitigate the risks of off-target toxicity, and ultimately, accelerate the translation of novel chemical entities from the bench to the bedside. The principles and methodologies outlined in this guide provide a foundational framework for achieving this critical objective.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Pagano, M. A., Bain, J., Kazimierczuk, Z., Sarno, S., Ruzzene, M., Di Maira, G., Elliott, M., Orzeszko, A., Cozza, G., Meggio, F., & Pinna, L. A. (2008). The selectivity of inhibitors of protein kinase CK2: an update. Biochemical Journal, 415(3), 353–365. Retrieved from [Link]

  • Abdel-Ghani, T. M., El-Sayed, M. A., El-Shorbagy, A. M., & El-Gazzar, M. G. (2020). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 25(21), 5183. Retrieved from [Link]

  • Dar, A. C., & Shokat, K. M. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Annual Review of Biochemistry, 80, 269–296. Retrieved from [Link]

  • Matsjeh, S., Anwar, C., Sholikhah, E. N., & Alimuddin, A. A. (2014). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. International Journal of Chemical Engineering and Applications, 5(4), 346-349. Retrieved from [Link]

  • de Souza, M. V. N., Pais, K. C., de Almeida, M. V., Rodrigues, J. C. F., & da Silva, F. C. (2020). Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity. Molecules, 25(18), 4235. Retrieved from [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., Klevernic, I., Arthur, J. S. C., Alessi, D. R., & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315. Retrieved from [Link]

  • El-Sayed, M. A., El-Gazzar, M. G., & Ghani, T. M. A. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 28(17), 6432. Retrieved from [Link]

  • Słabik, J., et al. (2021). Structure-kinetic relationship reveals the mechanism of selectivity of FAK inhibitors over PYK2. Cell Chemical Biology, 28(5), 681-692.e6. Retrieved from [Link]

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A Comparative Benchmarking Guide to 3,4-Dimethoxyphenyl 2-pyridyl ketone: An Evaluation Against Established Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide provides a comprehensive framework for the preclinical evaluation of 3,4-Dimethoxyphenyl 2-pyridyl ketone, a novel small molecule with a chemical scaffold suggestive of diverse pharmacological potential. Due to the presence of the dimethoxybenzene moiety and a pyridyl ring system, which are features in several known bioactive agents, we hypothesize potential efficacy in oncology, anti-inflammatory, and phosphodiesterase (PDE) inhibition pathways. This document outlines a head-to-head benchmarking strategy against established drugs in these fields: Doxorubicin (oncology), Ibuprofen (inflammation), and Roflumilast (PDE4 inhibition). We provide detailed, field-tested experimental protocols, the rationale behind their selection, and a framework for interpreting comparative data. The objective is to equip researchers and drug development professionals with a robust, self-validating methodology to ascertain the therapeutic promise of this and similar novel chemical entities.

Introduction: The Rationale for Investigation

The compound this compound (henceforth referred to as "Compound P2D") is a synthetic ketone with the molecular formula C₁₄H₁₃NO₃.[1] While direct biological data for Compound P2D is not extensively available in peer-reviewed literature, its constituent moieties are prevalent in compounds with established bioactivity.

  • The Pyridine Scaffold: Pyridine and its derivatives are "privileged structures" in medicinal chemistry, forming the core of numerous antibacterial, antitumor, and anti-inflammatory agents.[2][3]

  • The Dimethoxyphenyl Group: This functional group is present in various compounds demonstrating antiproliferative and cytotoxic effects, often through mechanisms involving tubulin polymerization or kinase inhibition.[4][5]

This structural precedent compels a systematic investigation into Compound P2D's potential. This guide proposes a multi-pronged benchmarking approach to define its activity profile relative to gold-standard drugs.

Selection of Benchmark Drugs: Establishing a Gold Standard

The choice of comparators is critical for contextualizing the performance of a novel compound. We have selected three widely recognized drugs, each representing a distinct therapeutic class and mechanism of action.

  • Doxorubicin (Anticancer): An anthracycline antibiotic used in chemotherapy for decades. Its primary mechanisms include DNA intercalation and inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis.[6][7] It serves as a potent, albeit non-selective, benchmark for cytotoxic activity.

  • Ibuprofen (Anti-inflammatory): A cornerstone nonsteroidal anti-inflammatory drug (NSAID). It functions as a non-selective inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), thereby blocking prostaglandin synthesis.[8][9] It provides a benchmark for broad anti-inflammatory action.

  • Roflumilast (PDE4 Inhibitor): A selective phosphodiesterase-4 (PDE4) inhibitor used to treat chronic obstructive pulmonary disease (COPD).[10][11] By preventing the degradation of cyclic AMP (cAMP), it exerts potent anti-inflammatory effects, particularly in immune cells.[12][13] It is a benchmark for targeted, cAMP-mediated anti-inflammatory activity.

Comparative Analysis I: Anticancer Potential

The prevalence of the dimethoxyphenyl and pyridine motifs in anticancer agents suggests that a primary screen for cytotoxicity is warranted.[2][4] We will assess Compound P2D's ability to inhibit cancer cell proliferation and induce apoptosis, benchmarked against Doxorubicin.

Scientific Rationale

The initial goal is to determine if Compound P2D possesses cytotoxic activity and to quantify its potency (IC₅₀). A positive result would necessitate further mechanistic studies to see if the mechanism aligns with known pathways, such as the topoisomerase II inhibition characteristic of Doxorubicin.[14] We select a panel of diverse cancer cell lines to identify potential tissue-specific sensitivity.

Key Experiment: Cell Viability (MTT Assay)

This colorimetric assay is a robust, high-throughput method to measure cell metabolic activity, which serves as a proxy for cell viability.

Protocol:

  • Cell Culture: Seed human cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon, HeLa for cervical) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of Compound P2D and Doxorubicin (e.g., from 0.01 µM to 100 µM). Add the compounds to the respective wells and incubate for 48-72 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to untreated controls and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Visualizing the Doxorubicin Mechanism of Action

The diagram below illustrates the primary pathways through which Doxorubicin exerts its cytotoxic effects. This provides a conceptual framework for potential mechanistic studies on Compound P2D if it shows activity.

Doxorubicin_MoA Dox Doxorubicin DNA Nuclear DNA Dox->DNA Intercalation TopoII Topoisomerase II Dox->TopoII Mito Mitochondria Dox->Mito Redox Cycling Complex Topo II-DNA Cleavage Complex TopoII->Complex Stabilizes DSB DNA Double-Strand Breaks Complex->DSB Prevents re-ligation Apoptosis Apoptosis DSB->Apoptosis ROS Reactive Oxygen Species (ROS) ROS->DNA Damage ROS->Apoptosis Mito->ROS

Caption: Doxorubicin's dual mechanism: DNA damage and apoptosis induction.

Hypothetical Data & Interpretation
CompoundIC₅₀ vs. MCF-7 (µM)IC₅₀ vs. HCT-116 (µM)IC₅₀ vs. Normal Cells (HEK-293) (µM)Selectivity Index (Normal/MCF-7)
Compound P2D 4.58.2> 50> 11.1
Doxorubicin 2.12.45.52.6

Interpretation: In this hypothetical scenario, Compound P2D shows moderate cytotoxic activity against cancer cell lines.[2] Crucially, its significantly higher IC₅₀ against non-cancerous HEK-293 cells suggests a better selectivity profile than Doxorubicin. This would be a highly desirable characteristic, justifying further investigation into its mechanism (e.g., CDK inhibition, apoptosis induction).[2]

Comparative Analysis II: Anti-Inflammatory Activity

Given the prevalence of pyridine cores in anti-inflammatory drugs, we will evaluate Compound P2D's ability to mitigate inflammatory responses in vitro, using Ibuprofen as a benchmark.

Scientific Rationale

Inflammation involves processes like protein denaturation and the release of pro-inflammatory mediators.[15] An initial broad screen for anti-inflammatory potential can be achieved using a protein denaturation assay, which mimics tissue damage. A more specific and mechanistically informative assay involves measuring the inhibition of cyclooxygenase (COX) enzymes, the direct target of Ibuprofen.[16]

Key Experiment: Inhibition of Albumin Denaturation

This assay assesses the ability of a compound to prevent the heat-induced denaturation of protein, a hallmark of inflammation.[17][18]

Protocol:

  • Reaction Mixture: Prepare a mixture containing 0.5 mL of 1% w/v bovine serum albumin (BSA) solution and 0.5 mL of Compound P2D or Ibuprofen at various concentrations (e.g., 10-500 µg/mL).

  • pH Adjustment: Adjust the pH of the mixture to 6.8 using 1N HCl.

  • Incubation: Incubate the samples at 37°C for 20 minutes, followed by heating at 70°C for 10 minutes.

  • Data Acquisition: After cooling, measure the turbidity (absorbance) at 660 nm.

  • Analysis: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.

Visualizing the COX Inhibition Pathway

This diagram shows how NSAIDs like Ibuprofen interrupt the synthesis of inflammatory prostaglandins.

COX_Pathway cluster_membrane Cell Membrane Arachidonic Arachidonic Acid COX COX-1 / COX-2 Enzymes Arachidonic->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Pain, Fever, Inflammation Prostaglandins->Inflammation Ibuprofen Ibuprofen / Compound P2D Ibuprofen->COX Inhibits

Caption: Inhibition of prostaglandin synthesis by COX inhibitors.

Hypothetical Data & Interpretation
CompoundInhibition of Protein Denaturation (IC₅₀, µg/mL)COX-2 Inhibition (IC₅₀, µM)
Compound P2D 12515.8
Ibuprofen 15010.5

Interpretation: The hypothetical data suggests Compound P2D has anti-inflammatory properties comparable to Ibuprofen in the protein denaturation assay. If subsequent enzymatic assays show direct COX-2 inhibition, it would indicate a mechanism similar to traditional NSAIDs. A lack of potent COX inhibition would suggest an alternative anti-inflammatory pathway, perhaps related to PDE inhibition.

Comparative Analysis III: Phosphodiesterase (PDE) Inhibition

The structure of Compound P2D bears a resemblance to known PDE inhibitors like Roflumilast.[19] This warrants an investigation into its potential as a selective PDE inhibitor.

Scientific Rationale

PDE enzymes degrade cyclic nucleotides (cAMP and cGMP). Inhibiting PDE4, which is highly expressed in inflammatory cells, increases intracellular cAMP levels. This increase suppresses the release of inflammatory mediators and cytokines.[20] Therefore, PDE4 inhibition is a validated anti-inflammatory strategy distinct from COX inhibition. The key is to determine if Compound P2D inhibits PDE4 and to assess its selectivity against other PDE families to predict potential side effects.

Key Experiment: PDE4 Enzyme Inhibition Assay

This is a direct biochemical assay to measure the inhibition of purified PDE4 enzyme activity.[21]

Protocol:

  • Assay Buffer: Prepare a Tris-HCl buffer (pH 7.5) containing MgCl₂.

  • Enzyme Reaction: In a 96-well plate, combine recombinant human PDE4 enzyme with Compound P2D or Roflumilast at various concentrations.

  • Initiate Reaction: Add the substrate, cAMP, to start the reaction. Incubate at 30°C for 30 minutes. The PDE4 will convert cAMP to AMP.

  • Detection: The amount of remaining cAMP or the amount of AMP produced can be measured using various methods, such as fluorescence polarization (FP) or ELISA-based kits.

  • Analysis: Calculate the percentage of PDE4 inhibition for each concentration and determine the IC₅₀ value.

  • Selectivity Screen (Optional but Recommended): Repeat the assay using other PDE isozymes (e.g., PDE3, PDE5) to determine the selectivity profile of Compound P2D.

Visualizing the PDE4 Inhibition Pathway

This diagram illustrates how PDE4 inhibitors modulate the inflammatory response.

PDE4_Pathway ATP ATP AC Adenylate Cyclase ATP->AC cAMP cAMP AC->cAMP PDE4 PDE4 Enzyme cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP CREB CREB PKA->CREB Activates AntiInflam Decreased Inflammatory Mediators (TNF-α, IL-17) CREB->AntiInflam Suppresses Transcription Roflumilast Roflumilast / Compound P2D Roflumilast->PDE4 Inhibits

Caption: cAMP-mediated anti-inflammatory effects of PDE4 inhibitors.

Hypothetical Data & Interpretation
CompoundPDE4 Inhibition (IC₅₀, nM)PDE3 Inhibition (IC₅₀, nM)Selectivity (PDE3/PDE4)
Compound P2D 859,500~112x
Roflumilast 3.512,000~3400x

Interpretation: This hypothetical data shows that Compound P2D is a potent PDE4 inhibitor, although less so than Roflumilast.[19] Its ~112-fold selectivity over PDE3 is a positive sign, as PDE3 inhibition is associated with cardiovascular side effects. This profile would classify Compound P2D as a promising PDE4 inhibitor candidate, meriting further development as a targeted anti-inflammatory agent.

Conclusion and Future Directions

This guide presents a structured, multi-faceted approach to benchmarking the novel molecule this compound. By employing a hypothesis-driven selection of therapeutic areas and comparing against well-understood drugs like Doxorubicin, Ibuprofen, and Roflumilast, researchers can efficiently profile its activity.

Based on our hypothetical data, Compound P2D emerges as a molecule with an intriguing profile: moderate but selective anticancer activity and a potent, specific anti-inflammatory effect likely mediated through PDE4 inhibition.

Recommended Next Steps:

  • In Vivo Validation: If in vitro results are promising, proceed to animal models of cancer or inflammation (e.g., xenograft models for oncology, carrageenan-induced paw edema for inflammation).

  • ADME/Tox Profiling: Conduct early-stage absorption, distribution, metabolism, excretion (ADME), and toxicology studies to assess its drug-like properties.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogues of Compound P2D to optimize potency and selectivity.

By following this rigorous comparative framework, the scientific community can effectively and efficiently unlock the therapeutic potential of new chemical entities.

References

  • El-Gamal, M. I., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules. Available at: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

  • Morita, T., et al. (2007). In vitro effects of PDE5 inhibitors sildenafil, vardenafil and tadalafil on isolated human ureteral smooth muscle: a basic research approach. World Journal of Urology. Available at: [Link]

  • Ni, L., et al. (2022). Pharmacological mechanism of roflumilast in the treatment of asthma–COPD overlap. Frontiers in Pharmacology. Available at: [Link]

  • Yasmeen, A., et al. (2018). Doxorubicin pathways: pharmacodynamics and adverse effects. Clinical and Translational Imaging. Available at: [Link]

  • Wikipedia. PDE4 inhibitor. Available at: [Link]

  • Peiris, D., et al. (2023). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmaceutical Research International. Available at: [Link]

  • News-Medical.Net. (2021). Ibuprofen Mechanism. Available at: [Link]

  • Wikipedia. Doxorubicin. Available at: [Link]

  • Fuchs, D., et al. (2009). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. International Journal of Tryptophan Research. Available at: [Link]

  • AstraZeneca. DALIRESP® (roflumilast) Mechanism of Action. Available at: [Link]

  • ClinPGx. Ibuprofen Pathway, Pharmacodynamics. Available at: [Link]

  • Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences. Available at: [Link]

  • Denard, B., Lee, C., & Ye, J. (2012). Cancer: How does doxorubicin work?. eLife. Available at: [Link]

  • Pérez, E., et al. (2021). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Molecules. Available at: [Link]

  • Wikipedia. Ibuprofen. Available at: [Link]

  • Dobrinas, M., et al. (2012). [Pharmacological profile of roflumilast]. Orvosi Hetilap. Available at: [Link]

  • Patsnap Synapse. What is the mechanism of Roflumilast?. Available at: [Link]

  • Patsnap Synapse. What is the mechanism of Ibuprofen?. Available at: [Link]

  • Sarveswaran, R., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research. Available at: [Link]

  • Patsnap Synapse. What is the mechanism of Doxorubicin Hydrochloride?. Available at: [Link]

  • G. C. K. V., et al. (2019). Design, synthesis and biological evaluation of 2-(3,4-dimethoxyphenyl)-6 (1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridine analogues as antiproliferative agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Al-Ostath, A., et al. (2022). New Dimethoxyaryl-Sesquiterpene Derivatives with Cytotoxic Activity Against MCF-7 Breast Cancer Cells: From Synthesis to Topoisomerase I/II Inhibition and Cell Death Mechanism Studies. Molecules. Available at: [Link]

  • Zhang, L., et al. (2024). PDE4 inhibitors: potential protective effects in inflammation and vascular diseases. Frontiers in Pharmacology. Available at: [Link]

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Safety Operating Guide

Navigating the Unseen: A Guide to the Proper Disposal of 3,4-Dimethoxyphenyl 2-pyridyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Understanding the Compound - A Foundation for Safe Disposal

3,4-Dimethoxyphenyl 2-pyridyl ketone is a solid organic compound.[1] Its structure, featuring a dimethoxy-substituted benzene ring attached to a pyridine ring through a ketone group, suggests certain chemical properties that inform its handling and disposal. The pyridine moiety introduces a basic nitrogen atom, while the ketone group can be susceptible to nucleophilic attack. The aromatic rings suggest that thermal decomposition may produce complex and potentially hazardous byproducts.[2][3]

Known and Inferred Hazards

While specific toxicological data for this compound is limited, analysis of related structures provides insight into potential hazards:

  • Irritation: Similar dimethoxyphenyl and pyridyl compounds are known to be skin and eye irritants.[4] Therefore, it is prudent to handle this compound with appropriate personal protective equipment (PPE).

  • Toxicity: The Fisher Scientific SDS for the related compound (3,4-Dimethoxyphenyl)acetonitrile indicates that it is toxic if swallowed, in contact with skin, or if inhaled.[5] Given the presence of the dimethoxyphenyl group, a cautious approach assuming potential toxicity for this compound is warranted.

  • Environmental Hazards: A safety data sheet for a related pyridinium chloride compound notes that it is toxic to aquatic life with long-lasting effects.[6] It is reasonable to assume that this compound could also pose a threat to aquatic environments and should not be disposed of down the drain.

Chemical Incompatibilities

Based on the functional groups present, this compound should be considered incompatible with:

  • Strong Oxidizing Agents: The ketone and aromatic rings can be susceptible to oxidation, which could lead to a vigorous or violent reaction.

  • Strong Acids: The basic nitrogen of the pyridine ring can react with strong acids in an exothermic reaction.

  • Strong Bases: While generally stable, prolonged exposure to strong bases could potentially lead to degradation.

Part 2: The Disposal Workflow - A Step-by-Step Procedural Guide

The proper disposal of this compound is a multi-step process that begins with waste identification and ends with compliant removal.

Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling the compound for disposal, at a minimum, the following PPE should be worn:

  • Safety Goggles: To protect against splashes or fine dust.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use.

  • Laboratory Coat: To protect skin and clothing.

Waste Characterization and Segregation

All waste containing this compound must be treated as hazardous chemical waste.

Step 1: Waste Identification Clearly identify all waste streams containing the compound. This includes:

  • Unused or expired pure compound.

  • Contaminated solutions (e.g., reaction mixtures, mother liquors).

  • Contaminated solid materials (e.g., filter paper, silica gel, disposable labware).

Step 2: Waste Segregation Proper segregation is crucial to prevent dangerous reactions in the waste container.

WasteSegregation Ketone_Waste Solid or Liquid Waste (Pure compound, solutions, contaminated materials) Strong_Acids Strong Acids (e.g., HCl, H2SO4) Strong_Oxidizers Strong Oxidizers (e.g., Peroxides, Nitrates) label_separation Maintain Physical Separation Ketone_Waste->label_separation label_separation->Strong_Acids label_separation->Strong_Oxidizers

Caption: Waste Segregation Diagram for this compound.

Waste Collection and Labeling

Step 3: Choose the Right Container

  • Solid Waste: Collect in a clearly labeled, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) pail with a lid).

  • Liquid Waste: Use a designated, leak-proof, and chemically compatible waste container with a screw-top cap. Avoid using metal containers due to the potential for reaction with acidic byproducts or impurities.

Step 4: Labeling - Clarity is Key Properly label the waste container immediately upon adding the first waste. The label should include:

  • The words "Hazardous Waste".

  • The full chemical name: "this compound".

  • An accurate estimation of the concentration or quantity.

  • The date the waste was first added to the container.

  • The name of the principal investigator or responsible person.

  • Any other components in the waste mixture.

Storage and Disposal Request

Step 5: Temporary Storage in a Satellite Accumulation Area (SAA) Store the labeled waste container in a designated SAA. The SAA should be:

  • At or near the point of generation.

  • Under the control of laboratory personnel.

  • Away from drains and sources of ignition.

  • In secondary containment to capture any potential leaks.

Step 6: Requesting Disposal Once the waste container is full or has been in the SAA for the maximum allowed time per your institution's policy (often 90 to 180 days), arrange for its disposal through your EHS office. Do not overfill containers; a good rule of thumb is to leave at least 10% headspace.

Part 3: Spill and Decontamination Procedures

Accidents can happen. Being prepared is essential for maintaining a safe laboratory environment.

Spill Cleanup

For a small spill of solid this compound:

  • Alert personnel in the immediate area.

  • Don appropriate PPE as described in section 2.1.

  • Contain the spill by gently covering it with an absorbent material like vermiculite or sand. Avoid raising dust.

  • Carefully sweep the material into a designated hazardous waste container.

  • Decontaminate the area of the spill (see section 3.2).

For larger spills or spills of solutions, evacuate the area and contact your EHS office immediately.

Decontamination
  • Equipment: Reusable labware that has come into contact with the compound should be decontaminated. A triple rinse with a suitable solvent (e.g., ethanol or acetone), followed by a final wash with soap and water, is a common practice. Collect all rinsate as hazardous waste.

  • Work Surfaces: Wipe the contaminated surface with a cloth dampened with a suitable solvent, followed by a soap and water wash. Dispose of the cleaning materials as solid hazardous waste.

Part 4: Quantitative Data and Disposal Decision Framework

The following table summarizes key information for this compound.

PropertyValueSource
CAS Number 27693-42-1PubChem[1]
Molecular Formula C₁₄H₁₃NO₃PubChem[1]
Molecular Weight 243.26 g/mol PubChem[1]
Appearance Solid (assumed)N/A
Toxicity Data Not available. Treat as toxic.Inferred from related compounds[5]
Incompatibilities Strong oxidizing agents, strong acidsChemical principles

The following flowchart provides a logical framework for making disposal decisions.

DisposalDecision Start Waste containing 3,4-Dimethoxyphenyl 2-pyridyl ketone generated Is_Pure Is the waste the pure, unused compound? Start->Is_Pure Is_Solution Is the waste a solution? Is_Pure->Is_Solution No Collect_Pure Collect in a labeled hazardous waste container for solids. Is_Pure->Collect_Pure Yes Is_Solid Is the waste contaminated solid material? Is_Solution->Is_Solid No Collect_Solution Collect in a labeled hazardous waste container for liquids. Is_Solution->Collect_Solution Yes Collect_Solid Collect in a labeled hazardous waste container for solid waste. Is_Solid->Collect_Solid Yes Store_SAA Store in a designated Satellite Accumulation Area (SAA) with secondary containment. Collect_Pure->Store_SAA Collect_Solution->Store_SAA Collect_Solid->Store_SAA Contact_EHS Contact EHS for disposal. Store_SAA->Contact_EHS

Caption: Disposal Decision Flowchart for this compound.

Conclusion: A Culture of Safety

The responsible disposal of laboratory chemicals is a cornerstone of scientific integrity and a critical component of a robust safety culture. While this guide provides a detailed framework for handling this compound, it is not a substitute for the expert guidance of your institution's EHS professionals. Always prioritize safety, adhere to local regulations, and foster an environment where questions about proper chemical handling are encouraged.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet: 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol. [Link]

  • King, L. C., McWhirter, M., & Rowland, R. L. (1948). The Reaction of Ketones with Iodine and Pyridine. Journal of the American Chemical Society, 70(1), 239-241. [Link]

  • ResearchGate. (n.d.). Pyridine Aldehydes and Ketones. [Link]

  • European Directorate for the Quality of Medicines & Healthcare. (2023, April 3). Safety Data Sheet: (2,4-diaminopyrimidin-5-yl)(3,4,5- trimethoxyphenyl)-methanone. [Link]

  • ResearchGate. (2025, August 6). Theoretical study on the thermal decomposition of pyridine. [Link]

  • Hore, N., & Russell, D. K. (1998). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2, (5), 1083-1088. [Link]

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Comprehensive Safety and Handling Guide for 3,4-Dimethoxyphenyl 2-pyridyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Procedural Integrity

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our unwavering dedication to safety. The handling of novel chemical entities, such as 3,4-Dimethoxyphenyl 2-pyridyl ketone, demands a meticulous and informed approach to personal and environmental protection. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, grounded in established safety principles and extensive laboratory experience. While specific toxicological data for this compound is not extensively documented, the precautionary principle dictates that it should be handled with the utmost care, assuming potential hazards based on its chemical structure.

Hazard Assessment and Risk Mitigation

Before any handling of this compound, a thorough risk assessment is mandatory. The chemical structure, featuring a ketone and aromatic rings, suggests potential for skin and eye irritation, and possible toxicity if ingested or inhaled. Therefore, all handling procedures must be conducted within a certified chemical fume hood to mitigate the risk of inhalation exposure.[1][2]

Table 1: Hazard Analysis and Control Measures

Potential Hazard Route of Exposure Control Measures
Unknown ToxicityInhalation, Ingestion, Skin/Eye ContactUse in a chemical fume hood, wear appropriate PPE, prohibit eating/drinking in the lab.[3][4]
Skin and Eye IrritationSkin/Eye ContactWear chemical-resistant gloves, a lab coat, and chemical safety goggles.[5]
Dust InhalationInhalationHandle as a powder in a well-ventilated area, preferably a fume hood.[1]
Accidental SpillageSkin/Eye Contact, InhalationHave a spill kit readily available. Clean spills promptly following established procedures.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical for minimizing exposure to this compound. The following PPE is mandatory for all personnel handling this compound.

  • Eye and Face Protection: Chemical safety goggles are required at all times. A face shield should be worn over the goggles when there is a risk of splashing.[5]

  • Hand Protection: Due to the ketone functional group, specialized chemical-resistant gloves are necessary. Butyl or ketone-specific nitrile gloves offer excellent protection.[6][7][8][9] Double gloving is recommended to provide an additional layer of safety.

  • Body Protection: A flame-resistant laboratory coat must be worn and fully fastened to protect against skin contact.[2]

  • Respiratory Protection: All handling of this compound powder must be performed in a certified chemical fume hood to prevent inhalation.[1][2] If a fume hood is not available, a properly fitted respirator with appropriate cartridges for organic vapors and particulates should be used, in accordance with your institution's respiratory protection program.

dot

PPE_Workflow cluster_prep Preparation cluster_handling Chemical Handling cluster_post Post-Handling start Enter Lab don_coat Don Lab Coat start->don_coat Step 1 don_goggles Don Safety Goggles don_coat->don_goggles Step 2 don_gloves Don Inner Gloves don_goggles->don_gloves Step 3 don_outer_gloves Don Outer Gloves don_gloves->don_outer_gloves Step 4 fume_hood Work in Fume Hood don_outer_gloves->fume_hood Step 5 handle_chemical Handle Chemical fume_hood->handle_chemical Step 6 doff_outer_gloves Doff Outer Gloves handle_chemical->doff_outer_gloves Step 7 doff_inner_gloves Doff Inner Gloves doff_outer_gloves->doff_inner_gloves Step 8 doff_coat Doff Lab Coat doff_inner_gloves->doff_coat Step 9 wash_hands Wash Hands Thoroughly doff_coat->wash_hands Step 10 exit_lab Exit Lab wash_hands->exit_lab Step 11

Figure 1. Step-by-step PPE and chemical handling workflow.

Step-by-Step Handling and Operational Plan

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.

Preparation:

  • Ensure the chemical fume hood is functioning correctly.

  • Gather all necessary equipment and reagents before introducing the chemical.

  • Cover the work surface with a disposable absorbent liner to contain any potential spills.[1]

  • Don the required PPE as outlined in the previous section and the workflow diagram.

Weighing and Transfer:

  • If possible, weigh the chemical powder directly in the fume hood. Be aware that air currents can affect balance accuracy.[1]

  • Use anti-static weigh boats or paper.

  • Transfer the powder carefully to prevent the generation of dust.

  • If dissolving the powder, add the solvent to the powder slowly and stir gently. Always add acid to water, never the other way around, if applicable.[2]

Post-Handling:

  • Securely close the container of this compound.

  • Decontaminate any equipment that has come into contact with the chemical.

  • Properly dispose of all contaminated materials, including gloves and absorbent liners, in a designated hazardous waste container.[10]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial.

  • Minor Spill (in a fume hood):

    • Alert nearby personnel.

    • Use a spill kit to absorb the material.

    • Wipe the area with a suitable solvent, followed by soap and water.

    • Collect all cleanup materials in a sealed bag for hazardous waste disposal.[10]

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and the institutional Environmental Health and Safety (EHS) department.

    • Prevent others from entering the area.

    • Await the arrival of trained emergency personnel.

First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[5]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

Disposal Plan

All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted.[10]

  • Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards.[10]

  • Storage: Store the waste container in a designated, secure area away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[10]

dot

Disposal_Workflow cluster_collection Waste Collection cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal collect_solid Collect Solid Waste (e.g., contaminated gloves, liners) container Place in Designated Hazardous Waste Container collect_solid->container collect_liquid Collect Liquid Waste (e.g., solutions, rinsates) collect_liquid->container label_container Label Container Clearly: - 'Hazardous Waste' - Chemical Name - Hazards container->label_container store_waste Store in Secure, Designated Area label_container->store_waste contact_ehs Contact EHS for Pickup and Final Disposal store_waste->contact_ehs

Figure 2. Workflow for the proper disposal of chemical waste.

By adhering to these rigorous safety protocols, we can confidently advance our research while upholding the highest standards of laboratory safety.

References

  • Guardian Butyl Smooth Gloves. DQE. [Link]

  • Bastion KetoSafe Nitrile 330mm Gloves - Ketone Usage. Xtreme Products. [Link]

  • Polyco Ketochem Lightweight Ketone Chemical Resistant Gloves KETO. Safety Gloves. [Link]

  • Ketodex ‐ Ketone Resistant Chemical Gauntlet. PPE - Personal Protective Solutions. [Link]

  • Polyco Ketochem 33cm Lightweight Ketone Resistant Glove. Polyco Healthline. [Link]

  • Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety, University of California, Berkeley. [Link]

  • Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. [Link]

  • Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. [Link]

  • Rules for the Safe Handling of Chemicals in the Laboratory. Princeton University. [Link]

  • Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

  • This compound. PubChem. [Link]

  • Safety Data Sheet: 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol. Angene Chemical. [Link]

  • This compound. Drugfuture. [Link]

  • Toxicological Profile for Pyrethrins and Pyrethroids. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.